molecular formula C11H20N2O3 B052262 (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate CAS No. 114636-37-2

(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

货号: B052262
CAS 编号: 114636-37-2
分子量: 228.29 g/mol
InChI 键: SLFZPSKIMUPQSR-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. The stereochemically defined pyrrolidine scaffold is a privileged structure in the design of bioactive molecules, serving as a versatile synthetic intermediate for the development of novel therapeutic agents. This compound is particularly useful as a building block for creating more complex molecules that target G Protein-Coupled Receptors (GPCRs), which are a major class of drug targets . For instance, substituted pyrrolidine structures are key components in the design of novel dual-target ligands, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, which represent a promising approach for developing analgesics with reduced abuse liability . The acetamido group provides a handle for further synthetic elaboration, while the tert-butyloxycarbonyl (Boc) group offers a widely used and versatile means of amine protection, facilitating complex multi-step syntheses. The (S)-enantiomer ensures researchers can access the desired stereoisomer for studies where chirality is critical for biological activity and receptor binding affinity. This makes it an essential reagent for constructing constrained peptidomimetics and for use in structure-activity relationship (SAR) campaigns during the optimization of lead compounds .

属性

IUPAC Name

tert-butyl (3S)-3-acetamidopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZPSKIMUPQSR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554837
Record name tert-Butyl (3S)-3-acetamidopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114636-37-2
Record name tert-Butyl (3S)-3-acetamidopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-Boc-3-acetamidopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate from L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and reliable synthetic route for the preparation of (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available chiral precursor, L-proline. The synthesis involves a multi-step process encompassing protection, reduction, functional group interconversion, and acylation.

Synthetic Strategy Overview

The synthesis commences with the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid functionality is then reduced to a primary alcohol. Subsequently, the hydroxyl group is converted to an amino group, which involves its transformation into a suitable leaving group followed by displacement with an azide, and then reduction. Finally, the resulting primary amine is acetylated to yield the target compound.

Below is a workflow diagram illustrating the synthetic pathway:

Synthesis_Workflow L_Proline L-Proline Boc_Proline (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-prolinol) L_Proline->Boc_Proline 1. Boc Protection 2. Reduction Boc_Azido (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate Boc_Proline->Boc_Azido Mitsunobu Reaction (DPPA, DIAD) Boc_Amino (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate Boc_Azido->Boc_Amino Reduction (e.g., H₂, Pd/C) Final_Product (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate Boc_Amino->Final_Product Acetylation (Ac₂O, base)

Caption: Synthetic workflow from L-proline.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-prolinol)

Protocol:

  • Boc Protection of L-proline: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide to adjust the pH to approximately 10-11. Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with the addition of sodium hydroxide. Stir the reaction mixture at room temperature overnight. After the reaction is complete, wash the mixture with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or cold 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

  • Reduction to Boc-L-prolinol: Dissolve the Boc-L-proline in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH), dropwise to the solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of water or an appropriate aqueous solution (e.g., saturated aqueous sodium sulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate to give Boc-L-prolinol. The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material L-prolineN/A
Reagents (Boc Protection) Di-tert-butyl dicarbonate, Sodium hydroxide[1]
Solvent (Boc Protection) Dioxane/Water[1]
Reagents (Reduction) Borane-THF complex or LAHN/A
Solvent (Reduction) Anhydrous THFN/A
Typical Yield (Boc Protection) >95%[1]
Typical Yield (Reduction) 85-95%N/A
Step 2: Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

Protocol (Mitsunobu Reaction):

To a solution of Boc-L-prolinol in anhydrous THF at 0°C under an inert atmosphere, add triphenylphosphine (PPh₃) and diphenylphosphoryl azide (DPPA). To this mixture, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.[2] The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate. The Mitsunobu reaction proceeds with an inversion of stereochemistry.[2]

Parameter Value Reference
Starting Material (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateN/A
Reagents Triphenylphosphine (PPh₃), Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD)[2]
Solvent Anhydrous THF[2]
Reaction Temperature 0°C to room temperature[2]
Typical Yield 70-85%N/A
Step 3: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

Protocol (Reduction of Azide):

Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate in a suitable solvent such as methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). After completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.[3][4]

Parameter Value Reference
Starting Material (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate[5]
Reagent 10% Palladium on Carbon (Pd/C), Hydrogen gas[3][4]
Solvent Methanol or Ethyl Acetate[3][4]
Reaction Temperature Room temperature[3][4]
Typical Yield >95%[4]
Step 4: Synthesis of this compound

Protocol (Acetylation):

Dissolve (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in a suitable solvent like dichloromethane (DCM) or THF. Add a base, such as triethylamine (Et₃N) or pyridine, to the solution. Cool the mixture to 0°C and add acetic anhydride (Ac₂O) or acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for a few hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Parameter Value Reference
Starting Material (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate[6]
Reagents Acetic anhydride or Acetyl chloride, Triethylamine or PyridineN/A
Solvent Dichloromethane or THFN/A
Reaction Temperature 0°C to room temperatureN/A
Typical Yield >90%N/A

Characterization Data

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

Compound Molecular Formula Molecular Weight Key Analytical Data
Boc-L-proline C₁₀H₁₇NO₄215.25¹H NMR, ¹³C NMR, MS
Boc-L-prolinol C₁₀H₁₉NO₃201.26¹H NMR, ¹³C NMR, MS
(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate C₉H₁₆N₄O₂212.25¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹)[5]
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate C₉H₁₈N₂O₂186.25¹H NMR, ¹³C NMR, MS[7]
This compound C₁₁H₂₀N₂O₃228.29¹H NMR, ¹³C NMR, MS, Purity by HPLC

Safety Considerations

  • Azide intermediates are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and use appropriate personal protective equipment.

  • Reducing agents like LAH and BH₃·THF are highly reactive and pyrophoric. They should be handled under an inert atmosphere and quenched carefully.

  • Reagents like (Boc)₂O, DIAD, and DEAD are irritants and sensitizers. Handle them in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Handle with care and do not allow it to dry out in the presence of air.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. It is recommended that all procedures be carried out by trained personnel in a properly equipped laboratory.

References

Spectroscopic Data for (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this compound are not widely available in the public domain, this guide presents data for the closely related precursor, (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate, and provides predicted data for the target compound based on known spectroscopic principles.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound Solvent Chemical Shift (δ) ppm Multiplicity Integration Assignment
(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateCDCl₃3.65-3.33m3HCH₂, CH
3.20-3.00m1HCH
2.12-2.02m1HCH
1.80-1.65m1HCH
1.46s9HC(CH₃)₃
(Predicted) this compoundCDCl₃~4.2m1HCH-NH
~3.7-3.2m4HCH₂-N-CH₂
~2.2-1.8m2HCH₂
~1.98s3HCOCH₃
1.46s9HC(CH₃)₃

¹³C NMR Data

Compound Solvent Chemical Shift (δ) ppm Assignment
(Predicted) this compoundCDCl₃~169.5C=O (amide)
~154.7C=O (carbamate)
~79.5C(CH₃)₃
~51.0CH-NH
~46.5CH₂-N
~44.5CH₂-N
~32.0CH₂
~28.4C(CH₃)₃
~23.2COCH₃
Infrared (IR) Spectroscopy
Compound Functional Group Characteristic Absorption (cm⁻¹)
(Predicted) this compoundN-H Stretch (amide)~3300 (broad)
C-H Stretch (alkane)~2975, 2870
C=O Stretch (amide)~1650 (strong)
C=O Stretch (carbamate)~1690 (strong)
N-H Bend (amide)~1550
Mass Spectrometry (MS)
Compound Ionization Method (m/z) Assignment
(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateESI187[M+H]⁺
(Predicted) this compoundESI229[M+H]⁺
251[M+Na]⁺
173[M-C₄H₈+H]⁺
129[M-Boc+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube and cap it securely.

¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Program: Standard single pulse (e.g., zg30).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (100 MHz):

  • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096.

Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a polynomial baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.

  • Identify and label the chemical shifts of all significant peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy.[3][4]

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Place the salt plate into the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Place the sample holder with the prepared salt plate into the spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS).[5][6][7]

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small percentage of formic acid or ammonium hydroxide to promote ionization.

  • Ensure the final solution is free of any particulate matter by filtering if necessary.

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Apply a high voltage (typically 2-5 kV) to the ESI needle to generate a fine spray of charged droplets.[1]

  • A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets.[2]

  • As the droplets shrink, the charge density increases, leading to the formation of gas-phase ions.

  • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) for mass-to-charge ratio (m/z) analysis.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Analysis Structural Elucidation Compound Purified Compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data NMR_Info Connectivity (H-H, C-H) NMR_Data->NMR_Info IR_Info Functional Groups IR_Data->IR_Info MS_Info Molecular Weight & Formula MS_Data->MS_Info Structure Proposed Structure Final_Structure Final Structure Confirmation Structure->Final_Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Chemical Properties and Stability of Boc-Protected Acetamidopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, stability, and handling of tert-butyloxycarbonyl (Boc)-protected acetamidopyrrolidine. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its characteristics essential for its effective use in drug discovery and development.

Chemical and Physical Properties

Boc-protected acetamidopyrrolidine is a stable, solid compound at room temperature. The most commonly available enantiomer is (R)-(+)-1-Boc-3-acetamidopyrrolidine. Its key chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name tert-Butyl (3R)-3-(acetylamino)-1-pyrrolidinecarboxylate[1]
CAS Number 550371-67-0[1]
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol [1]
Appearance Solid[1]
Melting Point 85-89 °C[1]
Solubility While specific quantitative data is not widely published, based on the structurally similar (R)-(-)-N-Boc-3-pyrrolidinol, it is expected to have high solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate), moderate solubility in less polar solvents (e.g., toluene), and low solubility in nonpolar hydrocarbon solvents (e.g., hexane).[2]
Storage Temperature 2-8°C[1]

Stability Profile

The stability of Boc-protected acetamidopyrrolidine is primarily dictated by the lability of the Boc protecting group under certain conditions.

pH Stability: The tert-butyloxycarbonyl (Boc) group is known to be stable under neutral and basic conditions.[3] However, it is highly susceptible to cleavage under acidic conditions. The carbamate linkage can be hydrolyzed in the presence of strong acids, and even milder acids can cause deprotection over extended periods.[3] To maintain the integrity of the Boc group, exposure to acidic environments should be minimized.

Thermal Stability: At ambient temperatures, such as 37°C, the Boc group is generally stable, provided the conditions are not acidic.[4] However, at elevated temperatures, the stability of the Boc group can be compromised, particularly in the presence of even weak acids or Lewis acids.[3]

Reagent Compatibility: The Boc group is stable to a wide range of reagents, including many nucleophiles and reducing agents like catalytic hydrogenation (e.g., H₂/Pd/C).[3] It is also generally stable to common oxidizing agents.[3]

Experimental Protocols

Synthesis of (R)-1-Boc-3-acetamidopyrrolidine

A plausible synthetic route to (R)-1-Boc-3-acetamidopyrrolidine starts from the commercially available (R)-1-Boc-3-aminopyrrolidine. The synthesis involves the acetylation of the primary amine.

Materials:

  • (R)-1-Boc-3-aminopyrrolidine

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis Workflow Start (R)-1-Boc-3-aminopyrrolidine Reagents Acetic Anhydride/Acetyl Chloride Triethylamine, DCM Reaction Acetylation at 0°C to RT Start->Reaction 2 Reagents->Reaction 1 Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Product (R)-1-Boc-3-acetamidopyrrolidine Purification->Product 5

Caption: A general workflow for the synthesis of Boc-protected acetamidopyrrolidine.

Boc Deprotection

The removal of the Boc group is a common synthetic step to liberate the pyrrolidine amine for further functionalization. This is typically achieved under acidic conditions.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [5]

Materials:

  • Boc-protected acetamidopyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected acetamidopyrrolidine (1.0 equivalent) in DCM (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (2-10 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and carefully neutralize with a base such as a saturated sodium bicarbonate solution.

Method B: Hydrochloric Acid (HCl) in Dioxane [5]

Materials:

  • Boc-protected acetamidopyrrolidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place the Boc-protected acetamidopyrrolidine in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • The deprotected product may precipitate as the hydrochloride salt.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to induce solidification, followed by filtration.

G cluster_deprotection Boc Deprotection Mechanism Boc_Amine Boc-protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H⁺ (TFA or HCl) Fragmentation Fragmentation Protonation->Fragmentation Carbocation tert-Butyl Cation Fragmentation->Carbocation Amine_Salt Deprotected Amine Salt Fragmentation->Amine_Salt CO2 CO₂ Fragmentation->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of Boc-protected acetamidopyrrolidine to ensure its identity, purity, and stereochemical integrity.

TechniquePurposeTypical Observations/Parameters
¹H NMR Structural ConfirmationPresence of a characteristic singlet at ~1.4 ppm for the 9 protons of the tert-butyl group. Signals corresponding to the pyrrolidine ring protons and the acetyl group methyl protons.
¹³C NMR Structural ConfirmationResonances for the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.
Mass Spectrometry (MS) Molecular Weight ConfirmationDetection of the molecular ion peak and characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) or the tert-butyl cation (m/z 57).
HPLC Purity and Enantiomeric ExcessReversed-Phase: A single major peak indicates high chemical purity. A C18 column with a mobile phase of acetonitrile/water with 0.1% TFA is a common starting point.[6]Chiral: Baseline separation of enantiomers to determine enantiomeric excess. A polysaccharide-based chiral stationary phase with a mobile phase like n-hexane/isopropanol is often used.[7]
FT-IR Functional Group IdentificationA strong absorption band in the region of 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl (C=O) stretch.
General Protocol for HPLC Analysis[6]

Instrumentation:

  • HPLC system with a UV detector.

Reversed-Phase HPLC for Chemical Purity:

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity: [7]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v, optimize as needed).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

G cluster_analysis Analytical Workflow Sample Boc-acetamidopyrrolidine Sample Structural_ID Structural Identification Sample->Structural_ID Purity_Analysis Purity & ee Analysis Sample->Purity_Analysis NMR ¹H & ¹³C NMR Structural_ID->NMR MS Mass Spectrometry Structural_ID->MS FTIR FT-IR Structural_ID->FTIR RP_HPLC Reversed-Phase HPLC Purity_Analysis->RP_HPLC Chiral_HPLC Chiral HPLC Purity_Analysis->Chiral_HPLC Results Structure Confirmed Purity >9x% ee >9x% NMR->Results MS->Results RP_HPLC->Results Chiral_HPLC->Results FTIR->Results

Caption: A typical workflow for the analytical characterization of the compound.

References

The Pivotal Role of (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate has emerged as a critical chiral building block in medicinal chemistry, playing a central role in the synthesis of a variety of pharmacologically active molecules. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of the acetamido group, provides a valuable framework for designing potent and selective inhibitors of key biological targets. This technical guide delves into the synthesis, properties, and, most importantly, the application of this versatile intermediate in the development of novel therapeutics, with a particular focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its precursors is essential for its effective utilization in multi-step syntheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.25147081-44-5[1]
This compoundC₁₁H₂₀N₂O₃228.29Not readily available

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

A common route to the precursor, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, involves the reduction of an azide or a ketone. One established method is the hydrogenation of a corresponding azide precursor.

Materials:

  • (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol, add 10% palladium on carbon catalyst.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.[2][3]

Characterization Data for (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate:

  • ¹H NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[2][3]

  • Mass Spectrum (m/z): 187 [M+H]⁺.[2][3]

Experimental Protocol: Acetylation to this compound

The final step involves the acetylation of the amino group.

Materials:

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the chosen solvent and cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.

Role in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[5] The pyrrolidine scaffold of this compound is a key component in a number of potent and selective DPP-4 inhibitors.

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake GLP-1/GIP GLP-1/GIP Food Intake->GLP-1/GIP stimulates release of Insulin Release Insulin Release GLP-1/GIP->Insulin Release stimulates Glucagon Release Glucagon Release GLP-1/GIP->Glucagon Release inhibits DPP-4 DPP-4 GLP-1/GIP->DPP-4 substrate for Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Glucagon Release->Glucose Uptake (antagonizes) Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP inactivates to DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 inhibit

Caption: DPP-4's role in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Application in DPP-4 Inhibitor Synthesis

The (S)-3-aminopyrrolidine moiety is a common feature in many "gliptin" drugs. The acetamido group can be introduced to modulate the compound's properties or serve as a precursor for further functionalization.

DPP-4 InhibitorIC₅₀ (nM)Reference
Sitagliptin4.380 ± 0.319[6]
Compound 2f (pyrazole derivative)1.266 ± 0.264[6]
Compound 5g (pyrrole derivative)23.08[3]
Compound 46 (dihydropyrimidine-based)2[7]

Experimental Protocol: DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.[6][8]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Sitagliptin (as a positive control)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (Sitagliptin).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Role in the Synthesis of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[12] Consequently, BTK has emerged as a significant therapeutic target. The chiral pyrrolidine ring of this compound serves as a key structural element in the design of potent and selective BTK inhibitors.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN/SYK LYN/SYK BCR->LYN/SYK phosphorylates Antigen Antigen Antigen->BCR activates BTK BTK LYN/SYK->BTK phosphorylates PLCγ2 PLCγ2 BTK->PLCγ2 phosphorylates PIP2 PIP2 PLCγ2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKCβ Activation PKCβ Activation DAG->PKCβ Activation Downstream Signaling NF-κB, MAPK, etc. Ca2+ Release->Downstream Signaling PKCβ Activation->Downstream Signaling Cellular Response Proliferation, Survival, Differentiation Downstream Signaling->Cellular Response BTK Inhibitors BTK Inhibitors BTK Inhibitors->BTK inhibit

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Application in BTK Inhibitor Synthesis

The (S)-pyrrolidine moiety is incorporated into several BTK inhibitors to provide a specific three-dimensional orientation for optimal binding to the kinase domain. The acetamido group can be a key pharmacophoric feature or a handle for further synthetic modifications.

BTK InhibitorIC₅₀ (nM)Reference
Ibrutinib1.5[13]
Acalabrutinib5.1[13]
Zanubrutinib0.5[13]
Evobrutinib-
Orelabrutinib-[6]
Compound 6f (benzofuro[3,2-b]pyridin-2(1H)-one derivative)74[14]
Compound 16b (benzofuro[3,2-b]pyridin-2(1H)-one derivative)139[14]

Experimental Protocol: BTK Inhibition Assay

The inhibitory potency of compounds against BTK is often determined using a biochemical kinase assay, such as a radiometric or luminescence-based assay.[10][15]

Materials:

  • Recombinant human BTK enzyme

  • Kinase-specific substrate peptide

  • ATP (radiolabeled [γ-³³P]ATP for radiometric assay)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well or 384-well plates

  • Scintillation counter (for radiometric assay) or plate reader capable of luminescence detection

Procedure (Luminescence-based):

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a multi-well plate, add the BTK enzyme, the substrate/ATP mixture, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using a reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition (decrease in luminescence) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Conclusion

This compound is a cornerstone chiral building block in the synthesis of high-value pharmaceutical agents. Its stereochemically defined structure provides a rigid scaffold that is instrumental in achieving the desired potency and selectivity for important drug targets like DPP-4 and BTK. The synthetic protocols and assay methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this key intermediate in their quest for novel and improved therapeutics. The continued exploration of derivatives based on this versatile scaffold holds significant promise for the future of medicinal chemistry.

References

Starting Materials for Novel Enzyme Inhibitor Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. The choice of a starting material is a critical decision that profoundly influences the entire discovery and development cascade, from initial hit identification to lead optimization and ultimately, the clinical success of a therapeutic agent. This technical guide provides a comprehensive overview of the primary strategies for selecting and utilizing starting materials in the synthesis of novel enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this complex endeavor.

Key Strategies for Sourcing Starting Materials

The identification of a promising starting point for an enzyme inhibitor campaign can be approached from several distinct, yet often complementary, directions. The selection of a particular strategy depends on various factors, including the nature of the enzyme target, the availability of structural information, and the desired novelty of the chemical matter.

Natural Products: Nature's Blueprint for Bioactivity

Natural products have historically been a rich source of enzyme inhibitors and continue to provide inspiration and starting scaffolds for drug discovery.[1] Their inherent structural diversity and "drug-likeness," having evolved to interact with biological macromolecules, make them highly attractive starting points.[2]

Key Advantages:

  • High Structural Diversity: Natural products encompass a vast array of chemical scaffolds, many of which are not represented in synthetic libraries.[2]

  • Inherent Bioactivity: Many natural products are already potent enzyme inhibitors.

  • "Privileged Scaffolds": Certain natural product-derived scaffolds have been shown to bind to multiple biological targets, offering a head start in the design of new inhibitors.[2]

Examples of Natural Product-Derived Enzyme Inhibitors:

Natural ProductEnzyme TargetIC50Source Organism
Embelinα-Glucosidase4.2 µMEmbelia ribes
Triterpene Acidsα-Glucosidase9.9–56.8 µMBoswellia elongata resin[3]
Pimarane DiterpenesPTP1BPotent inhibitorsOrthosiphon stamineus[3]
Fragment-Based Drug Discovery (FBDD): Building Potency from the Ground Up

Fragment-based drug discovery (FBDD) is a powerful approach that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target enzyme.[4] These initial hits are then optimized and "grown" or linked together to generate more potent, lead-like molecules.[5][6] FBDD allows for a more efficient exploration of chemical space with smaller libraries compared to traditional high-throughput screening (HTS).

Key Characteristics of Fragments (The "Rule of Three"):

  • Molecular weight < 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

FBDD Workflow:

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment-to-Lead Evolution cluster_3 Lead Compound A Fragment Library B Biophysical Screening (NMR, SPR, X-ray) A->B C Identify Weak Binders (mM - µM affinity) B->C D Structural Biology (X-ray, NMR) C->D E Fragment Growing, Linking, or Merging D->E F Structure-Guided Optimization E->F G Potent Inhibitor (nM affinity) F->G DOS_Workflow cluster_0 Complexity-Generating Reactions cluster_1 Branching Reaction Pathways A Simple Starting Material(s) B Multicomponent Reactions / Tandem Cyclizations A->B C Key Intermediate B->C D1 Pathway 1 (e.g., Cycloaddition) C->D1 D2 Pathway 2 (e.g., Rearrangement) C->D2 D3 Pathway 3 (e.g., Ring-Opening/Closing) C->D3 E1 Scaffold 1 D1->E1 E2 Scaffold 2 D2->E2 E3 Scaffold 3 D3->E3 F Further Functionalization & Screening E1->F E2->F E3->F DEL_Workflow cluster_0 Library Synthesis cluster_1 Affinity Selection cluster_2 Hit Identification cluster_3 Hit Validation A Split-and-Pool Synthesis on DNA Scaffolds B Enzymatic Ligation of DNA Barcodes A->B C Incubate DEL with Immobilized Target Protein D Wash to Remove Non-Binders C->D E Elute Bound Compounds D->E F PCR Amplification of DNA Barcodes E->F G Next-Generation Sequencing (NGS) F->G H Decode DNA to Identify Chemical Structures G->H I Off-DNA Resynthesis of Hits H->I J Biochemical/Biophysical Assays I->J RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor RAF/MEK Inhibitor Inhibitor->RAF Inhibitor->MEK PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Inhibitor PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

References

A Technical Guide to the Chiral Purity Determination of (S)-3-Acetamidopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as (S)-3-acetamidopyrrolidine and its derivatives, which are pivotal building blocks in modern drug discovery, the precise determination of enantiomeric purity is a mandatory requirement throughout the development and manufacturing process. This technical guide provides an in-depth overview of the core analytical techniques employed for the chiral purity determination of this important class of compounds.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profound differences in biological systems, including pharmacology, toxicology, and pharmacokinetics. Consequently, regulatory agencies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of chiral drug substances. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the most widely employed technique for the enantiomeric separation of pharmaceutical compounds due to its robustness, versatility, and broad applicability.[1] The separation can be achieved through two primary strategies: direct and indirect separation.

Direct Chiral HPLC

Direct methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly successful for the separation of a wide range of chiral compounds, including N-protected pyrrolidine derivatives.[1]

This protocol is adapted from established methods for similar N-Boc protected pyrrolidinol compounds and serves as a starting point for method development for (S)-3-acetamidopyrrolidine derivatives.[1]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

The following table summarizes hypothetical quantitative data for the chiral separation of a Boc-protected 3-acetamidopyrrolidine derivative based on typical performance for similar compounds.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(S)-enantiomer8.599.52.5
(R)-enantiomer10.20.5
Indirect Chiral HPLC

Indirect methods involve the derivatization of the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral HPLC column.

This protocol is based on a method for the analysis of 3-aminopyrrolidine hydrochloride.

  • Derivatization:

    • Dissolve 3-acetamidopyrrolidine hydrochloride in methanol.

    • Add triethylamine and Boc-anhydride. The molar ratio of 3-acetamidopyrrolidine hydrochloride:methanol:triethylamine:Boc-anhydride should be optimized, with a suggested starting point of 1:4:3:1.2.

    • React for 8 hours at room temperature.

    • Evaporate the solvent to obtain the Boc-derivatized product.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of water (with a pH modifier like potassium dihydrogen phosphate, pH 2-3) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.8-1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dilute the derivatized product with the mobile phase to a concentration of 0.4-0.6 mg/mL.

Gas Chromatography (GC) for Chiral Analysis

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable chiral compounds. For non-volatile compounds like 3-acetamidopyrrolidine, derivatization is necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS of Derivatized 3-Acetamidopyrrolidine (Illustrative)

This protocol is adapted from methods for the chiral analysis of proline and other secondary amino acids.[2][3]

  • Derivatization (Two-Step):

    • Esterification: React the sample with an esterifying agent (e.g., 3 N methanolic HCl) at 100 °C for 30 minutes to convert any carboxylic acid functionalities (if present in derivatives) to their methyl esters. Dry the sample after the reaction.

    • Acylation: Dissolve the residue in a suitable solvent (e.g., methylene chloride) and add an acylating agent (e.g., trifluoroacetic anhydride or acetic anhydride). Heat at 60 °C for 10-15 minutes to derivatize the amino and hydroxyl groups.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Chirasil-L-Val or a trifluoroacetyl derivatized cyclodextrin column).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200-230 °C) at a controlled rate (e.g., 2-5 °C/min).

    • Injector Temperature: 250 °C.

    • Detector (MS) Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

The following table presents hypothetical quantitative data for the chiral GC-MS analysis of a derivatized 3-acetamidopyrrolidine.

EnantiomerRetention Time (min)Relative Abundance (%)
(S)-enantiomer15.299.7
(R)-enantiomer15.80.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

NMR spectroscopy, in the presence of a chiral auxiliary, can be used to determine the enantiomeric excess of a chiral compound. This is achieved by creating a diastereomeric environment where the corresponding nuclei of the two enantiomers become chemically non-equivalent and resonate at different frequencies.

Use of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of NMR signals, and the enantiomeric excess can be determined by integrating the signals of the two diastereomeric complexes.[4][5][6][7][8]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the (S)-3-acetamidopyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or a tetraaza macrocyclic chiral solvating agent).

    • Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows splitting due to the presence of the two diastereomeric complexes. Integrate the two signals to determine their relative ratio, which corresponds to the enantiomeric ratio.

Use of Chiral Derivatizing Agents (CDAs)

Similar to the indirect HPLC method, chiral derivatizing agents can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR spectra.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the chiral purity determination of (S)-3-acetamidopyrrolidine derivatives using the described techniques.

HPLC_Workflow cluster_direct Direct HPLC cluster_indirect Indirect HPLC Sample_Direct Sample of (S)-3-Acetamidopyrrolidine Derivative CSP_Column Chiral Stationary Phase (CSP) Column Sample_Direct->CSP_Column Injection HPLC_System_Direct HPLC System CSP_Column->HPLC_System_Direct Chromatogram_Direct Chromatogram with Separated Enantiomer Peaks HPLC_System_Direct->Chromatogram_Direct Data_Analysis_Direct Data Analysis (Peak Integration) Chromatogram_Direct->Data_Analysis_Direct ee_Direct Enantiomeric Excess (%) Data_Analysis_Direct->ee_Direct Sample_Indirect Sample of (S)-3-Acetamidopyrrolidine Derivative Derivatization Derivatization with Chiral Derivatizing Agent (CDA) Sample_Indirect->Derivatization Diastereomers Diastereomer Mixture Derivatization->Diastereomers Achiral_Column Achiral HPLC Column Diastereomers->Achiral_Column Injection HPLC_System_Indirect HPLC System Achiral_Column->HPLC_System_Indirect Chromatogram_Indirect Chromatogram with Separated Diastereomer Peaks HPLC_System_Indirect->Chromatogram_Indirect Data_Analysis_Indirect Data Analysis (Peak Integration) Chromatogram_Indirect->Data_Analysis_Indirect ee_Indirect Enantiomeric Excess (%) Data_Analysis_Indirect->ee_Indirect GC_Workflow Sample Sample of (S)-3-Acetamidopyrrolidine Derivative Derivatization Derivatization (e.g., Esterification/Acylation) Sample->Derivatization Volatile_Derivatives Volatile Derivatives Derivatization->Volatile_Derivatives Chiral_GC_Column Chiral GC Column Volatile_Derivatives->Chiral_GC_Column Injection GC_MS_System GC-MS System Chiral_GC_Column->GC_MS_System Mass_Spectrum Mass Spectrum with Separated Enantiomer Peaks GC_MS_System->Mass_Spectrum Data_Analysis Data Analysis (Peak Integration) Mass_Spectrum->Data_Analysis ee Enantiomeric Excess (%) Data_Analysis->ee NMR_Workflow Sample Sample of (S)-3-Acetamidopyrrolidine Derivative Add_CSA Addition of Chiral Solvating Agent (CSA) Sample->Add_CSA Diastereomeric_Complexes Formation of Diastereomeric Complexes in Solution Add_CSA->Diastereomeric_Complexes NMR_Spectrometer NMR Spectrometer Diastereomeric_Complexes->NMR_Spectrometer NMR_Spectrum NMR Spectrum with Split Signals for Enantiomers NMR_Spectrometer->NMR_Spectrum Signal_Integration Signal Integration NMR_Spectrum->Signal_Integration ee Enantiomeric Excess (%) Signal_Integration->ee

References

The Acetamido Group in Pyrrolidine Scaffolds: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle, forming the core scaffold of numerous pharmacologically active agents.[1][2] Its non-planar, three-dimensional structure allows for extensive exploration of chemical space, making it a cornerstone in modern medicinal chemistry.[3][4] When functionalized with an acetamido group, the resulting scaffold gains significant versatility, influencing the molecule's physicochemical properties, target binding interactions, and overall biological activity. This technical guide provides an in-depth analysis of the biological importance of the acetamido group in pyrrolidine-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in drug discovery and development.

The Multifaceted Role of the Acetamido Group

The acetamido moiety (-NHCOCH₃) is far more than a simple linker. Its presence on a pyrrolidine scaffold imparts several critical features that medicinal chemists leverage to fine-tune molecular properties for therapeutic applications.

  • Hydrogen Bonding and Target Interaction: The acetamido group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual capacity allows it to form strong and specific interactions with amino acid residues in the binding pockets of biological targets like enzymes and receptors, which is often a critical determinant of potency and selectivity.

  • Modulation of Physicochemical Properties: The acetamido group can influence key pharmacokinetic properties. It can enhance aqueous solubility and modulate lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The acetamide linkage also provides a degree of conformational flexibility, which can be optimized to achieve a desired molecular shape for optimal target engagement.[5]

  • Stereochemical Influence: The stereochemistry of the pyrrolidine ring is a major determinant of biological activity.[3][4] The spatial orientation of the acetamido group, dictated by its attachment point and the ring's conformation, can lead to significant differences in the biological profiles of stereoisomers due to differential binding to enantioselective proteins.[3]

  • A Scaffold for Diversification: The acetamido group serves as a versatile chemical handle. It can be readily synthesized and modified, allowing for the creation of large compound libraries for structure-activity relationship (SAR) studies.[6]

Therapeutic Applications & Structure-Activity Relationships

The acetamido-pyrrolidine scaffold is a recurring motif in compounds developed for a wide range of diseases.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione featuring an acetamide fragment have shown significant potential as anticonvulsant agents. SAR studies have revealed that the acetamide moiety can extend and enhance anticonvulsant activity.[3] For instance, in one study, the derivative 69k , which incorporates a phenylpiperazine attached to an acetamide fragment, was found to be more effective than the established drug valproic acid (VPA) in certain preclinical models.[3] The well-known antiepileptic drug Levetiracetam is a classic example of a pyrrolidone acetamide, where the carboxamide moiety is essential for its affinity to its specific binding site in the brain.[7]

Enzyme Inhibition

The acetamido-pyrrolidine framework is a potent scaffold for designing enzyme inhibitors for various therapeutic targets.

  • N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: NAAA is a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8] Pyrrolidine amide derivatives have been developed as NAAA inhibitors. SAR studies show that small, lipophilic substituents on the terminal phenyl group of the amide chain are preferred for optimal potency.[8]

  • α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes.[3] The introduction of an acetamido group has been explored in the synthesis of these iminosugars, leading to potent α-glucosidase inhibitors, which are of interest for treating diabetes and cancer.[3]

  • Carbonic Anhydrase Inhibitors: While studying acetazolamide-based inhibitors against Neisseria gonorrhoeae, researchers found that replacing the acetamide's methyl group with polar pendants like pyrrolidine abolished antimicrobial activity, highlighting the delicate balance of properties conferred by the acetamido group for cell permeability and target engagement.[9]

Larvicidal and Antibacterial Activity

Certain pyrrolidinedione derivatives containing an acetamido group have demonstrated notable larvicidal activity.[1][2] For example, compound 50a showed activity against the mosquito species Culex quinquefasciatus comparable to the reference standard, permethrin.[1][2] Additionally, various acetamide derivatives incorporating a pyrrolidine ring have been synthesized and evaluated for antibacterial properties, with some showing promising activity against both Gram-positive and Gram-negative bacteria.[10]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies, illustrating the impact of the acetamido-pyrrolidine scaffold on biological activity.

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione-acetamides

Compound Maximal Electroshock (MES) Test ED₅₀ (mg/kg) 6 Hz Seizure Test ED₅₀ (mg/kg) Reference

| 69k | 80.38 | 108.80 |[3] |

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Amide Derivatives

Compound Class Target Enzyme Activity (IC₅₀ / Kᵢ) Reference
Pyrrolidine Amides (e.g., 4g ) NAAA Low micromolar [8]
Acetazolamide Analog (1 ) NgCA (CO₂ Hydration) Kᵢ = 74.1 nM [9]

| 1,2,4-Oxadiazole Pyrrolidines | DNA Gyrase (E. coli) | 120 - 270 nM |[1] |

Table 3: Larvicidal Activity of Pyrrolidinedione Derivatives

Compound Target Species Activity (LD₅₀, µg/mL) Reference
50a (Acetamide derivative) Culex quinquefasciatus 26.06 [1][2]

| Permethrin (Reference) | Culex quinquefasciatus | 26.14 |[1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the evaluation of acetamido-pyrrolidine derivatives.

General Synthesis of N-Aryl-2-(pyrrolidin-1-yl)acetamide Derivatives

This protocol is adapted from microwave-assisted synthesis methods for generating acetamide derivatives.[10]

  • Reactant Preparation: In a suitable reaction vessel, combine the α-chloroacetamide intermediate (1.0 equiv) with the desired substituted aniline (1.0 equiv).

  • Solvent and Catalyst: Add dry acetonitrile as the solvent, followed by a catalytic amount of triethylamine (1.0 equiv).

  • Reaction Conditions: Heat the mixture to 70°C. For microwave-assisted synthesis, irradiate the mixture in a dedicated microwave reactor, which can significantly reduce reaction times from hours to minutes.

  • Monitoring: Track the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Treat the resulting residue with a non-polar solvent like ether to induce crystallization. The crude product can then be purified by recrystallization or flash column chromatography.

In Vivo Analgesic Activity: Hot-Plate Test

This protocol is a standard method for assessing central analgesic activity.[11]

  • Animal Acclimatization: Use mice, allowing them to acclimate to the laboratory environment before testing.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency time for a nociceptive response (e.g., licking paws or jumping). A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specified dose (e.g., 30-100 mg/kg). A control group receives the vehicle, and a positive control group receives a known analgesic like morphine.

  • Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: A significant increase in reaction latency compared to the control group indicates central analgesic activity.

Antibacterial Susceptibility: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz DOT language to illustrate key pathways and processes.

G1 cluster_start Starting Materials cluster_reagents Reaction Conditions Pyrrolidine Pyrrolidine Derivative (with NH group) Product Acetamido-Pyrrolidine Scaffold Pyrrolidine->Product Amide Bond Formation Acid Substituted Acetic Acid (or Acyl Chloride) Acid->Product Coupling Coupling Agent (e.g., HATU, DCC) Coupling->Product Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Product

Caption: General workflow for the synthesis of acetamido-pyrrolidine scaffolds.

G2 cluster_binding Binding Site Interaction cluster_outcome Biological Outcome Inhibitor Acetamido-Pyrrolidine Inhibitor Enzyme Enzyme Active Site Inhibitor->Enzyme Binds to Active Site Block Enzymatic Reaction Blocked Enzyme->Block Substrate Natural Substrate Substrate->Enzyme Binding Prevented Effect Therapeutic Effect Block->Effect

Caption: Logical flow of competitive enzyme inhibition by an acetamido-pyrrolidine compound.

G3 cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Synth Synthesize Acetamido- Pyrrolidine Compound Purity Purify & Characterize (NMR, MS, HPLC) Synth->Purity CellCulture Seed Cancer Cells (e.g., HCT116, MCF-7) Purity->CellCulture Treatment Treat Cells with Compound Dilutions CellCulture->Treatment MTT Perform MTT Assay (Measure Viability) Treatment->MTT IC50 Calculate IC₅₀ Value MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If Active

Caption: Experimental workflow for anticancer evaluation of novel compounds.

Conclusion

The incorporation of an acetamido group into a pyrrolidine scaffold creates a molecular framework of significant biological and therapeutic relevance. This combination allows for precise modulation of a compound's interaction with biological targets through hydrogen bonding, influences its pharmacokinetic profile, and provides a versatile platform for further chemical modification. As demonstrated across diverse fields such as neurotherapeutics, enzyme inhibition, and anti-infective research, the acetamido-pyrrolidine motif is a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its structure-activity relationships, supported by robust experimental evaluation, will continue to drive the development of novel and effective drug candidates for a multitude of human diseases.

References

Unlocking Molecular Shape: A Technical Guide to the Conformational Analysis of N-Boc-3-acetamidopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the structural nuances of a valuable building block for drug discovery, this technical guide offers researchers, scientists, and drug development professionals a framework for understanding and analyzing the conformational landscape of N-Boc-3-acetamidopyrrolidine. While specific experimental data for this compound remains limited in published literature, this paper outlines the foundational principles and detailed protocols necessary to elucidate its three-dimensional structure, a critical factor in modern medicinal chemistry.

The pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceutical agents.[1] Its non-planar, flexible nature allows it to adopt various conformations, significantly influencing how a molecule interacts with its biological target. The precise three-dimensional arrangement of substituents on this ring is therefore of paramount importance for rational drug design. This guide focuses on N-Boc-3-acetamidopyrrolidine, a chiral building block whose conformational preferences are dictated by the interplay of its constituent parts: the bulky N-Boc protecting group, the hydrogen-bond-capable acetamido side chain, and the inherent dynamics of the five-membered ring.

The Dynamic Pyrrolidine Ring: Understanding Conformational Equilibria

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve torsional strain. The two most common, low-energy conformations are the "envelope" (or Cγ-exo/Cγ-endo) and "twist" forms. For 3-substituted pyrrolidines, the equilibrium between two primary envelope conformations, where the C3 atom is either above (endo) or below (exo) the plane defined by the other four atoms, is of key interest. The position of this equilibrium is highly sensitive to the nature and stereochemistry of the substituents on the ring.

The N-Boc group introduces significant steric bulk and can influence the ring pucker. Furthermore, the acetamido group at the C3 position can engage in intramolecular hydrogen bonding, potentially stabilizing one conformation over another. The exact conformational landscape is a delicate balance of these steric and electronic effects.

G Fig. 1: Pyrrolidine Ring Pucker Equilibrium cluster_0 Cg_endo Cγ-endo Conformer (Axial-like substituent) Transition_State Transition State Cg_endo->Transition_State Cg_exo Cγ-exo Conformer (Equatorial-like substituent) Cg_exo->Transition_State Transition_State->Cg_endo Transition_State->Cg_exo G Fig. 2: Integrated Conformational Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation NMR NMR Spectroscopy (Solution State) J_Couplings ³JHH Coupling Constants NMR->J_Couplings NOE NOE Contacts NMR->NOE XRay X-ray Crystallography (Solid State) Torsion Torsion Angles XRay->Torsion Comp Molecular Modeling (In Silico) Comp->Torsion Energy Relative Energies Comp->Energy Final_Model 3D Conformational Model (Population-weighted average) J_Couplings->Final_Model NOE->Final_Model Torsion->Final_Model Energy->Final_Model

References

Navigating the Procurement of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acquisition of specific, high-purity chemical entities is a critical starting point for innovation. This technical guide addresses the commercial availability and procurement of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate, a chiral pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery.

While direct, off-the-shelf commercial availability of this compound (CAS No. 1020663-82-7) is limited, this compound can be readily obtained through custom synthesis from specialized chemical suppliers. This guide provides an overview of potential suppliers, a representative synthesis protocol, expected analytical data, and logical workflows for procurement and supplier selection.

Commercial Availability and Supplier Landscape

Our investigation indicates that this compound is not a stock item for most major chemical vendors. However, numerous companies specializing in custom synthesis and building blocks for pharmaceutical research are well-equipped to synthesize this molecule on demand. Researchers can approach contract research organizations (CROs) and specialized chemical manufacturers to request quotes for custom synthesis.

Potential Custom Synthesis Providers:

Identifying a suitable supplier for a non-stock chemical requires careful consideration of several factors including synthesis capabilities, quality control processes, and production scale. The following types of suppliers are likely candidates for the custom synthesis of this compound:

  • Global Chemical Suppliers with Custom Synthesis Arms: Large suppliers often have dedicated custom synthesis divisions that can handle a wide range of chemical requests.

  • Specialized Building Block Providers: Companies that focus on providing novel and diverse chemical scaffolds for drug discovery are excellent candidates.

  • Contract Research Organizations (CROs): Many CROs offer chemical synthesis services as part of their broader research and development support.

Expected Technical Data

When procuring a custom-synthesized compound, a comprehensive technical data package is essential to ensure quality and purity. Researchers should expect to receive a Certificate of Analysis (CoA) detailing the following specifications. The table below presents hypothetical yet realistic data for this compound.

PropertySpecificationMethod
Chemical Identity
IUPAC NameThis compound-
CAS Number1020663-82-7-
Molecular FormulaC₁₁H₂₀N₂O₃-
Molecular Weight228.29 g/mol -
Physical Properties
AppearanceWhite to off-white solidVisual
Melting Point95-105 °CMelting Point
SolubilitySoluble in Methanol, ChloroformVisual
Purity
Purity (by HPLC)≥98.0%HPLC
Chiral Purity (ee)≥99.0%Chiral HPLC
Analytical Data
¹H NMRConforms to structureNMR
Mass Spectrum (ESI-MS)[M+H]⁺ = 229.15Mass Spec
Storage and Handling
Recommended Storage2-8 °C, protect from moisture-

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of the corresponding amine precursor, (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate. The following is a representative experimental protocol based on standard organic chemistry methodologies.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Product (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate Amine->Product Acylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane) Temperature 0 °C to Room Temperature

Synthesis of the target compound.

Methodology:

  • Dissolution: Dissolve (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.

Procurement and Supplier Selection Workflow

For researchers new to the custom synthesis process, the following workflows provide a structured approach to procuring the compound and selecting a suitable supplier.

A Identify Need for This compound B Search for Suppliers (Databases, Search Engines) A->B C Identify Potential Custom Synthesis Providers B->C D Prepare Request for Quotation (RFQ) (CAS, Amount, Purity, Desired Data) C->D E Submit RFQ to Multiple Suppliers D->E F Receive and Evaluate Quotations (Cost, Lead Time, Capabilities) E->F G Select Supplier and Place Order F->G H Supplier Synthesizes Compound and Performs QC G->H I Receive Compound and Certificate of Analysis (CoA) H->I J Perform In-house QC (e.g., NMR, MS) to Verify I->J K Compound Approved for Research Use J->K

Workflow for procuring a custom-synthesized chemical.

Decision-making process for selecting a custom synthesis supplier.

Navigating the Pyrrolidine Scaffold: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance. However, the diverse functionalities and potential bioactivities of substituted pyrrolidine compounds necessitate a thorough understanding of their safety profiles and the implementation of rigorous handling protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this important class of molecules, including quantitative toxicity data, detailed experimental protocols for safety assessment, and visualizations of relevant biological pathways.

General Safety and Hazard Profile

Substituted pyrrolidine compounds can exhibit a wide range of toxicological properties depending on the nature and position of their substituents. The parent compound, pyrrolidine, is a flammable, corrosive, and toxic substance, and its derivatives may share some of these hazardous properties.

General Hazards:

  • Corrosivity: Many pyrrolidine derivatives are alkaline and can cause severe skin and eye burns upon contact.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Acute exposure can lead to irritation of the respiratory and digestive tracts, while some derivatives may have effects on the central nervous system.

  • Flammability: Low molecular weight pyrrolidines are often flammable liquids with low flash points.

  • Reactivity: Can react vigorously with strong oxidizing agents and acids.

It is imperative to consult the Safety Data Sheet (SDS) for each specific substituted pyrrolidine compound to understand its unique hazard profile. In the absence of specific data, it is prudent to treat novel derivatives with a high degree of caution.

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for pyrrolidine and a selection of its substituted derivatives. This data is crucial for risk assessment and for planning appropriate safety measures in the laboratory.

Table 1: Acute Toxicity Data (LD50/LC50) for Selected Pyrrolidine Compounds

CompoundCAS NumberTestRouteSpeciesDoseReference(s)
Pyrrolidine123-75-1LD50OralRat300 mg/kg
LD50OralMouse450 mg/kg
LC50InhalationMouse1300 mg/m³ (2 hr)
LC50In

Methodological & Application

Synthetic Routes for the Preparation of Chiral 3-Aminopyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopyrrolidine derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into the architecture of a wide array of therapeutic agents. Their presence is notable in compounds targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. The stereochemistry of the 3-amino group is often critical for biological activity, making the development of efficient and highly stereoselective synthetic routes a significant focus of chemical research. These compounds serve as versatile chiral building blocks in drug discovery and development, underscoring the demand for robust and scalable synthetic methodologies.[1][2] This document provides a detailed overview of several prominent synthetic strategies for preparing chiral 3-aminopyrrolidine derivatives, complete with comparative data and experimental protocols.

Comparison of Key Synthetic Methods

The selection of an appropriate synthetic route for a chiral 3-aminopyrrolidine derivative depends on factors such as the desired stereoisomer, substitution pattern, scalability, and the availability of starting materials. The following table summarizes quantitative data for several distinct and widely employed methods.

MethodStarting MaterialKey StepsOverall YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
From trans-4-hydroxy-L-prolinetrans-4-hydroxy-L-prolineDecarboxylation, N-protection, Sulfonylation, Azidation (with inversion), ReductionHighHigh (from chiral pool)Readily available and inexpensive starting material, well-established and scalable route.[3]
Chemo-enzymatic ResolutionN-protected D,L-asparagine estersEnantioselective enzymatic hydrolysis, Cyclization, Deprotection, Reduction>40%>95% eeHigh enantioselectivity, utilizes green chemistry principles.[4]
1,3-Dipolar CycloadditionImino esters and (Z)-nitroalkenes[3+2] cycloaddition catalyzed by a chiral metal complex76-95%Up to 99% eeHigh efficiency and stereocontrol, provides access to highly functionalized pyrrolidines.[2][5]
Asymmetric Conjugate Additionα,β-Unsaturated esters and chiral lithium amidesConjugate addition, Cyclization, ReductionModerateHighVersatile methodology for stereodivergent synthesis.
Enantioselective Ketone Reductionβ-Keto esterAsymmetric reduction of a β-keto ester, Hydroxyl activation, Azide displacement, Cyclization, ReductionModerateHighProvides access to stereoisomerically preferred derivatives.[6]

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the key synthetic routes described in this document.

cluster_0 Synthesis from trans-4-hydroxy-L-proline A trans-4-hydroxy-L-proline B Decarboxylation A->B C (R)-3-hydroxypyrrolidine B->C D N-Boc Protection C->D E N-Boc-(R)-3-hydroxypyrrolidine D->E F Sulfonylation E->F G Activated Hydroxyl Group F->G H Azidation (SN2) G->H I N-Boc-(S)-3-azidopyrrolidine H->I J Reduction of Azide I->J K N-Boc-(S)-3-aminopyrrolidine J->K L Deprotection K->L M (S)-3-aminopyrrolidine L->M

Caption: Workflow for the synthesis of (S)-3-aminopyrrolidine from trans-4-hydroxy-L-proline.

cluster_1 Chemo-enzymatic Synthesis A N-protected D,L-asparagine ester B Enzymatic Hydrolysis (Protease) A->B C Separation B->C D N-protected D-asparagine ester (>95% ee) C->D E N-protected L-asparagine C->E F Cyclization D->F G Protected (R)-3-aminopyrrolidinone F->G H Selective Deprotection & Reduction G->H I N-protected (R)-3-aminopyrrolidine H->I

Caption: Chemo-enzymatic route to chiral 3-aminopyrrolidine derivatives.

cluster_2 1,3-Dipolar Cycloaddition A Imino ester D [3+2] Cycloaddition A->D B (Z)-Nitroalkene B->D C Chiral Ligand + Silver Salt C->D E Functionalized Pyrrolidine D->E F Reduction & Hydrolysis E->F G Chiral 3,4-diaminopyrrolidine derivative F->G

Caption: Asymmetric 1,3-dipolar cycloaddition for chiral pyrrolidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline

This protocol is based on a well-established route utilizing a chiral pool starting material.[3]

Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve trans-4-hydroxy-L-proline in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 140-160 °C) in the presence of a catalytic amount of an acid or base to facilitate decarboxylation.

  • Monitor the reaction by TLC until completion.

  • After cooling, extract the product into an aqueous acidic solution and then basify to isolate the (R)-3-hydroxypyrrolidine.

Step 2: N-Boc Protection

  • Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent like dichloromethane.

  • Add triethylamine to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(R)-3-hydroxypyrrolidine.

Step 3: Sulfonylation of the Hydroxyl Group

  • Dissolve N-Boc-(R)-3-hydroxypyrrolidine in dichloromethane and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • After completion, quench the reaction with water, and extract the product. The organic layer is washed, dried, and concentrated.

Step 4: Azidation with Configuration Inversion

  • Dissolve the mesylated intermediate in a polar aprotic solvent such as DMF.

  • Add sodium azide (NaN₃) and heat the mixture.

  • The azide displaces the mesylate via an Sₙ2 reaction, resulting in an inversion of stereochemistry to yield N-Boc-(S)-3-azidopyrrolidine.

  • After the reaction is complete, perform an aqueous workup and extract the product.

Step 5: Reduction of the Azide and Deprotection

  • Dissolve N-Boc-(S)-3-azidopyrrolidine in a solvent like methanol or THF.

  • Add a reducing agent such as triphenylphosphine followed by water, or perform catalytic hydrogenation using Pd/C.

  • Once the azide is reduced to the amine, add concentrated hydrochloric acid to remove the Boc protecting group.

  • Evaporate the solvent to yield (S)-3-aminopyrrolidine dihydrochloride.

Protocol 2: Chemo-enzymatic Synthesis of N-protected (R)-3-Aminopyrrolidine

This method leverages the high enantioselectivity of enzymes for kinetic resolution.[4]

Step 1: Synthesis of N-protected D,L-asparagine methyl ester

  • Suspend N-benzyloxycarbonyl-D,L-asparagine in methanol and cool to 0 °C.

  • Add thionyl chloride dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture and then evaporate the solvent to obtain the racemic methyl ester.

Step 2: Enantioselective Enzymatic Hydrolysis

  • Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.0).

  • Add the racemic N-protected D,L-asparagine methyl ester and an organic co-solvent such as THF or acetone to overcome enzyme inhibition at higher concentrations.

  • Add a protease (e.g., Alcalase) and maintain the pH using a pH-stat by adding a dilute NaOH solution.

  • Monitor the reaction until approximately 50% conversion is reached.

  • Extract the reaction mixture with an organic solvent to separate the unreacted D-ester (in the organic phase) from the hydrolyzed L-amino acid (in the aqueous phase). This provides the N-protected D-asparagine methyl ester with high enantiomeric excess (>95% ee).

Step 3: Cyclization, Deprotection, and Reduction

  • The enantiomerically enriched N-protected D-asparagine methyl ester is then subjected to a sequence of reactions including cyclization to the corresponding lactam.

  • This is followed by selective deprotection and reduction of the lactam to afford the N-protected (R)-3-aminopyrrolidine.

Protocol 3: Asymmetric 1,3-Dipolar Cycloaddition

This protocol provides a convergent and highly stereoselective route to functionalized pyrrolidines.[2]

Step 1: Preparation of Reactants

  • Synthesize the α-imino ester by reacting an appropriate α-amino acid ester with an aldehyde.

  • Synthesize the (Z)-nitroalkene dipolarophile.

Step 2: Catalytic Asymmetric [3+2] Cycloaddition

  • In a reaction vessel under an inert atmosphere, dissolve the chiral phosphoramidite ligand and a silver salt (e.g., AgOAc) in a suitable solvent like dichloromethane.

  • Add the α-imino ester and the (Z)-nitroalkene.

  • Stir the reaction at the optimized temperature until completion, monitoring by TLC.

  • Purify the resulting cycloadduct (a substituted nitropyrrolidine) by column chromatography. The reaction typically affords high yields (up to 95%) and excellent enantioselectivities (up to 99% ee).

Step 3: Functional Group Transformation

  • The nitro and ester groups on the pyrrolidine ring can be further transformed. For example, reduction of the nitro group and hydrolysis of the ester can lead to the corresponding chiral diamino acid derivative.

Conclusion

The synthesis of chiral 3-aminopyrrolidine derivatives can be achieved through a variety of strategic approaches. The classical method starting from the chiral pool material trans-4-hydroxy-L-proline remains a robust and widely used strategy, particularly for large-scale synthesis. For accessing derivatives with high enantiomeric purity and structural diversity, modern catalytic asymmetric methods such as 1,3-dipolar cycloadditions and chemo-enzymatic resolutions offer powerful alternatives. The choice of a specific synthetic route will be guided by the target molecule's structure, desired stereochemistry, and the practical considerations of the research or development program. The protocols and data presented herein provide a valuable resource for chemists engaged in the synthesis of these important pharmaceutical building blocks.

References

Application Notes and Protocols for Boc Deprotection of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis and pharmaceutical development, due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate, a common intermediate in the synthesis of various pharmaceutical compounds. The methods outlined below range from standard, highly effective strong acid conditions to milder alternatives suitable for sensitive substrates.

Deprotection Methodologies

The selection of an appropriate Boc deprotection method is critical and often depends on the stability of other functional groups within the molecule. For this compound, the primary consideration is the stability of the acetamido group, which is generally stable to the acidic conditions used for Boc removal.

Method 1: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is the most common and often the most efficient reagent for Boc deprotection. The reaction is typically fast and clean, proceeding at room temperature.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.

  • Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature. The volume of TFA is often 20-50% of the total volume of DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product, the TFA salt of (S)-N-(pyrrolidin-3-yl)acetamide, can be purified by recrystallization, trituration with a solvent like diethyl ether, or by passing it through a short column of basic alumina or by ion-exchange chromatography to obtain the free amine. Alternatively, for subsequent steps, the crude salt is often used directly after evaporation.

Method 2: Hydrochloric Acid (HCl) in an Organic Solvent

Hydrochloric acid, typically as a solution in 1,4-dioxane, methanol, or diethyl ether, is another standard and highly effective method for Boc deprotection. This method is often preferred when the trifluoroacetate counterion is undesirable.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the reaction mixture.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.

  • Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.

  • The resulting hydrochloride salt can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum.

Method 3: Milder Acidic Conditions (p-Toluenesulfonic Acid)

For substrates that may be sensitive to strong acids like TFA or HCl, milder acids such as p-toluenesulfonic acid (p-TsOH) can be employed. These reactions may require elevated temperatures or longer reaction times.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1-1.5 eq) in a suitable solvent mixture like ethanol and water or toluene.

  • Heat the reaction mixture, for example, to 50-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting tosylate salt can be purified by recrystallization or other standard techniques. To obtain the free amine, a basic workup is required.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the described Boc deprotection methods. Note that exact results can vary based on the specific reaction scale and conditions.

MethodReagents & ConditionsReaction TimeTypical YieldPurityCounterion
TFA 20-50% TFA in DCM, Room Temperature1-2 hours>95%HighTFA
HCl in Dioxane 4 M HCl in 1,4-Dioxane, Room Temperature2-4 hours>95%HighCl
p-TsOH 1.2 eq p-TsOH in EtOH/H₂O or Toluene, 50-80 °C4-12 hours85-95%GoodTsO

Visual Diagrams

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Start Dissolve (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate in an appropriate solvent Add_Reagent Add Deprotection Reagent (e.g., TFA, HCl in Dioxane) Start->Add_Reagent Stir Stir at specified temperature Add_Reagent->Stir Monitor Monitor reaction via TLC or LC-MS Stir->Monitor Evaporate Evaporate solvent and excess reagent Monitor->Evaporate Reaction Complete Isolate Isolate product salt (Filtration/Trituration) Evaporate->Isolate Purify Optional Purification or Conversion to Free Amine Isolate->Purify End (S)-N-(pyrrolidin-3-yl)acetamide (as a salt or free amine) Isolate->End Use as salt Purify->End Deprotection_Strategy A Select Deprotection Strategy B Are other acid-labile groups present? A->B C Standard Conditions (Strong Acid) B->C No D Milder Conditions B->D Yes H Is trifluoroacetate counterion acceptable? C->H G p-TsOH in EtOH D->G E TFA in DCM F HCl in Dioxane/MeOH H->E Yes H->F No

Application Notes and Protocols: Asymmetric Synthesis of Polysubstituted Pyrrolidines Using (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed asymmetric synthesis of polysubstituted pyrrolidines, commencing with the chiral building block, (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate. This versatile starting material, possessing a key stereocenter at the C3 position, serves as a valuable scaffold for the introduction of additional substituents in a stereocontrolled manner. The protocols outlined herein are based on established methodologies for the functionalization of N-Boc protected pyrrolidines and offer a strategic pathway to novel, highly substituted pyrrolidine derivatives of interest in medicinal chemistry and drug discovery.

The proposed synthetic route involves a two-step sequence:

  • Diastereoselective C2-Alkylation: Introduction of a substituent at the C2 position via asymmetric lithiation and electrophilic trapping. The inherent chirality of the starting material is anticipated to direct the stereochemical outcome of this transformation.

  • C3-Amine Functionalization: Modification of the C3-acetamido group to a primary amine, followed by the introduction of a third substituent via reductive amination.

These protocols provide a foundational framework for the synthesis of a library of polysubstituted pyrrolidine analogs for further investigation.

Part 1: Diastereoselective C2-Alkylation of this compound

This initial step focuses on the introduction of an alkyl substituent at the C2 position of the pyrrolidine ring. The strategy employs a directed lithiation using s-BuLi in the presence of a chiral ligand, (-)-sparteine, followed by quenching with an electrophile. The C3-acetamido group is expected to influence the diastereoselectivity of the alkylation.

Experimental Protocol: General Procedure for C2-Alkylation

Materials:

  • This compound

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Anhydrous diethyl ether (Et₂O)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous diethyl ether (concentration typically 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add (-)-sparteine (1.2 equiv) dropwise to the stirred solution.

  • Slowly add s-BuLi (1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stir the resulting deep-orange solution at -78 °C for 3 hours.

  • Add the alkyl halide (1.5 equiv) dropwise.

  • Continue stirring at -78 °C for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C2-alkylated pyrrolidine.

Data Presentation: Representative C2-Alkylation Reactions
EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1Iodomethane(2R,3S)-tert-Butyl 3-acetamido-2-methylpyrrolidine-1-carboxylate7595:5
2Benzyl bromide(2R,3S)-tert-Butyl 3-acetamido-2-benzylpyrrolidine-1-carboxylate6892:8
3Allyl bromide(2R,3S)-tert-Butyl 3-acetamido-2-allylpyrrolidine-1-carboxylate7194:6

Note: The yields and diastereomeric ratios are hypothetical and based on typical values for similar transformations.

Visualization: C2-Alkylation Workflow

C2_Alkylation_Workflow Start (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate Step1 1. (-)-Sparteine, s-BuLi, Et₂O, -78 °C 2. Electrophile (R-X) Start->Step1 Intermediate C2-Alkylated Pyrrolidine (Crude Product) Step1->Intermediate Purification Flash Column Chromatography Intermediate->Purification Product Purified (2R,3S)-Disubstituted Pyrrolidine Purification->Product C3_Functionalization Start C2-Alkylated Pyrrolidine Hydrolysis Amide Hydrolysis (6 M HCl, reflux) Start->Hydrolysis Amine C3-Primary Amine Hydrolysis->Amine ReductiveAmination Reductive Amination (R'COR'', STAB) Amine->ReductiveAmination Product C3-N-Alkylated Polysubstituted Pyrrolidine ReductiveAmination->Product

Application of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate in Solid-Phase Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained diamine scaffolds into peptide and peptidomimetic structures is a key strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and fine-tune pharmacokinetic properties. (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is a chiral building block that offers a unique combination of a protected secondary amine within a pyrrolidine ring and an acetamido group, presenting opportunities for creating novel molecular architectures. While specific, detailed protocols for the solid-phase application of this particular molecule are not extensively documented in readily available literature, this document outlines the general principles and methodologies that would be employed for its incorporation into peptide or peptidomimetic chains on a solid support.

Core Principles and Potential Applications

This compound can be envisioned as a di-functional building block in solid-phase synthesis (SPS). The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the pyrrolidine nitrogen, allowing for its integration into a growing chain, while the acetamido group provides a stable, functionalized side chain.

Potential applications include:

  • Synthesis of Peptidomimetics: This building block can be used to replace native amino acid residues, introducing a constrained, non-natural element into the peptide backbone. This can lead to altered secondary structures and improved resistance to enzymatic degradation.

  • Introduction of a Hydrogen Bond Donor/Acceptor: The acetamido group can participate in hydrogen bonding interactions, potentially influencing the conformation of the final molecule and its binding to biological targets.

  • Scaffold for Further Derivatization: While the acetamido group is generally stable, its modification prior to or after solid-phase synthesis could open avenues for creating diverse compound libraries.

Hypothetical Solid-Phase Synthesis Workflow

The incorporation of this compound would typically follow established solid-phase peptide synthesis (SPPS) protocols, most likely utilizing the Boc/Bzl protection strategy due to the presence of the Boc protecting group on the pyrrolidine nitrogen.

A general workflow for incorporating this building block is depicted below:

experimental_workflow Resin Resin Swelling Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling of Building Block Neutralization->Coupling 3. Wash Washing Coupling->Wash 4. Wash->Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection (e.g., HF or TFMSA) Wash->Cleavage Final Step Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase synthesis incorporating a Boc-protected building block.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the key steps involved in the solid-phase synthesis using this compound. These are based on standard Boc-SPPS procedures and would require optimization for this specific building block.

Protocol 1: Resin Preparation and Swelling
  • Place the desired solid support (e.g., Merrifield resin, 0.3 - 0.8 mmol/g substitution) in a suitable reaction vessel.

  • Add dichloromethane (DCM, ~10 mL/g of resin) and allow the resin to swell for 30 minutes with occasional agitation.

  • Drain the DCM.

  • Wash the resin three times with DCM.

Protocol 2: Boc Deprotection
  • To the swollen resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the mixture for 1-2 minutes.

  • Drain the solution.

  • Add a second portion of the TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times).

Protocol 3: Neutralization
  • Wash the deprotected resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times).

  • Add a 5% solution of DIEA in DCM and agitate for 5-10 minutes.

  • Drain the solution and wash the resin with DCM (3-5 times).

Protocol 4: Coupling of this compound

This protocol assumes the building block is coupled as a carboxylic acid derivative, which would require prior synthesis to convert one of the pyrrolidine C-H bonds to a COOH group, or that it is used to cap the N-terminus.

Activation of the Carboxylic Acid (if applicable):

  • In a separate vessel, dissolve the carboxylic acid derivative of the building block (3-5 equivalents relative to resin substitution) and an activating agent such as HOBt (1-hydroxybenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in N,N-dimethylformamide (DMF).

  • Add a carbodiimide such as DIC (N,N'-diisopropylcarbodiimide) (3-5 equivalents) if using HOBt.

Coupling Reaction:

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a suitable test (e.g., Kaiser test for primary amines, although a different test would be needed for the secondary amine of the pyrrolidine). A negative test indicates complete coupling. If the reaction is incomplete, a recoupling step may be necessary.

  • After complete coupling, drain the reaction solution and wash the resin with DMF, DCM, and methanol.

Protocol 5: Cleavage and Deprotection
  • Dry the peptide-resin under vacuum.

  • Suspend the dried resin in a cleavage cocktail. For a Boc/Bzl strategy, this is typically anhydrous hydrogen fluoride (HF) with scavengers like anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Alternatively, a less hazardous method using trifluoromethanesulfonic acid (TFMSA) can be employed.

  • After the cleavage reaction, the volatile reagents are removed under a stream of nitrogen.

  • The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.

  • The crude peptide is then dried under vacuum.

Data Presentation (Illustrative)

As no specific experimental data for the solid-phase application of this compound was found, the following table is illustrative of the type of quantitative data that would be collected and presented.

ParameterExpected RangeNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the type of resin used.
Coupling Efficiency >95%Monitored by qualitative tests (e.g., Isatin or Chloranil test for secondary amines).
Crude Purity 60 - 80%Determined by analytical RP-HPLC. Dependent on the sequence and coupling efficiency.
Overall Yield 40 - 70%Dependent on the number of coupling cycles and cleavage efficiency.

Signaling Pathways and Logical Relationships

The logical flow of the solid-phase synthesis process, from the initial deprotection to the final product, can be visualized as a signaling pathway.

logical_relationship Start Start: Resin-Bound Peptide (Boc-Protected) TFA_Treatment TFA Treatment Start->TFA_Treatment Boc_Removal Boc Group Removal TFA_Treatment->Boc_Removal Free_Amine Formation of Free Amine Boc_Removal->Free_Amine Neutralization_Step Neutralization Free_Amine->Neutralization_Step Peptide_Bond Peptide Bond Formation Neutralization_Step->Peptide_Bond Activated_AA Activated This compound Activated_AA->Peptide_Bond Elongated_Peptide Elongated Peptide Chain Peptide_Bond->Elongated_Peptide

Caption: Logical flow of a single coupling cycle in Boc-SPPS.

Conclusion

While the direct application of this compound in solid-phase synthesis is not widely reported, its structure suggests it is a viable building block for creating novel peptidomimetics. The protocols and workflows outlined here provide a foundational understanding of how this molecule could be incorporated using standard Boc-SPPS methodologies. Researchers and drug development professionals can use these general principles as a starting point for developing specific synthetic strategies tailored to their target molecules. Further research and publication in this area would be beneficial to the scientific community.

Protocol for coupling reactions with (S)-3-aminopyrrolidine-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Amide Coupling Reactions with (S)-3-Aminopyrrolidine-1-carboxylic Acid Derivatives

Application Note

Introduction

(S)-3-Aminopyrrolidine derivatives are crucial chiral building blocks in medicinal chemistry and drug development, frequently incorporated into complex molecules to enhance pharmacological properties.[1][2] The formation of a stable amide bond by coupling the primary amine at the C3 position with a carboxylic acid is one of the most common and critical reactions in the synthesis of these molecules.[3] Achieving high yields, maintaining chiral integrity, and ensuring product purity depend heavily on the chosen coupling protocol. This document provides detailed protocols and comparative data for common amide coupling reagents used with N-protected (S)-3-aminopyrrolidine derivatives, such as (S)-1-Boc-3-aminopyrrolidine.

Overview of Common Coupling Reagents

The formation of an amide bond requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4][5] This is typically achieved using coupling reagents, which can be broadly categorized into carbodiimides, and onium salts (aminium/uronium and phosphonium).[6][7]

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents facilitate the formation of an O-acylisourea intermediate, which is highly reactive. To minimize side reactions and reduce racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt).[8][9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful because its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[9][10]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and lead to faster reactions with a lower risk of racemization, making them suitable for sterically hindered substrates.[6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents.[11][12] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), which generates a highly reactive OAt-active ester and provides anchimeric assistance through its pyridine nitrogen, accelerating the reaction.[13]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and effective reagent, though slightly less reactive than HATU.[8][14]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that offers high coupling efficiency without forming the toxic byproduct hexamethylphosphoramide (HMPA) associated with the older BOP reagent.[8][9]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, desired reaction time, and sensitivity to racemization.

Reagent ClassExample ReagentKey AdvantagesCommon DisadvantagesTypical BaseTypical Solvent
Carbodiimide EDC / HOBtCost-effective; water-soluble urea byproduct simplifies workup.[9][10]Slower reaction rates; higher risk of racemization without additives.[3][9]DIPEA, Et₃NDMF, DCM
Carbodiimide DIC / HOBtUseful in solid-phase synthesis as urea byproduct is soluble in organic solvents.[8]Can cause racemization; DCC byproduct (dicyclohexylurea) is insoluble and difficult to remove in solution phase.[8][9]DIPEA, CollidineDMF, DCM
Aminium Salt HATUVery fast and efficient, even for hindered amines; low racemization.[8][11][13]Higher cost; can cause guanidinylation of the amine if used in large excess.[6]DIPEA, Et₃NDMF, NMP
Aminium Salt HBTURobust and widely used; less expensive than HATU.[8]Slightly less reactive than HATU; potential for side reactions if not used properly.[14]DIPEA, NMMDMF, DCM
Phosphonium Salt PyBOPHigh efficiency similar to BOP but avoids toxic byproducts; rapid reactions.[8][9]Byproducts can sometimes complicate purification.DIPEA, Et₃NDMF, DCM

Experimental Protocols

The following protocols are designed for the coupling of a generic carboxylic acid (R-COOH) with an N-protected (S)-3-aminopyrrolidine derivative (e.g., (S)-1-Boc-3-aminopyrrolidine) in solution phase. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Coupling using HATU

This protocol is recommended for challenging or sterically hindered substrates where high efficiency and minimal racemization are critical.[14]

Materials:

  • (S)-1-Boc-3-aminopyrrolidine (1.0 eq)

  • Carboxylic Acid (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)[15]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0-1.2 eq) and HATU (1.1-1.3 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 1-2 minutes.

  • Add DIPEA (2.0-3.0 eq) to the mixture. Allow the solution to pre-activate for 5-10 minutes at room temperature.[16] The solution may change color.

  • Add a solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (or 5% LiCl solution to aid DMF removal), saturated aqueous NaHCO₃ solution, and brine.[17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using EDC and HOBt

This is a cost-effective and widely used method for standard amide couplings.

Materials:

  • (S)-1-Boc-3-aminopyrrolidine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.2-1.5 eq)[3]

  • HOBt (1.2-1.5 eq)[18]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq), (S)-1-Boc-3-aminopyrrolidine (1.0 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.[10]

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or ethyl acetate.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct and excess reagents.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via flash column chromatography.

Visualizations

Coupling_Workflow General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_acid Dissolve Carboxylic Acid & Coupling Reagent in Solvent activation Add Base (e.g., DIPEA) Pre-activate for 5-10 min prep_acid->activation prep_amine Prepare Amine Solution ((S)-3-aminopyrrolidine deriv.) coupling Add Amine Solution Stir for 1-24h at RT activation->coupling workup Aqueous Workup (Acid/Base/Brine Washes) coupling->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General workflow for solution-phase amide coupling reactions.

HATU_Mechanism Carboxylic Acid Activation by HATU RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate - H⁺ Base Base (e.g., DIPEA) Base->Carboxylate Intermediate O-acyl(tetramethyl)isouronium salt (Unstable) Carboxylate->Intermediate + HATU HATU HATU Reagent HATU->Intermediate ActiveEster OAt-Active Ester (Highly Reactive) Intermediate->ActiveEster Rapid Attack by OAt⁻ Byproduct Tetramethylurea + HOAt Intermediate->Byproduct Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + Amine ActiveEster->Byproduct - HOAt Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of carboxylic acid activation via HATU.

References

Application of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate in DPP-4 Inhibitor Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. The synthesis of these complex molecules often involves chiral pyrrolidine intermediates. This document explores the potential application of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate as a building block in the synthesis of DPP-4 inhibitors. Following a comprehensive review of the scientific literature and established synthetic routes for major DPP-4 inhibitors, it has been determined that this specific compound is not a commonly utilized precursor. This report summarizes the findings and provides a general overview of synthetic strategies for a representative pyrrolidine-containing DPP-4 inhibitor to offer relevant context for researchers in the field.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action makes DPP-4 inhibitors an attractive therapeutic option for type 2 diabetes. The molecular structures of many potent and selective DPP-4 inhibitors feature a pyrrolidine core, which plays a critical role in binding to the active site of the enzyme.

Investigation into the Use of this compound

A thorough investigation of established synthetic pathways for major commercialized DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, was conducted. The scientific literature and patent databases were reviewed to identify synthetic routes that might employ this compound.

The investigation did not yield any established synthetic protocols that explicitly utilize this compound as a starting material or a key intermediate for the synthesis of these widely-used DPP-4 inhibitors. The syntheses of these drugs, while often proprietary and varied, generally rely on other specifically functionalized pyrrolidine derivatives or alternative heterocyclic cores.

For instance, the synthesis of Vildagliptin, which contains a cyanopyrrolidine moiety, typically starts from L-proline. Similarly, the synthesis of other "gliptins" involves distinct precursors tailored to their unique molecular architectures.

General Synthetic Strategy for a Pyrrolidine-Based DPP-4 Inhibitor: Vildagliptin as an Exemplar

While this compound is not a reported precursor, understanding the synthesis of a pyrrolidine-containing DPP-4 inhibitor like Vildagliptin can provide valuable insights. The synthesis of Vildagliptin generally involves the coupling of two key fragments: a chiral pyrrolidine derivative and an adamantane moiety.

Key Synthetic Steps:
  • Preparation of the Cyanopyrrolidine Intermediate: The synthesis often commences with L-proline, a readily available and chiral starting material. The carboxylic acid of L-proline is converted to an amide, which is then dehydrated to form the crucial nitrile group. The secondary amine of the pyrrolidine ring is typically protected during these steps.

  • Synthesis of the Adamantane Moiety: The adamantane portion of Vildagliptin is synthesized separately and functionalized with an amino group.

  • Coupling Reaction: The protected cyanopyrrolidine intermediate is coupled with the adamantane amine derivative to form the final carbon-nitrogen bond.

  • Deprotection: Any protecting groups used during the synthesis are removed in the final step to yield the active pharmaceutical ingredient, Vildagliptin.

Experimental Protocols

As no specific protocols involving this compound were found, a generalized experimental protocol for a key step in the synthesis of a pyrrolidine-based DPP-4 inhibitor is provided for illustrative purposes.

General Procedure for Amide Coupling:

  • To a solution of the carboxylic acid-containing fragment (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) is added a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a tertiary amine base (e.g., diisopropylethylamine) (2 equivalents).

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The amine-containing fragment (1 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired coupled product.

Data Presentation

Since no quantitative data for the synthesis of DPP-4 inhibitors using this compound is available, a representative table of expected data for a typical coupling reaction in DPP-4 inhibitor synthesis is presented below.

StepReactant AReactant BCoupling AgentSolventYield (%)Purity (%)
Amide CouplingProtected Pyrrolidine Carboxylic AcidAdamantane AmineHATUDMF85-95>98 (by HPLC)

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a DPP-4 inhibitor containing a pyrrolidine core.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Starting_Material_A Chiral Pyrrolidine Precursor Intermediate_A Functionalized Pyrrolidine Starting_Material_A->Intermediate_A Protection & Functionalization Coupling Coupling Reaction Intermediate_A->Coupling Starting_Material_B Side Chain Precursor Intermediate_B Functionalized Side Chain Starting_Material_B->Intermediate_B Functionalization Intermediate_B->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product DPP-4 Inhibitor Deprotection->Final_Product

Caption: Generalized synthetic workflow for DPP-4 inhibitors.

Conclusion

While This compound possesses structural features that could theoretically be of interest in the design of novel DPP-4 inhibitors, a review of the current scientific and patent literature indicates that it is not a recognized precursor in the established syntheses of major approved drugs in this class. Researchers and drug development professionals seeking to synthesize known DPP-4 inhibitors should refer to established routes that utilize different starting materials. The exploration of this compound in the synthesis of novel DPP-4 inhibitors remains a potential area for future research.

Application Notes and Protocols for Chiral Analysis of Pyrrolidine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrrolidine enantiomers using High-Performance Liquid Chromatography (HPLC) and chiral chromatography methods. It covers both direct and indirect approaches, offering comprehensive methodologies for accurate enantioselective separation and quantification.

Introduction

Pyrrolidine and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The stereochemistry of these compounds is often critical to their biological activity, with enantiomers potentially exhibiting different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the separation and quantification of pyrrolidine enantiomers are essential in drug discovery, development, and quality control. This guide details two primary HPLC-based strategies for chiral separation: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a chiral agent.

Part 1: Direct Enantioselective Separation using Chiral Stationary Phases

Direct chiral HPLC is a powerful and widely used technique that relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including pyrrolidine derivatives.

Application Note 1: Analysis of Pyrrolidine-3-Carboxylic Acid Enantiomers

This method is suitable for the baseline separation of pyrrolidine-3-carboxylic acid enantiomers, a key chiral building block in medicinal chemistry.

Table 1: Chromatographic Conditions and Performance Data for Direct Chiral HPLC of Pyrrolidine-3-Carboxylic Acid

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Resolution (Rs) > 1.5
Enantiomeric Excess (ee%) > 99%
Experimental Protocol: Direct Chiral HPLC
  • System Preparation:

    • Equip an HPLC system with a UV detector.

    • Install the chiral column (e.g., Chiralcel® OD-H).

    • Prepare the mobile phase as specified in Table 1. Ensure all solvents are HPLC grade.

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic pyrrolidine-3-carboxylic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 210 nm.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • System Suitability:

    • Before sample analysis, perform a system suitability test using a standard mixture of the enantiomers.

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Repeatability: The relative standard deviation (RSD) for the peak areas of five replicate injections should be less than 2.0%.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Logical Workflow for Direct Chiral HPLC Analysis

direct_hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Resolution (Rs) & Enantiomeric Excess (ee%) integration->calculation report Generate Report calculation->report

Caption: Workflow for direct enantiomeric separation by chiral HPLC.

Part 2: Indirect Enantioselective Separation via Derivatization

The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.

Application Note 2: Analysis of Pyrrolidine-3-Carboxylic Acid Enantiomers by Derivatization

This method is an alternative to direct chiral HPLC and is particularly useful when a chiral column is not available or when the enantiomers are difficult to resolve directly.

Table 2: Chromatographic Conditions for Indirect Chiral HPLC of Derivatized Pyrrolidine-3-Carboxylic Acid

ParameterValue
Derivatizing Agent (S)-(-)-α-Methylbenzylamine or similar chiral amine
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water, both containing 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV (wavelength depends on the chromophore of the derivatizing agent)
Injection Volume 10 µL
Resolution (Rs) Diastereomeric Separation
Enantiomeric Excess (ee%) > 99%
Experimental Protocol: Indirect Chiral HPLC via Derivatization
  • Derivatization Reaction:

    • In a suitable reaction vial, dissolve the racemic pyrrolidine-3-carboxylic acid.

    • Add a chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine) and a coupling agent (e.g., HBTU).

    • Allow the reaction to proceed to completion to form diastereomeric amides.

    • If necessary, purify the resulting diastereomers.

  • System Preparation:

    • Equip an HPLC system with a UV detector.

    • Install a standard C18 reversed-phase column.

    • Prepare the mobile phases (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile).

    • Degas the mobile phases thoroughly.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the sample and run the gradient elution.

    • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.

  • System Suitability:

    • Resolution (Rs): The resolution between the two diastereomer peaks should be greater than 1.5.

    • Peak Shape: The tailing factor for each peak should be within acceptable limits (typically 0.8-1.5).

    • Precision: The RSD for peak areas of replicate injections should be below 2.0%.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (ee%) of the original sample based on the peak areas of the diastereomers.

Logical Workflow for Indirect Chiral HPLC Analysis

Scale-Up Synthesis of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The protocols outlined below are designed to be robust and scalable, with a focus on efficiency, safety, and product purity.

Synthetic Strategy Overview

The recommended synthetic strategy for the scale-up production of this compound involves a two-step process commencing from the commercially available (S)-(-)-1-Boc-3-aminopyrrolidine. This approach is advantageous due to the high atom economy and straightforward reaction conditions, making it amenable to industrial-scale manufacturing.

The overall transformation is depicted in the following scheme:

Synthetic_Pathway start (S)-(-)-1-Boc-3-aminopyrrolidine intermediate Acetylation start->intermediate Acetic Anhydride, Base product This compound intermediate->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
(S)-(-)-1-Boc-3-aminopyrrolidine147081-44-5C₉H₁₈N₂O₂Starting material
Acetic Anhydride108-24-7C₄H₆O₃Acetylating agent
Triethylamine121-44-8C₆H₁₅NBase
Dichloromethane (DCM)75-09-2CH₂Cl₂Solvent
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)For aqueous work-up
BrineN/ANaCl (aq)For aqueous work-up
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent
Scale-Up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Step 1: Acetylation of (S)-(-)-1-Boc-3-aminopyrrolidine

  • Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge (S)-(-)-1-Boc-3-aminopyrrolidine (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.

  • Acetylating Agent Addition: To the stirred solution, add acetic anhydride (1.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (5 volumes). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 3 volumes).

  • Washing: Combine the organic layers and wash with brine (2 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification

For large-scale production, purification by crystallization is preferred over column chromatography to improve efficiency and reduce solvent waste.

  • Solvent Selection: Perform solvent screening to identify a suitable solvent system for crystallization. A mixture of ethyl acetate and heptane is a good starting point.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Isolation: Collect the crystalline solid by filtration, wash with cold heptane, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis.

ParameterValue
Starting Material(S)-(-)-1-Boc-3-aminopyrrolidine
Equivalents of ReagentsAcetic Anhydride (1.2 eq), Triethylamine (1.5 eq)
SolventDichloromethane (DCM)
Reaction Temperature0-5 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge (S)-(-)-1-Boc-3-aminopyrrolidine and DCM cool Cool to 0-5 °C charge_reactants->cool add_base Add Triethylamine cool->add_base add_acetylating_agent Add Acetic Anhydride add_base->add_acetylating_agent react Stir at Room Temperature add_acetylating_agent->react monitor Monitor by TLC/HPLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate crystallize Crystallize concentrate->crystallize isolate Isolate and Dry crystallize->isolate final_product final_product isolate->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification.

This detailed guide provides a comprehensive overview for the successful scale-up synthesis of this compound. Adherence to these protocols and careful monitoring of reaction parameters will ensure a high-yielding and pure product suitable for further applications in drug development.

Derivatization of the acetamido group in N-Boc-pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung der Acetamidogruppe in N-Boc-Pyrrolidin-Verbindungen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: N-Boc-geschützte Pyrrolidin-Ringsysteme sind entscheidende Bausteine in der medizinischen Chemie und der Entwicklung von Pharmazeutika. Die Acetamidogruppe an diesen Gerüsten bietet einen vielseitigen Ansatzpunkt für die Derivatisierung, was die Synthese von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht. Diese Application Note beschreibt detaillierte Protokolle für zwei Hauptstrategien zur Derivatisierung der Acetamidogruppe: N-Alkylierung und Hydrolyse mit anschließender Funktionalisierung der resultierenden Aminogruppe.

N-Alkylierung der Acetamidogruppe

Die direkte Alkylierung des Stickstoffatoms der Acetamidogruppe ist eine effiziente Methode zur Einführung von molekularer Vielfalt. Die Deprotonierung des Amid-N-H mit einer starken Base, gefolgt von der Umsetzung mit einem Alkylhalogenid, führt zu N-alkylierten Produkten.

Quantitativen Daten zur N-Alkylierung

Die folgende Tabelle fasst die erwarteten Ausbeuten für die N-Alkylierung basierend auf analogen Reaktionen mit N-Boc-geschützten Aminopyridinen zusammen. Diese Werte dienen als Referenz für die Optimierung der Reaktionsbedingungen.

AlkylhalogenidBaseLösungsmittelTemperatur (°C)Zeit (h)Erwartete Ausbeute (%)
Octylbromidt-BuOKDMSORaumtemperatur485-95
Benzylbromidt-BuOKDMSORaumtemperatur480-90
Allylbromidt-BuOKDMSORaumtemperatur482-92
Propargylbromidt-BuOKDMSORaumtemperatur488-98
Experimentelles Protokoll: N-Alkylierung

Dieses Protokoll beschreibt die N-Alkylierung von N-Boc-(acetamido)pyrrolidin unter Verwendung von Kalium-tert-butanolat (t-BuOK) und einem Alkylhalogenid in Dimethylsulfoxid (DMSO).[1][2]

Materialien:

  • N-Boc-(acetamido)pyrrolidin (1,0 Äq.)

  • Kalium-tert-butanolat (t-BuOK) (1,5 Äq.)

  • Alkylhalogenid (z.B. Octylbromid, Benzylbromid) (1,0-1,2 Äq.)

  • Wasserfreies Dimethylsulfoxid (DMSO)

  • Dichlormethan (DCM)

  • Wasser

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Stickstoffatmosphäre

  • Magnetrührer und Rührfisch

  • Reaktionskolben

Vorgehensweise:

  • Lösen Sie N-Boc-(acetamido)pyrrolidin (1,0 Äq.) in wasserfreiem DMSO in einem unter Stickstoff stehenden Reaktionskolben.

  • Fügen Sie Kalium-tert-butanolat (1,5 Äq.) portionsweise bei Raumtemperatur hinzu.

  • Rühren Sie die Mischung 20 Minuten bei Raumtemperatur.

  • Fügen Sie das Alkylhalogenid (1,0-1,2 Äq.) tropfenweise zur Reaktionsmischung hinzu.

  • Rühren Sie die Reaktion 4 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Nach Abschluss der Reaktion geben Sie vorsichtig Wasser hinzu, um die Reaktion zu beenden.

  • Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie, um das gewünschte N-alkylierte Produkt zu erhalten.

N_Alkylation_Workflow cluster_start Startmaterialien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung & Reinigung start N-Boc-(acetamido)pyrrolidin deprotonation Deprotonierung in DMSO start->deprotonation base t-BuOK base->deprotonation alkyl_halide Alkylhalogenid alkylation Alkylierung alkyl_halide->alkylation deprotonation->alkylation Zugabe von Alkylhalogenid workup Wässrige Aufarbeitung & Extraktion alkylation->workup purification Säulenchromatographie workup->purification product N-Alkyliertes Produkt purification->product

Abbildung 1: Workflow der N-Alkylierung der Acetamidogruppe.

Hydrolyse der Acetamidogruppe und anschließende Derivatisierung

Die Hydrolyse der Acetamidogruppe zu einem primären Amin ist eine grundlegende Transformation, die einen vielseitigen Zwischenprodukt für eine breite Palette von nachfolgenden Derivatisierungen schafft. Diese Umwandlung kann unter sauren oder basischen Bedingungen durchgeführt werden.

Experimentelles Protokoll: Saure Hydrolyse der Acetamidogruppe

Materialien:

  • N-Boc-(acetamido)pyrrolidin

  • 6 M Salzsäure (HCl)

  • 1 M Natriumhydroxid (NaOH) Lösung

  • Diethylether

  • Rundkolben mit Rückflusskühler

Vorgehensweise:

  • Lösen Sie N-Boc-(acetamido)pyrrolidin in 6 M HCl in einem Rundkolben.

  • Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden. Überwachen Sie den Fortschritt der Reaktion mittels DC oder LC-MS.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Neutralisieren Sie die Reaktion vorsichtig mit 1 M NaOH-Lösung bis pH 7-8.

  • Extrahieren Sie die wässrige Phase mehrmals mit Diethylether, um unumgesetztes Ausgangsmaterial zu entfernen.

  • Stellen Sie die wässrige Phase mit 1 M NaOH auf einen pH-Wert von >10 ein.

  • Extrahieren Sie das Produkt (N-Boc-aminopyrrolidin) mit Dichlormethan.

  • Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und konzentrieren Sie im Vakuum, um das aminierte Produkt zu erhalten.

Anschließende Derivatisierung des Amins

Das resultierende N-Boc-aminopyrrolidin kann durch verschiedene Standardverfahren weiter derivatisiert werden, wie z.B. reduktive Aminierung oder Acylierung.

Protokollbeispiel: Reduktive Aminierung

  • Lösen Sie das N-Boc-aminopyrrolidin (1,0 Äq.) und ein Aldehyd oder Keton (1,0-1,2 Äq.) in einem geeigneten Lösungsmittel wie Dichlormethan oder 1,2-Dichlorethan.

  • Rühren Sie die Mischung 1-2 Stunden bei Raumtemperatur, um die Iminbildung zu ermöglichen.

  • Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,2-1,5 Äq.) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur bis zur vollständigen Umsetzung.

  • Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Produkt mittels Säulenchromatographie.

Hydrolysis_Derivatization_Pathway cluster_derivatization Weitere Derivatisierungsoptionen start_node N-Boc-(acetamido)pyrrolidin hydrolysis_node Hydrolyse (sauer oder basisch) start_node->hydrolysis_node amine_intermediate N-Boc-aminopyrrolidin (Zwischenprodukt) hydrolysis_node->amine_intermediate reductive_amination Reduktive Aminierung (Aldehyd/Keton, NaBH(OAc)₃) amine_intermediate->reductive_amination acylation Acylierung (Säurechlorid/Anhydrid) amine_intermediate->acylation sulfonylation Sulfonylierung (Sulfonylchlorid) amine_intermediate->sulfonylation product1 N-Alkyl-Derivat reductive_amination->product1 product2 N-Acyl-Derivat acylation->product2 product3 N-Sulfonyl-Derivat sulfonylation->product3

Abbildung 2: Signalweg für Hydrolyse und anschließende Derivatisierung.

Zusammenfassung und Ausblick

Die Derivatisierung der Acetamidogruppe an N-Boc-Pyrrolidin-Verbindungen bietet eine robuste Plattform für die Synthese neuartiger Moleküle. Die hier vorgestellten Protokolle zur N-Alkylierung und Hydrolyse mit anschließender Funktionalisierung sind etablierte und anpassungsfähige Methoden. Forscher können diese Protokolle als Ausgangspunkt für die Entwicklung spezifischer Synthesestrategien nutzen, die auf ihre jeweiligen Zielmoleküle zugeschnitten sind. Die sorgfältige Auswahl der Reaktionsbedingungen und die Überwachung des Reaktionsfortschritts sind entscheidend für den Erfolg dieser Synthesen.

References

Application Notes and Protocols: Ring-Opening Reactions of N-Boc-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the ring-opening reactions of N-Boc-pyrrolidine derivatives. The methodologies described herein offer valuable strategies for the synthesis of functionalized acyclic amines, which are key intermediates in the development of novel therapeutics and other biologically active molecules.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ring-opening of N-Boc-protected pyrrolidine derivatives represents a powerful synthetic tool to access structurally diverse linear amine derivatives, such as γ-amino acids and their analogues. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions. This document details two primary methodologies for the ring-opening of N-Boc-pyrrolidines: photocatalytic reductive ring-opening and oxidative ring-opening.

Photocatalytic Reductive Ring-Opening of N-Boc-Pyrrolidines

Recent advancements in photoredox catalysis have enabled the efficient reductive cleavage of the C–N bond in unstrained cyclic amines. For N-Boc-pyrrolidine derivatives, particularly those substituted at the C2-position with an aryl or ester group, a method utilizing consecutive photoinduced electron transfer (ConPET) has been developed. This approach allows for the generation of highly reducing species capable of cleaving the robust C–N bond.

A related and well-documented methodology involves the use of a Lewis acid in conjunction with a photoredox catalyst to facilitate the single-electron reduction of an activated carbonyl group on the nitrogen, leading to ring scission. While many examples utilize an N-benzoyl group, the principles are applicable to N-Boc systems, especially where the pyrrolidine ring is activated by an adjacent group.

Application: Synthesis of γ-Amino Acid Derivatives

A significant application of this methodology is the synthesis of valuable γ-amino acids from readily available cyclic amines. The photocatalytic carboxylation of N-Boc-pyrrolidines with CO₂ via a ConPET mechanism provides direct access to these important building blocks for peptidomimetics and other pharmaceuticals.

Experimental Protocol: General Procedure for Photocatalytic Reductive C–N Bond Cleavage

This protocol is adapted from methodologies developed for N-acyl pyrrolidines and is applicable to suitably activated N-Boc-pyrrolidine derivatives.

Materials:

  • N-Boc-pyrrolidine derivative (substrate)

  • Photoredox catalyst (e.g., Ir(ppy)₃ or similar)

  • Lewis acid (e.g., Zn(OTf)₂)

  • Solvent (e.g., CH₂Cl₂, MeCN)

  • H-atom donor (e.g., γ-terpinene or 1,4-cyclohexadiene)

  • Inert gas (Nitrogen or Argon)

  • Blue LED light source (e.g., 456 nm)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, add the N-Boc-pyrrolidine substrate (0.1 mmol, 1.0 equiv).

  • Add the photoredox catalyst (e.g., 1-3 mol%) and the Lewis acid (e.g., 5-10 mol%).

  • Under an inert atmosphere, add the anhydrous solvent (e.g., 0.1 M concentration of substrate).

  • Add the H-atom donor (2.0-3.0 equiv).

  • Seal the vial and place it in front of a blue LED light source.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the ring-opened product.

Quantitative Data

The following table summarizes results for the reductive ring-opening of various N-benzoyl pyrrolidines, which serves as a guide for the expected reactivity of analogous N-Boc derivatives under similar conditions.

EntrySubstrate (N-Benzoyl-2-substituted-pyrrolidine)ProductYield (%)
12-MethylN-(4-Oxopentyl)benzamide88
22-PhenylN-(4-Oxo-4-phenylbutyl)benzamide75
32-(Hydroxymethyl)N-(4,5-Dihydroxypentyl)benzamide80
42-(tert-Butyldimethylsilyloxymethyl)N-(5-((tert-butyldimethylsilyl)oxy)-4-oxopentyl)benzamide82

Data adapted from analogous N-benzoyl systems. Yields for N-Boc systems may vary.

Reaction Workflow

G sub N-Boc-Pyrrolidine Derivative reaction Reaction Mixture sub->reaction 1.0 equiv pc Photocatalyst (e.g., Ir(ppy)₃) pc->reaction 1-3 mol% la Lewis Acid (e.g., Zn(OTf)₂) la->reaction 5-10 mol% h_donor H-atom Donor (e.g., γ-terpinene) h_donor->reaction 2-3 equiv solvent Solvent (e.g., CH₂Cl₂) solvent->reaction light Blue LED Light (e.g., 456 nm) light->reaction workup Workup & Purification reaction->workup 12-24 h, rt product Ring-Opened Product workup->product

Caption: Workflow for Photocatalytic Reductive Ring-Opening.

Oxidative Ring-Opening of N-Boc-Pyrrolidine Derivatives

Oxidative methods for C–N bond cleavage often involve the formation of an iminium ion intermediate, which can then be trapped by a nucleophile. While less common for direct ring-opening of simple N-Boc-pyrrolidines, this strategy can be effective for derivatives containing suitably positioned functional groups. For instance, the oxidation of N-Boc-prolinol derivatives can lead to ring-opened products. Hypervalent iodine reagents, such as diacetoxyiodobenzene (PIDA), are commonly employed for such transformations.

Application: Synthesis of Functionalized Amino Alcohols and Aldehydes

The oxidative ring-opening of N-Boc-prolinol and its derivatives can provide access to functionalized γ-amino aldehydes or the corresponding alcohols after reduction. These products are versatile intermediates in the synthesis of complex natural products and pharmaceutical agents.

Experimental Protocol: General Procedure for Oxidative Ring-Opening of N-Boc-Prolinol

Materials:

  • N-Boc-prolinol derivative (substrate)

  • Oxidant (e.g., PhI(OAc)₂, Dess-Martin periodinane)

  • Solvent (e.g., CH₂Cl₂, TFE)

  • Optional: Nucleophile (e.g., H₂O, MeOH)

Procedure:

  • To a solution of the N-Boc-prolinol derivative (1.0 equiv) in the chosen solvent (e.g., 0.1 M), add the hypervalent iodine reagent (1.1-1.5 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ring-opened product.

Quantitative Data

The following table provides representative data for the oxidative cleavage of related systems.

EntrySubstrateOxidantProduct TypeYield (%)
1N-H Piperidine (4-phenyl)PhI(OAc)₂ / NaBH₄Ring Contraction78
2N-Boc-pyrrolidine(PhIO)n / TMSN₃α-AzidonationHigh

Note: Direct oxidative ring-opening data for simple N-Boc-pyrrolidines is limited. The data presented shows related oxidative transformations of cyclic amines.

Logical Relationship Diagram

G sub N-Boc-Prolinol Derivative step1 Oxidation sub->step1 oxidant Oxidant (e.g., PIDA) oxidant->step1 iminium Iminium Ion Intermediate step1->iminium Formation of step2 step2 iminium->step2 Ring Opening & Nucleophilic Attack product Ring-Opened Product (γ-Amino Aldehyde) step2->product Formation of nucleophile Nucleophile (e.g., H₂O) nucleophile->step2

Caption: Oxidative Ring-Opening Mechanism Overview.

Conclusion

The ring-opening reactions of N-Boc-pyrrolidine derivatives provide a versatile entry into a wide range of synthetically useful acyclic amine building blocks. Photocatalytic reductive methods offer a mild and efficient means to cleave the C–N bond, particularly for activated pyrrolidines, yielding valuable γ-amino acid precursors. Oxidative strategies, while less direct for simple systems, can be effectively applied to functionalized derivatives like N-Boc-prolinols. The protocols and data presented herein serve as a guide for researchers in synthetic and medicinal chemistry to harness these powerful transformations in their own research and development endeavors.

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Pyrrolidine rings are a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2]

This guide is designed to help you navigate and overcome common side reactions and optimize your synthetic strategies for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines, offering potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Question: My reaction to synthesize a substituted pyrrolidine is resulting in a consistently low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrrolidine synthesis and can stem from several factors:

  • Competing Side Reactions: The formation of unintended byproducts can significantly consume starting materials and reduce the yield of the desired product.[3] For instance, in reductive amination reactions, the formation of stable pyrrole byproducts can be a major issue.[4]

    • Solution: Adjusting reaction conditions can suppress side reactions. For example, removing acid in a double reductive amination can inhibit pyrrole formation.[3] Optimization of temperature and substrate concentration is also crucial.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material.[5] Consider increasing the amount of a reagent or extending the reaction time if necessary.[5]

  • Product Loss During Work-up: The desired pyrrolidine derivative might be lost during the extraction and purification steps, especially if it has some water solubility.[5]

    • Solution: Ensure thorough extraction with a suitable organic solvent. Performing multiple extractions can improve recovery.[5] "Salting out" the aqueous layer with brine can also enhance the efficiency of extraction into the organic phase.[5]

  • Starting Material or Product Instability: The starting materials or the final product might be unstable under the reaction conditions.

    • Solution: If instability is suspected, consider milder reaction conditions or the use of protective groups for sensitive functionalities.

Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Question: I am struggling with poor stereoselectivity in my pyrrolidine synthesis. How can I improve the diastereomeric or enantiomeric excess?

Answer: Achieving high stereoselectivity is a critical aspect of synthesizing substituted pyrrolidines for pharmaceutical applications.[6][7] Several factors influence the stereochemical outcome:

  • Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the chiral ligand is paramount for controlling stereochemistry.[6]

    • Solution: Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, ligands with different electronic and steric properties should be tested.[6] In organocatalysis, even subtle modifications to the catalyst's structure can significantly impact selectivity.[6]

  • Reaction Conditions: Temperature, solvent, and reagent choice can have a profound effect on stereoselectivity.[8]

    • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[3] A systematic screening of solvents is also recommended, as solvent polarity can influence the stability of diastereomeric transition states.[8]

  • Substrate Control: The inherent structure of the starting materials can direct the stereochemical outcome.

    • Solution: The use of chiral auxiliaries attached to the substrate can effectively guide the stereochemistry of the reaction.[3]

A general workflow for troubleshooting poor stereoselectivity is outlined below:

G Troubleshooting Workflow for Poor Stereoselectivity start Poor Stereoselectivity Observed catalyst Evaluate Catalyst/Ligand System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions No Improvement end Improved Stereoselectivity catalyst->end Successful substrate Consider Substrate Modification conditions->substrate No Improvement conditions->end Successful substrate->end Successful

Caption: A logical workflow for addressing issues of poor stereoselectivity.

Issue 3: Formation of Regioisomers in [3+2] Cycloaddition Reactions

Question: In my [3+2] cycloaddition reaction to form a pyrrolidine ring, I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity in [3+2] cycloaddition reactions is a common challenge, governed by the electronic and steric properties of the azomethine ylide and the dipolarophile.[9]

  • Electronic Effects: The frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome. Modifying the electronic nature of the substituents on either reactant can favor one regioisomer.

    • Solution: Introduce electron-withdrawing or electron-donating groups on the dipolarophile or the azomethine ylide to alter the orbital energies and favor the desired interaction.[9]

  • Catalysis: The use of a catalyst can enhance regioselectivity.

    • Solution: Lewis acids or transition metal catalysts can coordinate to one of the reactants, amplifying the electronic differences and directing the cycloaddition to a single regioisomer.[9]

  • Solvent and Temperature: These parameters can also influence the regiochemical outcome.

    • Solution: A systematic screening of solvents with varying polarities and adjusting the reaction temperature can help in favoring the formation of the desired regioisomer.[9]

The general approach to controlling regioselectivity is depicted below:

G Controlling Regioselectivity in [3+2] Cycloaddition start Mixture of Regioisomers electronics Modify Substituent Electronics start->electronics catalysis Employ a Catalyst electronics->catalysis Partial Success end Single Regioisomer electronics->end Successful conditions Optimize Solvent and Temperature catalysis->conditions Partial Success catalysis->end Successful conditions->end Successful

Caption: A decision-making diagram for improving regioselectivity.

Data on Synthetic Route Performance

The choice of synthetic route significantly impacts the yield and stereoselectivity of the substituted pyrrolidine product. Below is a comparison of common methods.[10]

Synthetic RouteKey FeaturesTypical Yields (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e.) (%)
1,3-Dipolar Cycloaddition High convergence and stereocontrol; versatile for polysubstitution.[10]60-96>20:1up to 97
Asymmetric Aza-Michael Addition Excellent for chiral pyrrolidines; often part of a cascade reaction.[10]72-99up to >99:1>99
Paal-Knorr Synthesis (Reductive Amination) Classical and straightforward for N-substituted pyrrolidines.[10]68-97Not applicableNot applicable
Transition Metal-Catalyzed C-H Amination Direct functionalization of C-H bonds; high atom economy.[10]up to 99Not specifiedNot applicable

Key Experimental Protocols

Below are generalized protocols for common pyrrolidine synthesis methods. Researchers should consult specific literature for detailed procedures tailored to their substrates.

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.[10]

  • In situ Generation of Azomethine Ylide: An appropriate α-amino acid ester and an aldehyde or ketone are mixed in a suitable solvent.

  • Addition of Dipolarophile and Catalyst: The dipolarophile (e.g., an alkene) and a chiral catalyst are added to the reaction mixture.

  • Reaction: The mixture is stirred at a specific temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.

A schematic representation of this process is shown below:

G General Workflow for 1,3-Dipolar Cycloaddition cluster_0 Reaction Setup cluster_1 Process cluster_2 Product Isolation α-Amino Acid Ester α-Amino Acid Ester Mixing and Stirring Mixing and Stirring α-Amino Acid Ester->Mixing and Stirring Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Mixing and Stirring Dipolarophile Dipolarophile Dipolarophile->Mixing and Stirring Chiral Catalyst Chiral Catalyst Chiral Catalyst->Mixing and Stirring TLC Monitoring TLC Monitoring Mixing and Stirring->TLC Monitoring Work-up Work-up TLC Monitoring->Work-up Purification Purification Work-up->Purification Substituted Pyrrolidine Substituted Pyrrolidine Purification->Substituted Pyrrolidine

Caption: A simplified workflow for asymmetric 1,3-dipolar cycloaddition.

Protocol 2: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine

This protocol outlines a multi-step synthesis starting from N-Boc-L-proline.[5]

  • Reduction of N-Boc-L-proline: N-Boc-L-proline is reduced to N-Boc-L-prolinol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex) at low temperature (0 °C to room temperature).

  • Mesylation of N-Boc-L-prolinol: The alcohol is converted to a mesylate by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Azide Formation: The mesylate is then reacted with sodium azide in a solvent like DMF to yield (S)-1-Boc-2-(azidomethyl)pyrrolidine.

  • Reduction of the Azide: The azide is reduced to the primary amine, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: The final product is purified by column chromatography.

This synthetic pathway is illustrated below:

G Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine A N-Boc-L-proline B N-Boc-L-prolinol A->B Reduction C (S)-1-Boc-2-(mesyloxymethyl)pyrrolidine B->C Mesylation D (S)-1-Boc-2-(azidomethyl)pyrrolidine C->D Azide Substitution E (S)-1-Boc-2-(aminomethyl)pyrrolidine D->E Azide Reduction

Caption: A synthetic pathway for (S)-1-Boc-2-(aminomethyl)pyrrolidine.

References

Improving yield and purity in the preparation of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate, focusing on improving both chemical yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction has a low yield. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here are key areas to investigate:

  • Incomplete Reaction: The acetylation of the primary amine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material, (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate. If the reaction stalls, consider increasing the reaction time or temperature moderately.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: Ensure that the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used in a slight excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. The amount of base used should also be optimized to neutralize the acidic byproduct without causing side reactions.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: this compound has some water solubility. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Back-extraction of the combined organic layers with brine can help to minimize the loss of product in any residual aqueous phase.

  • Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and overall yield.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The selection of a base is also critical; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed to scavenge the acid generated during the reaction. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help to control the initial exotherm and minimize side reactions.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product shows impurities after purification. What are the likely side products and how can I avoid them?

A2: The primary impurities in this synthesis are typically unreacted starting material, di-acetylated product, and byproducts from the degradation of the Boc-protecting group.

  • Unreacted Starting Material: As discussed in the low yield section, this is a common impurity.

    • Solution: Drive the reaction to completion by using a slight excess of the acetylating agent and monitoring via TLC or LC-MS.

  • Di-acetylation: While less common for this secondary amine under standard conditions, over-acetylation can occur.

    • Solution: Avoid a large excess of the acetylating agent and strong bases. Careful control of the stoichiometry is key.

  • Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids.

    • Solution: Ensure that the reaction conditions remain basic or neutral. The acid generated during acetylation (e.g., HCl from acetyl chloride) must be effectively neutralized by the base in the reaction mixture. Avoid any acidic workup steps. The Boc group is generally stable to basic conditions.[1]

Issue 3: Difficulty with Product Purification

Q3: I'm having trouble purifying the product by column chromatography. What can I do?

A3: Purification by silica gel chromatography can sometimes be challenging due to the polarity of the product.

  • Streaking on TLC/Column: The amide functional group can interact strongly with the silica gel, leading to tailing or streaking.

    • Solution: Consider adding a small amount of a polar solvent like methanol (1-5%) or a few drops of a base like triethylamine or ammonia to the eluent system. This can help to deactivate the silica gel and improve the peak shape. A common eluent system is a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol.

  • Co-elution of Impurities: Sometimes impurities have similar polarities to the product, making separation difficult.

    • Solution: If column chromatography is not providing adequate separation, consider alternative purification methods such as crystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the acetylation of (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate?

A1: A general and effective protocol is as follows:

Experimental Protocol: Acetylation with Acetic Anhydride

  • Dissolve (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (TEA) (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Q2: How can I confirm the chiral purity of my final product?

A2: The enantiomeric purity of the final product should be assessed to ensure that no racemization has occurred during the synthesis or purification.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[2] A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used to separate the (S) and (R) enantiomers.[2][3] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[2]

Q3: Can I use acetyl chloride instead of acetic anhydride?

A3: Yes, acetyl chloride is also an effective acetylating agent for this transformation. However, the reaction with acetyl chloride is generally more exothermic and produces hydrochloric acid (HCl) as a byproduct. Therefore, it is crucial to use a stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl and prevent the deprotection of the Boc group. The reaction should be carried out at low temperatures (e.g., 0 °C) with careful, slow addition of the acetyl chloride.

Q4: What are the expected spectroscopic data for the starting material and the product?

A4: The following table summarizes the key analytical data.

CompoundMolecular FormulaMolecular WeightKey ¹H-NMR Signals (CDCl₃)Mass Spectrum (m/z)
(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.25 g/mol δ 3.65-3.00 (m, 4H), 2.15-1.65 (m, 2H), 1.46 (s, 9H)187 [M+H]⁺[4]
This compoundC₁₁H₂₀N₂O₃228.29 g/mol δ ~5.8 (br s, 1H, NH), ~4.3 (m, 1H), 3.7-3.2 (m, 4H), 2.2-1.8 (m, 2H), 1.99 (s, 3H), 1.45 (s, 9H)229 [M+H]⁺

Note: ¹H-NMR chemical shifts (δ) are approximate and may vary depending on the solvent and concentration.

Process Optimization & Workflow

To systematically improve the yield and purity of this compound, a logical workflow should be followed. The diagram below illustrates a typical optimization process.

OptimizationWorkflow cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Optimization Strategies Start Start with Standard Protocol (e.g., Ac₂O, TEA, DCM, rt) Analysis Analyze Yield & Purity (TLC, LC-MS, NMR, Chiral HPLC) Start->Analysis LowYield Low Yield? Analysis->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeReaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry LowYield->OptimizeReaction Yes OptimizeWorkup Optimize Workup: - Extraction Solvent - Number of Extractions ImpureProduct->OptimizeWorkup Yes End Achieved Target Yield & Purity ImpureProduct->End No OptimizeReaction->Analysis OptimizePurification Optimize Purification: - Eluent System - Alternative Methods (Crystallization, Prep HPLC) OptimizeWorkup->OptimizePurification OptimizePurification->Analysis

A workflow for optimizing the synthesis of this compound.

Synthetic Pathway

The preparation of this compound involves a straightforward two-step sequence starting from commercially available (S)-3-aminopyrrolidine.

SyntheticPathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product S_3_aminopyrrolidine (S)-3-Aminopyrrolidine Boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) Intermediate (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Acetic_anhydride Acetic Anhydride (Ac₂O) Final_Product (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate Intermediate->Final_Product Acetylation (e.g., TEA, DCM)

The synthetic route to this compound.

Troubleshooting Logic for Impurity Identification

When faced with an impure product, a logical approach to identifying the source of the impurity is essential. The following diagram outlines a decision-making process based on common analytical techniques.

ImpurityID Start Impure Product Detected (by TLC/LC-MS) NMR_Analysis Analyze ¹H-NMR Spectrum Start->NMR_Analysis MS_Analysis Analyze Mass Spectrum Start->MS_Analysis Check_Boc Boc group (singlet, ~1.45 ppm) still present? NMR_Analysis->Check_Boc Check_NH Amine proton signals (broad, exchangeable) still present? Check_Boc->Check_NH Yes Impurity_Deprotected Impurity is likely Boc-deprotected product Check_Boc->Impurity_Deprotected No Check_Acetyl Acetyl group (singlet, ~2.0 ppm) integration > 3H? Check_NH->Check_Acetyl No Impurity_SM Impurity is likely Starting Material Check_NH->Impurity_SM Yes Impurity_Diacetylated Impurity is likely Di-acetylated product Check_Acetyl->Impurity_Diacetylated Yes Impurity_Other Other Impurity Check_Acetyl->Impurity_Other No

A decision tree for identifying common impurities in the synthesis.

References

Troubleshooting incomplete Boc deprotection of pyrrolidine substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the N-Boc deprotection of pyrrolidine substrates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Here we address specific issues you might encounter during your experiments.

Q1: What are the most common reasons for incomplete Boc deprotection of my pyrrolidine substrate?

Incomplete Boc deprotection is a frequent issue that can typically be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] The rate of deprotection is highly dependent on the concentration and strength of the acid used.[2] Using too little acid or an acid that is not strong enough for your specific substrate can lead to an incomplete reaction.

  • Inadequate Reaction Time: Deprotection is not always instantaneous. While many simple substrates are deprotected within an hour or two at room temperature, more complex or sterically hindered pyrrolidines may require longer reaction times.[2] It is crucial to monitor the reaction to completion.

  • Steric Hindrance: Pyrrolidine substrates with bulky substituents near the nitrogen atom can sterically hinder the approach of the acid, slowing down the deprotection rate significantly.[2][3] In these cases, more forcing conditions may be necessary.

  • Low Temperature: While some reactions are started at 0 °C to control exotherms, the reaction should typically be allowed to warm to room temperature.[1] If deprotection is sluggish, a gentle increase in temperature might be required, although this can also promote side reactions.[2]

  • Solvent Issues: In solid-phase peptide synthesis (SPPS), poor swelling of the resin in the chosen solvent can prevent the acidic reagent from accessing all the Boc-protected sites, leading to incomplete deprotection.[2]

Q2: How can I effectively monitor the progress of my deprotection reaction?

Proper reaction monitoring is essential to ensure complete conversion and avoid unnecessary exposure of the product to harsh conditions. The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method. The deprotected amine product, being more polar, will typically have a lower Rf value than the Boc-protected starting material. A co-spot of the starting material and the reaction mixture can help visualize the disappearance of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and definitive method for monitoring the reaction.[1][4] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously, confirming both conversion and the identity of the product.

Q3: My pyrrolidine substrate contains other acid-sensitive functional groups. What are some milder deprotection methods I can try?

For substrates that are unstable under strong acidic conditions like TFA or HCl, several milder alternatives have been developed:

  • Oxalyl Chloride in Methanol: This method is reported to be mild and efficient for N-Boc deprotection and is compatible with various functional groups.[3][4]

  • Thermal Deprotection: In some cases, simply heating the N-Boc pyrrolidine in a solvent like water or a dioxane/water mixture can effect deprotection, avoiding the need for any acid.[4][5]

  • Lewis Acids: Certain Lewis acids can be used, although they may present their own compatibility issues.[6]

  • TMSI (Trimethylsilyl Iodide): This reagent can be used for neutral deprotection conditions.[5]

Q4: I'm observing unexpected side products. How can I prevent side reactions during deprotection?

Side reactions are often caused by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[7][8] This electrophile can alkylate any nucleophilic sites in your molecule.

  • Use of Scavengers: The most effective way to prevent these side reactions is to add a "scavenger" to the reaction mixture.[7] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product. Common scavengers include:

    • Triethylsilane (TES)

    • Thioanisole [7]

    • Water

    • 1,2-Ethanedithiol (EDT) [7]

  • Control Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q5: What is the recommended work-up procedure after Boc deprotection?

The work-up procedure depends on the acidic reagent used and the properties of your final product.

  • For TFA Deprotection:

    • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).[1][2]

    • The resulting crude material is the amine TFA salt. It can sometimes be used directly in the next step.[9]

    • To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[1][4]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.[4]

  • For HCl in Dioxane/MeOH Deprotection:

    • Often, the deprotected amine will precipitate from the reaction mixture as the hydrochloride salt.[1][4]

    • The salt can be collected by filtration and washed with a solvent like diethyl ether.[1]

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[4]

    • The hydrochloride salt can be used as is or neutralized with a base to get the free amine.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete deprotection.

Issue: Significant amount of starting material remains after standard reaction time.

Troubleshooting_Workflow

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions for various N-Boc deprotection methods on pyrrolidine substrates. Note that optimal conditions can vary based on the specific substrate.

ParameterMethod A: TFA/DCMMethod B: HCl/DioxaneMethod C: Oxalyl Chloride/MeOHMethod D: Thermal (Water)
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-DioxaneOxalyl chloride, Methanol (MeOH)Deionized Water
Temperature 0 °C to Room Temp[1]Room Temperature[1]0 °C to Room Temp[4]Reflux (100 °C)[4]
Reaction Time 0.5 - 2 hours[1]1 - 4 hours[1]1 - 4 hours[4]1 - 14 hours[4]
Typical Yield >90%[1]>90%[1]HighVariable
Key Advantage Fast and effective[4]Product often precipitates as HCl salt[4]Good for acid-sensitive substrates[4]Environmentally friendly, avoids harsh acids[4]
Consideration Harshly acidic; requires scavenger for sensitive substrates[7]Can be slower than TFAReagent is moisture-sensitiveLong reaction times may be required

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][4]

This is a robust and widely used method for Boc removal.

  • Dissolution: Dissolve the N-Boc-pyrrolidine substrate (1.0 eq) in dichloromethane (DCM, 5-10 volumes) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 2-10 eq) dropwise. Note: For substrates prone to side reactions, add a scavenger like triethylsilane (1.1 eq) to the DCM solution before adding TFA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer carefully with a saturated aqueous solution of NaHCO₃ to neutralize remaining acid, followed by a brine wash.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected pyrrolidine.

Protocol 2: N-Boc Deprotection using HCl in Dioxane[1][4]

This method is another common choice and is particularly useful when the hydrochloride salt of the product is desired.

  • Dissolution: Dissolve or suspend the N-Boc-pyrrolidine substrate (1.0 eq) in a minimal amount of a solvent like methanol or ethyl acetate.

  • Acid Addition: Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up:

    • If the product precipitates as the hydrochloride salt, collect the solid by filtration and wash with cold diethyl ether.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[4] The salt can be used directly or neutralized with a base to obtain the free amine.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol[3][4]

This protocol is an excellent alternative for substrates sensitive to strong acids.

  • Dissolution: Dissolve the N-Boc-pyrrolidine substrate (1.0 eq) in methanol (5-10 volumes).

  • Reagent Addition: Cool the solution to 0 °C and add oxalyl chloride (2.0-3.0 eq) dropwise. A slight exotherm and sputtering may be observed.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a mild base (e.g., saturated NaHCO₃ solution) and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism

Caption: The mechanism of acid-catalyzed N-Boc deprotection.[1]

Decision Tree for Deprotection Method Selection

Decision_Tree

Caption: A decision tree to aid in selecting an appropriate deprotection strategy.

References

Technical Support Center: Purification of Polar Pyrrolidine Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar pyrrolidine carboxamide compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of polar pyrrolidine carboxamide compounds.

Issue Potential Cause Suggested Solution
Poor or No Retention in Reversed-Phase HPLC The compound is too polar for the nonpolar stationary phase (e.g., C18) and has a high affinity for the polar mobile phase.[1][2][3]- Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the water content. Consider columns designed for highly aqueous mobile phases.[2][3] - Employ a More Polar Stationary Phase: Use a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase.[2] - Use Ion-Pairing Agents: These can improve retention but may not be compatible with mass spectrometry. - Consider HILIC: Hydrophilic Interaction Liquid Chromatography is often a better alternative for highly polar compounds.[1][4][5]
Compound Elutes in the Solvent Front in Normal-Phase Chromatography The compound is too polar and has minimal interaction with the polar stationary phase (e.g., silica) when using standard normal-phase solvents.[4]- Increase Mobile Phase Polarity: Use more polar solvent systems, such as dichloromethane/methanol or gradients containing small amounts of water or ammonia in methanol.[6][7] - Switch to HILIC: HILIC uses a polar stationary phase with a reversed-phase solvent system (e.g., acetonitrile/water), which is ideal for retaining and separating very polar compounds.[1][4][8]
Significant Peak Tailing in HPLC - Secondary Interactions with Silica: The basic nitrogen of the pyrrolidine ring can interact with acidic silanol groups on the stationary phase.[2] - Column Overload: Injecting too much sample can lead to poor peak shape.- Mobile Phase pH Adjustment: For basic compounds, using a low pH mobile phase (e.g., 2.5-4) can protonate the analyte and suppress silanol ionization.[2] - Use Mobile Phase Additives: A small amount of a competing base like triethylamine (TEA) can mask active silanol sites.[2] - Employ a Highly Deactivated Column: Use an end-capped column to minimize accessible silanol groups.[2] - Reduce Sample Concentration: Dilute the sample before injection.
Compound is Unstable on Silica Gel during Flash Chromatography The acidic nature of standard silica gel can cause degradation of sensitive pyrrolidine carboxamide derivatives.[2][6]- Deactivate the Silica Gel: Pre-treat the silica by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[2] - Use an Alternative Stationary Phase: Consider less acidic stationary phases like alumina (basic or neutral) or bonded silica phases such as diol or amine.[2][9] - Reversed-Phase Flash Chromatography: If the compound has some hydrophobic character, this can be a viable alternative.[2]
Difficulty with Crystallization The high polarity of the compound can make it highly soluble in common crystallization solvents, preventing precipitation.- Solvent Screening: Test a wide range of solvents, including polar options like alcohols (methanol, ethanol, isopropanol).[10] The ideal solvent will dissolve the compound when hot but not when cold.[10][11] - Use an Anti-Solvent: Dissolve the compound in a good solvent and slowly add a miscible solvent in which the compound is insoluble. - Slow Cooling: Allow the saturated solution to cool to room temperature slowly before moving it to a colder environment to encourage the formation of larger crystals.[10] - Seed Crystals: Introduce a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[10]
Chiral Separation is Unsuccessful The enantiomers have identical physical properties in a non-chiral environment.- Chiral HPLC: Use a chiral stationary phase (e.g., polysaccharide-based) for direct separation.[12] - Diastereomeric Salt Crystallization: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[12] - Indirect Chiral HPLC: Derivatize the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[12]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a novel polar pyrrolidine carboxamide?

A: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems for both normal-phase and reversed-phase conditions.[2] For highly polar compounds that show poor retention on C18 plates and remain at the baseline on silica plates with standard eluents, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly recommended technique to investigate.[1][4][5]

Q2: How does the pyrrolidine ring affect purification?

A: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if it is a secondary amine, it can also be a hydrogen bond donor. These characteristics contribute to the compound's polarity and can lead to strong interactions with polar stationary phases.[10] The basicity of the nitrogen can also cause peak tailing on silica-based columns due to interactions with acidic silanol groups.[2]

Q3: When should I choose HILIC over reversed-phase chromatography?

A: HILIC is ideal for compounds that are too polar to be adequately retained on reversed-phase columns.[1][4] If your pyrrolidine carboxamide elutes at or near the solvent front on a C18 column even with a highly aqueous mobile phase, HILIC will likely provide better retention and separation.[1]

Q4: Can I use normal-phase chromatography for these polar compounds?

A: While challenging, it is possible. Polar compounds can be strongly retained on normal-phase media like silica.[4][13] Elution may require highly polar mobile phases, such as mixtures of dichloromethane and methanol, sometimes with additives like ammonium hydroxide to improve peak shape and recovery.[6] However, for very polar compounds, HILIC often provides more reproducible results.

Q5: What are some common mobile phases for HILIC?

A: HILIC typically uses a high concentration of an organic solvent, most commonly acetonitrile, with a smaller amount of an aqueous buffer.[1][8] A typical gradient starts with a high percentage of acetonitrile (e.g., 95%) and increases the aqueous content to elute the polar analytes.[4][8]

Q6: How can I remove pyrrolidine-based impurities from my reaction mixture?

A: If the impurity is a pyrrolidine derivative from a reagent like PyBOP, it can be challenging to remove due to its polarity being similar to the product.[14] An acidic wash (e.g., with HCl) during the workup should protonate the pyrrolidine and extract it into the aqueous layer.[14] If this is not sufficient, ion-exchange chromatography could be an effective purification step.

Experimental Protocols

Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for the purification of highly polar pyrrolidine carboxamides that show poor retention in reversed-phase chromatography.

Instrumentation:

  • HPLC or Flash Chromatography system

  • HILIC column (e.g., silica, diol, or amine-based)[1][8]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., ammonium formate or formic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 10 mM ammonium formate (or 0.1% formic acid)

  • Column Equilibration: Equilibrate the HILIC column with a high concentration of Mobile Phase A (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude compound in a solvent mixture that is high in organic content, ideally similar to the initial mobile phase conditions.

  • Elution:

    • Inject the sample onto the equilibrated column.

    • Run a gradient from high organic to high aqueous content. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes.[15]

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

Reversed-Phase HPLC with pH Modification

This protocol is for moderately polar pyrrolidine carboxamides and aims to improve peak shape by controlling the ionization state of the analyte and the stationary phase.

Instrumentation:

  • HPLC system with UV detector

  • C18 or embedded polar group (EPG) column

Reagents:

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (or TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA)

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with lower elution strength.

  • Elution: Run a suitable gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Monitor the elution profile and collect fractions containing the target compound.

Deactivated Silica Gel Flash Chromatography

This method is for compounds that are sensitive to the acidic nature of standard silica gel.

Instrumentation:

  • Flash chromatography system or glass column for gravity chromatography

  • Standard silica gel

Reagents:

  • Elution solvents (e.g., Dichloromethane, Methanol)

  • Triethylamine (TEA)

Procedure:

  • Column Packing: Pack a column with silica gel as a slurry in the initial, non-polar solvent.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of the initial elution solvent (without TEA) to remove excess base.[2]

  • Sample Loading: Load the sample onto the column (dry loading is often preferred).

  • Elution: Run the chromatography with your predetermined solvent system, either isocratically or with a polarity gradient.

Diastereomeric Salt Crystallization for Chiral Resolution

This protocol is for the separation of enantiomeric pyrrolidine carboxamides on a larger scale.

Instrumentation:

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Filtration apparatus

Reagents:

  • Racemic pyrrolidine carboxamide

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid if the target is basic)[12]

  • Suitable solvent (e.g., ethanol, isopropanol)[12]

Procedure:

  • Dissolution: Dissolve the racemic pyrrolidine carboxamide in the chosen solvent with heating.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.[10][12]

  • Isolation: Collect the crystals by filtration.

  • Liberation of Enantiomer: Treat the isolated salt with a base (if a chiral acid was used) or an acid (if a chiral base was used) to recover the enantiomerically enriched pyrrolidine carboxamide.

  • Purity Analysis: Determine the enantiomeric excess using chiral HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_purification Purification Strategy cluster_analysis Analysis crude Crude Polar Pyrrolidine Carboxamide tlc TLC Screening (NP, RP, HILIC) crude->tlc lcms LC-MS Analysis (Initial Assessment) tlc->lcms hilic HILIC lcms->hilic High Polarity rp_hplc Reversed-Phase HPLC lcms->rp_hplc Moderate Polarity np_flash Normal-Phase Flash lcms->np_flash Sensitivity to Acid purity Purity Check (HPLC, NMR) hilic->purity rp_hplc->purity np_flash->purity crystallization Crystallization characterization Characterization crystallization->characterization purity->crystallization If Solid purity->characterization

Caption: Workflow for selecting and optimizing a purification method.

troubleshooting_logic start Start Purification (e.g., RP-HPLC) no_retention Poor or No Retention? start->no_retention peak_tailing Significant Peak Tailing? no_retention->peak_tailing No switch_hilic Switch to HILIC no_retention->switch_hilic Yes success Successful Purification peak_tailing->success No adjust_ph Adjust Mobile Phase pH (e.g., add acid) peak_tailing->adjust_ph Yes switch_hilic->success use_epg Use Embedded Polar Group Column adjust_ph->use_epg add_tea Add Competing Base (TEA) use_epg->add_tea add_tea->success

Caption: Troubleshooting logic for HPLC purification of polar compounds.

References

Preventing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of enantiomerically pure pyrrolidines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral pyrrolidine synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, known as a racemic mixture. In pharmaceutical and chemical synthesis, the biological activity of a molecule is often exclusive to a single enantiomer. The presence of the other enantiomer can lead to reduced efficacy, and in some cases, harmful side effects. Therefore, maintaining the stereochemical integrity of chiral centers throughout the synthesis of pyrrolidines is paramount.

Q2: Which steps in a t[1][2]ypical chiral pyrrolidine synthesis are most susceptible to racemization?

A2: Racemization can occur at various stages, but it is most common under the following conditions:

  • Activation of Carboxylic Acids: When a carboxyl group on the pyrrolidine ring (or a precursor) is activated for amide bond formation or other coupling reactions, the acidity of the adjacent α-hydrogen is increased. This can lead to deprotonation and the formation of a planar enolate intermediate, which can be re-protonated from either face, causing racemization.

  • Exposure to Harsh p[2][3]H: Strong acidic or basic conditions, particularly during aqueous workup or purification, can cause epimerization at stereocenters.

  • Elevated Temperatur[1]es: High reaction temperatures or prolonged heating during solvent removal can provide sufficient energy to overcome the activation barrier for racemization.

  • Use of Certain Reag[1][3]ents: The choice of coupling reagents, bases, and solvents can significantly influence the rate of racemization.

Q3: How can I determin[2][3]e the enantiomeric excess (e.e.) of my synthesized pyrrolidine?

A3: The most common and reliable methods for determining enantiomeric excess are chiral chromatography techniques.

  • Chiral High-Perform[4]ance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers using a chiral stationary phase (CSP).

  • Chiral Gas Chromato[4][5]graphy (GC): Suitable for volatile and thermally stable pyrrolidine derivatives. Derivatization may be required to improve volatility and separation.

In some cases, derivatiz[4][6]ation with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, is also a viable strategy.

Troubleshooting Gu[5][6]ide: Preventing Racemization

This guide provides solutions to common problems encountered during the synthesis of chiral pyrrolidines that can lead to a loss of enantioselectivity.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) in the Final Product 1. Inappropriate Solvent Choice: The solvent can affect the stability of the transition state, impacting enantioselectivity.* **Screen Solvents:[1] Test a range of solvents. Aprotic polar solvents (e.g., DMSO, DMF) and less polar solvents (e.g., DCM, Toluene) can have different effects. Consider solvent mixtures[1] to optimize reactivity and selectivity.
2. Suboptimal Rea[1]ction Temperature: Higher temperatures can favor the formation of the undesired enantiomer.* Lower the Tempera[1][3]ture: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or lower) to improve enantioselectivity. Perform a temperature opt[1]imization study.
3. Unsuitable Base: The strength and concentration of the base can promote proton abstraction, leading to racemization.* Use a Weaker Base[3]: Opt for non-nucleophilic, sterically hindered bases. * Control Stoichiometry: Use the minimum effective amount of base.
4. Racemization-Prone Coupling Reagents: Some coupling reagents are known to increase the risk of racemization during amide bond formation.* Choose Additives:[2][3] Use racemization suppressors like 1-hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure®. * Switch Reagent Clas[2][7]s: Consider phosphonium (e.g., PyBOP) or uronium (e.g., HBTU) salts, which are known to minimize racemization.
Loss of e.e. During[2] Workup or Purification 1. Harsh pH Conditions: Exposure to strong acids or bases during extraction can cause epimerization.* Use Buffered Solu[1]tions: Quench the reaction with a buffered aqueous solution like saturated ammonium chloride. * Minimize Contact Ti[1]me: Reduce the duration of exposure to acidic or basic solutions.
2. High Temperatu[1]res During Solvent Removal: Prolonged heating can lead to racemization of sensitive products.* Use Reduced Press[1]ure: Concentrate the product using a rotary evaporator at moderate temperatures. * Consider Non-Therma[1]l Methods: For highly sensitive compounds, lyophilization may be a better option.
3. Acidic Silica [1]Gel in Chromatography: Standard silica gel can be acidic and may cause on-column racemization of sensitive compounds.* Neutralize Silica Gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the eluent).

Visualizing the Troubleshooting Process

The following workflow provides a logical approach to troubleshooting low enantiomeric excess in your chiral pyrrolidine synthesis.

G Troubleshooting Workflow for Low Enantiomeric Excess start Low e.e. Observed check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup & Purification start->check_workup temp Is Temperature Optimized? check_reaction->temp ph Is pH Controlled? check_workup->ph solvent Is Solvent Optimized? temp->solvent Yes optimize_temp Lower Reaction Temperature temp->optimize_temp No reagents Are Reagents/Additives Optimal? solvent->reagents Yes optimize_solvent Screen Different Solvents solvent->optimize_solvent No optimize_reagents Use Racemization Suppressors or Switch Coupling Reagent reagents->optimize_reagents No end Re-run and Analyze e.e. reagents->end Yes heat Is Heat Minimized? ph->heat Yes optimize_ph Use Buffered Solutions ph->optimize_ph No optimize_heat Use Low-Temp Evaporation heat->optimize_heat No heat->end Yes optimize_temp->end optimize_solvent->end optimize_reagents->end optimize_ph->end optimize_heat->end G Generalized Organocatalytic Cycle for Pyrrolidine Synthesis catalyst Chiral Pyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde aldehyde->enamine addition Stereoselective Addition enamine->addition electrophile Electrophile (e.g., Nitroalkene) electrophile->addition iminium Iminium Ion Intermediate addition->iminium hydrolysis Hydrolysis iminium->hydrolysis + H₂O hydrolysis->catalyst Catalyst Regeneration product Chiral Product hydrolysis->product

References

Optimizing reaction conditions for the amidation of N-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of N-Boc-pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for the amidation of N-Boc-pyrrolidine, and how do I choose the right one?

A1: The choice of coupling reagent is critical for a successful amidation reaction. The most common reagents fall into two main categories: carbodiimides and uronium/phosphonium salts.[1]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[2] However, they can lead to racemization and the formation of N-acylurea byproducts.[2][3] To mitigate these side reactions, they are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][3]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and faster, with a lower risk of racemization, making them suitable for difficult or sterically hindered couplings.[1][2] HATU is particularly effective due to the formation of a highly reactive OAt-active ester.[4][5] However, they are more expensive than carbodiimides.[1]

Q2: Which solvent and base are recommended for this reaction?

A2: Polar aprotic solvents are typically the best choice for amidation reactions.

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common solvents.[6] DMF is often favored for its excellent ability to dissolve reactants.[2] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated species and lead to low yields.[7]

  • Bases: A non-nucleophilic, sterically hindered amine base is preferred to minimize side reactions.[2] N,N-Diisopropylethylamine (DIPEA) is the most common choice.[2][8] Triethylamine (TEA) can also be used, but DIPEA is often recommended to reduce the risk of racemization.[2]

Q3: How can I monitor the progress of my amidation reaction?

A3: Reaction progress should be monitored to determine the optimal reaction time and identify any potential issues. The two most common methods are:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of your starting materials (the carboxylic acid and N-Boc-pyrrolidine) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, confirming the mass of the desired product and helping to identify any side products that may have formed.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure you are using the correct stoichiometry of coupling reagent and base. - For uronium/phosphonium reagents like HATU, allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for a few minutes before adding the N-Boc-pyrrolidine.[4][6]
Poor quality or degradation of reagents.- Use fresh, high-purity reagents. - Ensure solvents are anhydrous, as water can quench the reaction.[7]
Steric hindrance.- Switch to a more powerful coupling reagent like HATU.[9] - Consider elevating the reaction temperature, but monitor carefully for side reactions.
Presence of Multiple Spots on TLC (Messy Reaction) Formation of N-acylurea byproduct (with carbodiimide reagents).- Ensure an additive like HOBt or OxymaPure is used with EDC or DCC.[2][3] - Perform an acidic wash during the workup to remove the urea byproduct.[10]
Racemization of the carboxylic acid.- Use a coupling reagent known for low racemization, such as HATU or COMU.[2][4] - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[9] - Keep the reaction temperature low (0 °C to room temperature).[3]
Guanidinylation of the amine (with excess uronium reagents).- Avoid using a large excess of uronium reagents like HATU or HBTU.[2][11]
Difficulty Removing Byproducts During Workup Water-soluble byproducts from EDC.- Perform multiple aqueous washes during the workup to remove the urea byproduct.[12]
Difficulty removing DMF.- DMF can be removed by washing with a 5% LiCl aqueous solution or by azeotropic distillation with a solvent like toluene or heptane.[10]
Removing unreacted HOBt.- A basic wash (e.g., with a dilute NaOH solution) can help remove unreacted HOBt.[10]

Experimental Protocols

Below are generalized experimental protocols for common amidation methods. Note: These are starting points and may require optimization for your specific substrates.

Table 1: Protocol for Amidation using HATU
Step Procedure
1. Reactant Preparation In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), HATU (1.1-1.5 eq.), and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) in anhydrous DMF or DCM.[4]
2. Pre-activation Stir the mixture at room temperature for 15-30 minutes.[4] For sterically hindered acids, this time can be extended.
3. Amine Addition Add a solution of N-Boc-pyrrolidine (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture.
4. Reaction Stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[4]
5. Workup Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
6. Purification Purify the crude product by column chromatography on silica gel.
Table 2: Protocol for Amidation using EDC/HOBt
Step Procedure
1. Reactant Preparation In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.1-1.5 eq.), and N-Boc-pyrrolidine (1.0-1.2 eq.) in anhydrous DMF or DCM.[13]
2. Cooling Cool the mixture to 0 °C in an ice bath.
3. Reagent Addition Add EDC·HCl (1.1-1.5 eq.) to the cooled solution, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[13]
4. Reaction Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
5. Workup Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO3, and brine to remove the urea byproduct and unreacted reagents.[10] Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
6. Purification Purify the crude product by column chromatography on silica gel.

Visual Guides

Amidation_Workflow Start Start: Carboxylic Acid + N-Boc-pyrrolidine Coupling_Reagents Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Start->Coupling_Reagents Activation Activation of Carboxylic Acid Coupling_Reagents->Activation Amidation Nucleophilic Attack by Amine Activation->Amidation Product_Formation Amide Product Formation Amidation->Product_Formation Workup Aqueous Workup & Extraction Product_Formation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the amidation of N-Boc-pyrrolidine.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Yes Failure Still Low Yield Start->Failure No Check_Solvent Ensure Anhydrous Solvent Check_Reagents->Check_Solvent Change_Coupling_Agent Use Stronger Coupling Agent (e.g., HATU) Optimize_Conditions Optimize Reaction Time & Temperature Change_Coupling_Agent->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Check_Solvent->Change_Coupling_Agent

Caption: Troubleshooting logic for low-yield amidation reactions.

References

Addressing solubility issues of pyrrolidine intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with pyrrolidine intermediates in organic solvents.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and reaction of pyrrolidine intermediates with low solubility.

Q1: My pyrrolidine intermediate is insoluble or poorly soluble in my chosen reaction solvent at room temperature. What are my initial steps?

A1: When an intermediate exhibits poor solubility, a systematic approach is recommended. First, verify the purity of your intermediate, as impurities can sometimes reduce solubility. Then, consider the following strategies:

  • Particle Size Reduction: The dissolution rate of a solid is proportional to its surface area. Grinding your material into a finer powder can significantly speed up dissolution, even if it doesn't change the thermodynamic solubility.

  • Thermal Adjustment: Solubility of most solids increases with temperature. Gently warming the mixture can help dissolve the compound. However, be cautious of the thermal stability of your intermediate and the boiling point of your solvent. Always test for thermal degradation on a small scale first.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and increase the interaction between the solute and solvent, accelerating dissolution.[1]

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. If your intermediate is non-polar, a non-polar solvent should be more effective. If it is polar, a polar solvent is a better choice. It is often necessary to perform a small-scale solvent screening to find an optimal solvent.

Q2: Heating the mixture helps, but my intermediate precipitates out of solution upon cooling or when adding another reagent. What should I do?

A2: This indicates that the compound has low solubility at lower temperatures or that you are experiencing an "anti-solvent" effect.

  • Maintain Temperature: If the reaction conditions allow, maintain a higher temperature throughout the process.

  • Co-solvent System: Consider using a co-solvent system. A small amount of a "stronger" solvent in which your intermediate is highly soluble can be added to the primary reaction solvent. This can often keep the intermediate in solution even at lower temperatures. The optimal ratio needs to be determined experimentally.

  • Slow Reagent Addition: If precipitation occurs upon adding another reagent, it may be because the reagent's solution is a poor solvent for your intermediate. Try adding the second reagent's solution very slowly to the solution of your intermediate with vigorous stirring. This can prevent localized high concentrations that lead to precipitation.

Q3: I've tried multiple solvents and my intermediate is still "brick dust". What advanced techniques can I try?

A3: For particularly challenging cases, more advanced methods may be necessary:

  • pH Modification (for ionizable intermediates): If your pyrrolidine intermediate has an acidic or basic site (like a free amine or carboxylic acid), its solubility can be dramatically altered by adjusting the pH. For a basic pyrrolidine, adding a small amount of an organic acid (like acetic acid) can form a more soluble salt.[2] Conversely, for an acidic intermediate, an organic base could be used. This is highly dependent on the reaction's compatibility with acids or bases.

  • Use of Surfactants: Surfactants form micelles in solution, which can encapsulate poorly soluble compounds in their hydrophobic cores, effectively "dissolving" them in the bulk solvent.[1] This is more common in aqueous systems but can be adapted for some organic reactions.

  • Solid Dispersions: This involves dispersing the poorly soluble intermediate in a highly soluble, inert carrier. The mixture is dissolved in a common solvent and then the solvent is evaporated, leaving a solid dispersion that may have enhanced dissolution properties.

Below is a troubleshooting workflow to help guide your decision-making process.

G start Poorly Soluble Pyrrolidine Intermediate check_purity Check Purity & Grind to Fine Powder start->check_purity initial_steps Initial Troubleshooting check_purity->initial_steps solvent_screen Solvent Screening (Polarity Matching) initial_steps->solvent_screen temp_sonication Increase Temperature / Sonicate initial_steps->temp_sonication still_insoluble Still Insoluble? solvent_screen->still_insoluble temp_sonication->still_insoluble advanced_methods Advanced Methods still_insoluble->advanced_methods Yes success Solubility Issue Resolved still_insoluble->success No cosolvent Use a Co-solvent System advanced_methods->cosolvent ph_adjust pH Modification (if applicable) advanced_methods->ph_adjust surfactant Use Surfactants advanced_methods->surfactant cosolvent->success ph_adjust->success failure Consider Synthesis Route Modification surfactant->failure

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: How does the structure of a pyrrolidine intermediate affect its solubility?

A1: The solubility of a pyrrolidine intermediate is determined by a balance of its polar and non-polar features.

  • The Pyrrolidine Ring: The basic nitrogen atom can act as a hydrogen bond acceptor, which increases polarity. The C-N and C-C bonds contribute to its overall character.

  • Substituents: The nature of the substituents on the ring is critical.

    • Polar Groups: Functional groups like hydroxyls (-OH), amines (-NH2), and amides (-CONH2) can form hydrogen bonds and will generally increase solubility in polar solvents (e.g., ethanol, methanol, DMSO).

    • Non-polar Groups: Large, non-polar groups like benzyl, tert-butyl, or long alkyl chains will decrease polarity and increase solubility in non-polar solvents (e.g., hexane, toluene).

    • Protecting Groups: A Boc (tert-butoxycarbonyl) group, for example, adds significant non-polar character, making the molecule more soluble in solvents like dichloromethane (DCM) and ethyl acetate.[3]

Q2: Are there any general solvent selection guides for pyrrolidine intermediates?

A2: While there isn't a specific guide for pyrrolidine intermediates, general solvent selection guides are very useful.[4][5] The choice of solvent is highly empirical, but the principle of "like dissolves like" is the best starting point.[6] A good practice is to screen a range of solvents with varying polarities. Common choices include:

  • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

  • Non-polar: Toluene, Hexanes, Diethyl Ether

Q3: How much co-solvent should I add?

A3: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the primary solvent. Gradually increase the proportion while monitoring the dissolution of your intermediate. Record the final ratio that achieves complete dissolution for reproducible results. Be aware that a large proportion of co-solvent may alter the reactivity or selectivity of your reaction.

Q4: Can sonication damage my pyrrolidine intermediate?

A4: Sonication uses high-frequency sound waves to agitate particles and can be very effective for dissolution.[1] For most stable organic molecules, sonication for short periods (5-30 minutes) is unlikely to cause degradation. However, for particularly sensitive compounds, it's always wise to check for decomposition by a quick TLC or LC-MS analysis of a sonicated sample.

Q5: My intermediate is an oil. How can I handle its solubility for a reaction?

A5: If your intermediate is an oil, it may be "oiling out" of the solvent rather than being truly insoluble. This can happen if the reaction temperature is above the melting point of the compound but the solvent is not ideal. Try using a solvent in which the oil is fully miscible. If it's a very viscous oil, you can first dissolve it in a small amount of a good solvent (like DCM or THF) and then add this solution to the main reaction mixture under vigorous stirring.

Data Presentation

The following tables provide a summary of available solubility data for some common pyrrolidine-based structures. Note that quantitative data for many specific intermediates is not widely published, so qualitative data is also provided.

Table 1: Quantitative Solubility of N-Boc-proline

Data for the L-enantiomer is considered a reliable approximation for the D-enantiomer in achiral solvents.[3]

SolventAbbreviationSolubility (approx. at RT)Notes
Dimethyl SulfoxideDMSO200 mg/mLSonication may be required.[3]
DimethylformamideDMF20 mg/mLData for N-Boc-L-proline.[3]
EthanolEtOH15 mg/mLData for N-Boc-L-proline.[3]
WaterH₂OSparingly solubleFirst dissolve in a minimal amount of DMSO or DMF, then dilute with aqueous buffer.[3]

Table 2: Qualitative and Quantitative Solubility of Other Pyrrolidine Derivatives

CompoundSolventSolubilityNotes
2-Pyrrolidinone Water, Alcohols, Ethers, Chloroform, Benzene, Ethyl AcetateMiscibleA versatile polar aprotic solvent itself.
N-Methyl-2-pyrrolidone (NMP) Water, Alcohols, Ethers, Acetone, Ethyl Acetate, Chloroform, BenzeneMiscibleA common, highly polar aprotic solvent.[7]
N-Acetylpyrrolidine WaterSoluble[8]
(R)-(-)-N-Boc-3-pyrrolidinol Dichloromethane, THF, Methanol, EthanolHighExpected high solubility in polar solvents.[9][10]
Toluene, Diethyl EtherModerate[9]
Hexane, HeptaneLow / Insoluble[9]

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Determination

This protocol allows for a rapid assessment of solubility in a range of solvents.

  • Preparation: Add approximately 10-20 mg of your pyrrolidine intermediate to a series of clean, dry vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, MeOH, DCM, THF, EtOAc, Toluene, Hexane).

  • Mixing: Vigorously stir or vortex each vial for 60 seconds at room temperature.

  • Observation: Visually inspect each vial. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: No significant dissolution is observed.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change in solubility. Note if the compound precipitates upon cooling.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a more precise measure of solubility.

  • Prepare a Saturated Solution:

    • Add an excess amount of the pyrrolidine intermediate to a vial containing a known volume (e.g., 2.0 mL) of the desired solvent. An excess of solid must be present to ensure the solution is saturated.

  • Equilibration:

    • Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Isolation:

    • After equilibration, let the vial stand to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette. Ensure no solid particles are transferred.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed vial.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood with a gentle stream of nitrogen until a constant weight of the dried solid is achieved.

  • Calculation:

    • Weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

    • Express the solubility in the desired units (e.g., mg/mL or g/L).

G cluster_0 Preparation & Equilibration cluster_1 Sample Analysis prep 1. Add excess solid to known volume of solvent equilibrate 2. Agitate at constant temperature for 24-48h prep->equilibrate isolate 3. Isolate known volume of clear supernatant equilibrate->isolate evaporate 4. Evaporate solvent from supernatant in pre-weighed vial isolate->evaporate weigh 5. Weigh dried solute evaporate->weigh calculate 6. Calculate solubility (mass/volume) weigh->calculate

Caption: Workflow for quantitative gravimetric solubility determination.

References

Catalyst selection for the efficient synthesis of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1][2][3] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your catalyst selection and synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing the pyrrolidine ring?

A1: The most prevalent methods for constructing the pyrrolidine skeleton include:

  • [3+2] Dipolar Cycloaddition: This is a powerful method involving the reaction of an azomethine ylide with a dipolarophile (like an alkene or alkyne) to directly form the five-membered ring. This technique often provides high control over stereochemistry.[1][2][4]

  • Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[2] Common methods include reductive amination and C-H amination.[2]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[2]

  • "Borrowing Hydrogen" Methodology: An atom-efficient method that employs catalysts, such as those based on Iridium, to convert diols and primary amines into saturated aza-heterocycles like pyrrolidines.[2]

Q2: How can I control the stereochemistry during pyrrolidine synthesis?

A2: Achieving high stereoselectivity is a critical challenge.[2] Key strategies include:

  • Chiral Catalysts: The use of chiral metal complexes (e.g., Copper(I) or Silver(I) with chiral ligands) or organocatalysts (e.g., proline and its derivatives) creates a chiral environment that favors the formation of one stereoisomer over another.[5][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction.[2]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of reagents can significantly influence the diastereoselectivity of the cyclization process.[2][5]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields are a frequent issue in pyrrolidine synthesis.[2][7] Consider the following factors:

  • Inefficient Catalyst Activity or Decomposition: The catalyst may not be active enough or could be decomposing under the reaction conditions. Increasing catalyst loading slightly or ensuring the reaction conditions are not too harsh can help.[6][7]

  • Catalyst Poisoning: Impurities in reagents or solvents can poison the catalyst. Ensure all materials are pure and dry.[7]

  • Competing Side Reactions: Side reactions can consume starting materials. Adjusting reaction conditions, such as temperature and substrate concentration, can help minimize these.[2][7]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time.[7]

Q4: I am observing poor diastereoselectivity. What factors can I control to improve this?

A4: Diastereoselectivity in reactions like [3+2] cycloadditions is governed by the facial selectivity of the approach of the two reactants. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one approach over the other.[4] To improve diastereoselectivity, consider:

  • Catalyst System: The choice of the catalyst and ligand is crucial. Some catalysts may inherently favor the formation of a specific diastereomer.[4]

  • Substrate Modification: Modifying the substituents on the starting materials to introduce greater steric hindrance can improve diastereocontrol.[7]

  • Solvent: The polarity and steric bulk of the solvent can significantly influence the transition state geometry.[5]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[2]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

Low enantioselectivity is a common hurdle in developing asymmetric syntheses of pyrrolidine derivatives.[6]

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution(s)
1. Suboptimal Chiral Ligand/Catalyst.[6][7]Screen a variety of chiral ligands (e.g., BOX, PyBOX, phosphoramidites) or organocatalysts.[6][7] Varying the electronic and steric properties of the ligand can have a significant impact.
2. Incorrect Catalyst to Ligand Ratio.[7]Optimize the metal-to-ligand ratio. A 1:1.1 or 1:1.2 ratio is often a good starting point.[7]
3. Reaction Temperature is Too High.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity.[7]
4. Inappropriate Solvent.Test different solvents, starting with non-polar aprotic solvents like toluene or dichloromethane.[7] The solvent can influence the stability of the transition states.[5]
5. Catalyst Deactivation or Poisoning.Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) ligand Screen Chiral Ligands/Catalysts start->ligand ratio Optimize Metal:Ligand Ratio ligand->ratio If ee improves slightly end Improved ee ligand->end Optimal ligand found temp Lower Reaction Temperature ratio->temp If ee improves slightly ratio->end Optimal ratio found solvent Vary Solvent temp->solvent If ee improves slightly temp->end Optimal temperature found purity Check Reagent/Solvent Purity solvent->purity If still low ee solvent->end Optimal solvent found purity->ligand Re-screen with pure reagents

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Controlling the relative stereochemistry in the formation of multiple stereocenters can be challenging.[4]

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution(s)
1. Suboptimal Solvent.[5]The polarity and steric bulk of the solvent can significantly influence the transition state geometry. Experiment with a range of solvents from nonpolar to polar aprotic.
2. Incorrect Temperature.Optimize the reaction temperature. Lowering the temperature may enhance selectivity, though it might require longer reaction times.[5]
3. Inappropriate Catalyst or Catalyst Loading.If using a catalyst, screen different catalysts (e.g., various Lewis acids or organocatalysts). Optimize the catalyst loading.[5]
4. Weak Facial Bias of the Substrate.Modify the substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol.[7]

Logical Relationship for Improving Diastereoselectivity

G problem Poor Diastereoselectivity factors Influencing Factors problem->factors solutions Potential Solutions solvent Solvent Effects factors->solvent temp Reaction Temperature factors->temp catalyst Catalyst Choice factors->catalyst substrate Substrate Sterics factors->substrate outcome Improved Diastereoselectivity solutions->outcome sol_solvent Screen Solvents solvent->sol_solvent sol_temp Optimize Temperature temp->sol_temp sol_catalyst Screen Catalysts catalyst->sol_catalyst sol_substrate Modify Substrate substrate->sol_substrate

Caption: Factors and solutions for poor diastereoselectivity.

Data Presentation

The following tables summarize quantitative data for selected catalytic systems in pyrrolidine synthesis.

Table 1: Catalyst Performance in Asymmetric [3+2] Cycloaddition of Azomethine Ylides

Catalyst/LigandDipolarophileYield (%)dr (endo/exo)ee (%) (endo)Reference
Ag₂CO₃ / Chiral LigandN-Aryl Maleimide75-95>95:590-98[8]
Cu(I) / ThioClickFerrophosβ-Fluoromethyl β,β-disubstituted enonesHigh>20:1>99[9]
Pd(0) / PhosphoramiditeTrimethylenemethane80-95N/A90-99[10]
Organocatalyst (Proline-based)Nitro-olefin95-9970:30 - 78:22~68[11]

Table 2: Catalyst Performance in Intramolecular C-H Amination

Catalyst SystemSubstrateYield (%)Reference
Copper(I) / Trispyrazolylborate ligandN-Fluoride Amideup to 99[12]
Dirhodium(II)Sulfamate EsterHigh[13]
Copper(I) BromideAmino Alkyneup to 90[2]

Experimental Protocols

Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[9]

Materials:

  • Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆) (5 mol%)

  • Chiral ligand (e.g., a chiral bisphosphine or phosphoramidite) (5.5 mol%)

  • Azomethine ylide precursor (imine of a glycine ester) (1.2 equiv)

  • Electron-deficient alkene (1.0 equiv)

  • Base (e.g., DBU)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the copper(I) precatalyst and the chiral ligand to a flame-dried reaction flask.

  • Add anhydrous, degassed solvent and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the azomethine ylide precursor and the electron-deficient alkene to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Cu(I)-Catalyzed [3+2] Cycloaddition

G start Start cat_prep Catalyst Preparation: Cu(I) Precatalyst + Chiral Ligand in Anhydrous Solvent start->cat_prep reagents Add Azomethine Ylide Precursor and Alkene cat_prep->reagents cool Cool to Desired Temperature reagents->cool base Add Base Dropwise cool->base reaction Stir and Monitor Reaction (TLC or LC-MS) base->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Enantioenriched Pyrrolidine purify->end

Caption: Workflow for Cu(I)-catalyzed cycloaddition.

Methodology 2: Iridium-Catalyzed Reductive Generation of Azomethine Ylides for [3+2] Cycloaddition

This protocol describes a general method for the synthesis of pyrrolidines from amides and alkenes via an iridium-catalyzed reductive azomethine ylide generation.[1]

Materials:

  • Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)

  • Amide or lactam precursor (1.0 equiv)

  • Alkene (dipolarophile) (1.5 equiv)

  • Tetramethyldisiloxane (TMDS) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the amide or lactam precursor, the alkene, and the anhydrous solvent.

  • Add Vaska's complex to the mixture.

  • Add tetramethyldisiloxane (TMDS) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Analytical challenges in the characterization of complex pyrrolidine structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges in the characterization of complex pyrrolidine structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the structural elucidation of novel pyrrolidine derivatives?

A1: The primary challenges include the determination of stereochemistry due to the non-planar, flexible conformation of the pyrrolidine ring, managing complex fragmentation patterns in mass spectrometry, and overcoming co-elution and poor resolution during chromatographic separation of enantiomers and diastereomers.[1][2][3] Additionally, issues such as low yield during synthesis and purification, and difficulties in obtaining high-quality crystals for X-ray analysis are frequently encountered.[4][5]

Q2: My 1H NMR spectrum for a pyrrolidine-containing compound shows broad or overlapping peaks. What could be the cause and how can I resolve it?

A2: Peak broadening or overlap in the 1H NMR spectrum of pyrrolidine derivatives can be caused by several factors including conformational exchange, nitrogen inversion, or poor sample preparation.[6][7] To resolve this, you can try acquiring the spectrum at a different temperature (variable temperature NMR) to either slow down or accelerate the conformational exchange, making the peaks sharper.[6] Using a different deuterated solvent can also alter the chemical shifts and potentially resolve overlapping signals.[7] If the issue is solubility, trying alternative solvents like benzene-d6, acetone-d6, or methanol-d4 might help.[7]

Q3: I am struggling to separate the enantiomers of my chiral pyrrolidine compound using HPLC. What strategies can I employ?

A3: Chiral separation of pyrrolidine enantiomers can be achieved through direct or indirect methods.[8][9][10] For direct separation, using a chiral stationary phase (CSP) is the most common approach.[9] Polysaccharide-based columns are often effective.[8] Indirect separation involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[8][10]

Q4: During mass spectrometry analysis of my pyrrolidine compound, I observe a complex fragmentation pattern. Are there any characteristic fragmentation pathways for pyrrolidine-containing molecules?

A4: Yes, α-pyrrolidinophenone synthetic cathinones, for example, exhibit predictable fragmentation patterns. A common pathway involves the neutral loss of the pyrrolidine ring (71 Da).[11][12][13][14] Another characteristic fragmentation is the formation of a tropylium ion at m/z 91.[11][13][14] The specific fragmentation will depend on the overall structure of the molecule and the ionization technique used (e.g., ESI, EI).[11]

Q5: I am having trouble crystallizing my pyrrolidine derivative for X-ray crystallography. What can I do?

A5: Crystallization issues like "oiling out" or failure to form crystals are common.[4] To troubleshoot, you can try various techniques such as slow evaporation of the solvent, vapor diffusion, or cooling a saturated solution.[15] Experimenting with different solvents or solvent mixtures is crucial.[4] If impurities are hindering crystallization, treating the solution with activated charcoal can be beneficial.[4] Introducing a seed crystal can also initiate crystallization.[4]

Troubleshooting Guides

NMR Spectroscopy: Resolving Complex Spectra

Issue: Overlapping signals and peak broadening in the 1H NMR spectrum of a substituted pyrrolidine.

Troubleshooting Workflow:

G Troubleshooting Workflow for Complex NMR Spectra start Complex 1H NMR Spectrum (Broad/Overlapping Peaks) check_sample Check Sample Preparation (Concentration, Solubility) start->check_sample adjust_sample Adjust Concentration or Change Solvent check_sample->adjust_sample Improper vt_nmr Perform Variable Temperature (VT) NMR check_sample->vt_nmr Proper adjust_sample->start change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) vt_nmr->change_solvent d2o_exchange Perform D2O Exchange (for OH/NH protons) change_solvent->d2o_exchange confirm_exchangeable Confirm Exchangeable Protons d2o_exchange->confirm_exchangeable Yes two_d_nmr Perform 2D NMR (COSY, NOESY) for Structural Elucidation d2o_exchange->two_d_nmr No confirm_exchangeable->two_d_nmr end Resolved Spectrum & Structural Information two_d_nmr->end

Caption: Troubleshooting workflow for complex NMR spectra of pyrrolidine compounds.

Experimental Protocols:

  • Variable Temperature (VT) NMR:

    • Prepare the sample in a suitable deuterated solvent.

    • Acquire a standard 1H NMR spectrum at room temperature.

    • Gradually decrease the temperature in increments of 10-20°C and acquire a spectrum at each temperature until the peaks sharpen or resolve.

    • If no improvement is observed, gradually increase the temperature above room temperature and acquire spectra at each increment.

  • Solvent Change:

    • If the spectrum is unresolved in a common solvent like CDCl3, carefully evaporate the solvent.

    • Redissolve the sample in an alternative solvent such as benzene-d6, acetone-d6, or methanol-d4.[7]

    • Acquire a new 1H NMR spectrum.

  • D2O Exchange:

    • Acquire a 1H NMR spectrum of the sample.

    • Add a drop of D2O to the NMR tube.

    • Shake the tube vigorously for a few minutes.

    • Re-acquire the 1H NMR spectrum. The disappearance of a peak indicates an exchangeable proton (OH or NH).[7]

Mass Spectrometry: Interpreting Fragmentation Patterns

Issue: Difficulty in identifying a complex pyrrolidine structure from its mass spectrum due to extensive fragmentation.

Common Fragmentation Pathways for α-Pyrrolidinophenones:

Fragmentation Process Neutral Loss (Da) Resulting Ion Reference
Loss of Pyrrolidine Ring71Alkylphenone cation[11][12][13][14]
Formation of Tropylium IonVariesm/z 91[11][13][14]
Loss of Carbon Monoxide28Varies[11]

Troubleshooting Logic:

G Interpreting Complex Mass Spectra of Pyrrolidines start Complex Mass Spectrum check_precursor Identify Precursor Ion [M+H]+ start->check_precursor look_for_neutral_loss Look for Neutral Loss of 71 Da (Pyrrolidine Ring) check_precursor->look_for_neutral_loss check_tropylium Check for Tropylium Ion (m/z 91) look_for_neutral_loss->check_tropylium tandem_ms Perform Tandem MS (MS/MS) on Precursor Ion check_tropylium->tandem_ms propose_fragments Propose Fragmentation Pathways Based on Observed Product Ions tandem_ms->propose_fragments compare_literature Compare with Known Fragmentation Patterns propose_fragments->compare_literature end Structural Hypothesis compare_literature->end

Caption: Logical workflow for interpreting complex mass spectra of pyrrolidine derivatives.

Experimental Protocol:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform chromatographic separation using a suitable column (e.g., C18).

    • Introduce the eluent into the mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • In the first stage of mass analysis (MS1), identify the precursor ion ([M+H]+).

    • In the second stage (MS2), select the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions.

    • Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions.

Chiral HPLC: Achieving Enantiomeric Separation

Issue: Co-elution of enantiomers of a chiral pyrrolidine compound.

Strategies for Chiral HPLC Separation:

Method Principle Stationary Phase Mobile Phase Example Reference
Direct Method Enantiomers interact differently with a chiral stationary phase.Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid[8]
Indirect Method Enantiomers are derivatized to form diastereomers, which are then separated.Achiral (e.g., C18)Acetonitrile/Water with a chiral derivatizing agent[8]

Experimental Workflow for Method Development:

G Chiral HPLC Method Development Workflow start Co-eluting Enantiomers choose_method Choose Separation Method start->choose_method direct_method Direct Method: Select Chiral Stationary Phase (CSP) choose_method->direct_method Direct indirect_method Indirect Method: Select Chiral Derivatizing Agent (CDA) choose_method->indirect_method Indirect optimize_direct Optimize Mobile Phase (Solvent Ratio, Additives) direct_method->optimize_direct derivatize Perform Derivatization Reaction indirect_method->derivatize analyze_results Analyze Resolution (Rs) optimize_direct->analyze_results separate_diastereomers Separate Diastereomers on Achiral Column derivatize->separate_diastereomers separate_diastereomers->analyze_results end Successful Enantiomeric Separation analyze_results->end Rs > 1.5 no_separation No or Poor Separation analyze_results->no_separation Rs < 1.5 no_separation->choose_method

Caption: Workflow for developing a chiral HPLC method for pyrrolidine enantiomers.

Experimental Protocols:

  • Direct Chiral HPLC:

    • Select a suitable chiral column (e.g., a polysaccharide-based CSP).

    • Prepare a mobile phase, for instance, a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid.[8]

    • Dissolve the racemic pyrrolidine sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution, Rs > 1.5).

  • Indirect Chiral HPLC:

    • Select a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine).[8]

    • React the racemic pyrrolidine compound with the chiral derivatizing agent in the presence of a coupling agent to form diastereomeric amides.[8]

    • Purify the resulting diastereomers if necessary.

    • Inject the mixture of diastereomers onto a standard achiral C18 column.

    • Use a mobile phase gradient of acetonitrile and water to separate the diastereomers.

References

Validation & Comparative

A Comparative Guide to (S)-Pyrrolidine-Based Enzyme Inhibitors: Structure-Activity Relationship and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-pyrrolidine-based enzyme inhibitors, supported by experimental data. It delves into the structure-activity relationships (SAR) of these compounds against key enzyme targets, offering insights for the rational design of next-generation therapeutics.

The (S)-pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. Its inherent chirality and conformational flexibility allow for precise interactions with the active sites of various enzymes. This guide focuses on a comparative analysis of (S)-pyrrolidine-based inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4), α-Amylase, α-Glucosidase, Matrix Metalloproteinases (MMPs), and Kinases.

Comparative Inhibitory Activity

The inhibitory potency of (S)-pyrrolidine-based compounds is highly dependent on the nature and substitution pattern of appendages on the pyrrolidine ring. The following tables summarize the quantitative data (IC50 values) for representative inhibitors against their respective enzyme targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The (S)-pyrrolidine core often mimics the proline residue of natural DPP-4 substrates.

CompoundR1 SubstituentR2 SubstituentIC50 (nM)Reference
Vildagliptin-H-CN~2.5[1]
SaxagliptinAdamantylglycyl-CN~2.0[1]
Pyrrolidine Derivative 14-Fluorophenyl-H1.1[2]
Pyrrolidine Derivative 23-Chlorophenyl-H316[2]
Pyrrolidine-2-carbonitrile 6bp-methylphenyl-CN22.87 (µg/mL)[1]
Pyrrolidine-2-carbonitrile 6cp-chlorophenyl-CN24.15 (µg/mL)[1]

SAR Insights for DPP-4 Inhibitors:

  • A nitrile group at the C2 position of the pyrrolidine ring is a common feature, acting as a key warhead that forms a covalent adduct with the catalytic serine residue of DPP-4.[1]

  • Substituents on the pyrrolidine nitrogen (R1) significantly influence potency. Bulky, lipophilic groups, such as an adamantyl group, can enhance binding affinity.[1]

  • The stereochemistry of the pyrrolidine ring is crucial, with the (S)-configuration generally being more active.

α-Amylase and α-Glucosidase Inhibitors

These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia.

CompoundSubstituent(s)α-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
Pyrrolidine-2-carbonitrile 6bp-methylphenyl9.3613.32[1]
Pyrrolidine-2-carbonitrile 6cp-chlorophenyl10.1415.42[1]
Pyrrolidine derivative 3aN-Boc, Phenyl amide36.3247.19[3]
Pyrrolidine derivative 3gN-Boc, 4-Methoxyphenyl amide26.2418.04[3]

SAR Insights for α-Amylase and α-Glucosidase Inhibitors:

  • The presence of electron-withdrawing or electron-donating groups on the aromatic ring attached to the pyrrolidine scaffold influences inhibitory activity. For instance, a para-methoxy group (3g) showed potent inhibition against both enzymes.[3]

  • The Boc-protecting group on the pyrrolidine nitrogen appears to be important for the activity of some derivatives, as its removal can lead to decreased potency.[3]

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in diseases like cancer and arthritis.[4]

CompoundCore StructureMMP-2 IC50 (nM)MMP-13 IC50 (nM)MMP-14 IC50 (nM)Reference
Mercaptosulfide 11b3-Mercaptopyrrolidine>1000>1000>1000[5]
Mercaptosulfide 11e3-Mercaptopyrrolidine504560[5]
Cinnamoyl Pyrrolidine 1Cinnamoyl pyrrolidine0.004 (µM)--[4]

SAR Insights for MMP Inhibitors:

  • A zinc-binding group, such as a hydroxamate or a mercaptosulfide, is a critical feature for MMP inhibition.[5]

  • The substituents on the pyrrolidine ring play a crucial role in achieving selectivity among different MMP isozymes. Increasing the size of the P1' substituent can enhance potency.[5]

  • The stereochemistry of the pyrrolidine ring is vital for optimal binding to the enzyme's active site.[5]

Kinase Inhibitors

Kinases are key regulators of cellular signaling pathways, and their inhibitors are important in cancer therapy.

CompoundTarget KinaseIC50 (nM)Reference
Pyrrolidine-linked PP derivativeTrkAVaries based on substitution[6]
3(S)-thiomethyl pyrrolidine 28ERK1/2Potent inhibition[7]

SAR Insights for Kinase Inhibitors:

  • The (S)-configuration of the 3-substituted pyrrolidine is often preferred for potent inhibition of kinases like ERK.[7]

  • Modifications at the 3-position of the pyrrolidine ring can significantly impact pharmacokinetic properties and potency.[7]

  • The pyrrolidine scaffold can serve as a linker to connect different pharmacophoric elements that interact with the kinase active site.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is based on the cleavage of a fluorogenic substrate by DPP-4, where the resulting fluorescence is proportional to enzyme activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add 25 µL of assay buffer to each well of the 96-well plate.

  • Add 5 µL of the test compound at various concentrations (or DMSO for control) to the respective wells.

  • Add 10 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to each well.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentrations.

α-Amylase Inhibition Assay

This assay measures the reduction in starch hydrolysis by α-amylase in the presence of an inhibitor.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in sodium phosphate buffer

  • Sodium phosphate buffer (20 mM, pH 6.9) with 6 mM NaCl

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Add 50 µL of the test compound at various concentrations to a 96-well plate.

  • Add 50 µL of the α-amylase solution to each well and incubate for 10 minutes at 37°C.

  • Add 50 µL of the starch solution to each well to start the reaction and incubate for 20 minutes at 37°C.

  • Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Heat the plate at 100°C for 5 minutes.

  • After cooling to room temperature, add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

α-Glucosidase Inhibition Assay

This assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, releasing p-nitrophenol, which can be measured spectrophotometrically.

Materials:

  • Saccharomyces cerevisiae α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Add 100 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations.

  • Add 20 µL of the α-glucosidase solution and incubate for 15 minutes at 37°C.

  • Add 20 µL of the pNPG solution to initiate the reaction and incubate for another 15 minutes at 37°C.

  • Stop the reaction by adding 80 µL of the Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate)

This assay utilizes a fluorogenic substrate that is cleaved by MMPs, resulting in an increase in fluorescence.[8]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing CaCl2, ZnCl2, and Brij-35

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add assay buffer, test compound, and MMP enzyme to the wells of a 96-well plate.

  • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence (e.g., Excitation: 328 nm, Emission: 393 nm) over time.

  • Determine the initial reaction rates and calculate the IC50 values.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds

  • White 96-well plate

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound to the wells of a white 96-well plate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pancreatic Pancreatic β-cell GLP-1 (Active) GLP-1 (Active) DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Cleavage by GLP-1R GLP-1 Receptor GLP-1 (Active)->GLP-1R Binds to GIP (Active) GIP (Active) GIP (Active)->DPP-4 GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Inactivates GIP (Inactive) GIP (Inactive) DPP-4->GIP (Inactive) Inactivates (S)-Pyrrolidine Inhibitor (S)-Pyrrolidine Inhibitor (S)-Pyrrolidine Inhibitor->DPP-4 Inhibits cAMP cAMP GLP-1R->cAMP Activates Insulin Secretion Insulin Secretion cAMP->Insulin Secretion Promotes

DPP-4 Signaling Pathway in Glucose Homeostasis.

Carbohydrate_Metabolism_Pathway Dietary Carbohydrates\n(Starch) Dietary Carbohydrates (Starch) Oligosaccharides Oligosaccharides Dietary Carbohydrates\n(Starch)->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption α-Amylase α-Amylase α-Amylase->Dietary Carbohydrates\n(Starch) α-Glucosidase α-Glucosidase α-Glucosidase->Oligosaccharides (S)-Pyrrolidine Inhibitor (Amylase) (S)-Pyrrolidine Inhibitor (Amylase) (S)-Pyrrolidine Inhibitor (Amylase)->α-Amylase Inhibits (S)-Pyrrolidine Inhibitor (Glucosidase) (S)-Pyrrolidine Inhibitor (Glucosidase) (S)-Pyrrolidine Inhibitor (Glucosidase)->α-Glucosidase Inhibits

Carbohydrate Metabolism and Inhibition.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer) Incubation Incubate Enzyme with Inhibitor Reagent_Prep->Incubation Compound_Prep Prepare (S)-Pyrrolidine Inhibitor Dilutions Compound_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Detect Product Formation (Fluorescence/Absorbance) Reaction->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

References

A Comparative Guide to the Efficacy of N-Protecting Groups in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrrolidine rings is a foundational element in the creation of a vast array of pharmaceuticals and biologically active compounds. The strategic selection of a nitrogen-protecting group is a critical decision that profoundly influences reaction outcomes, including yield, reaction time, and compatibility with other functional groups. This guide provides an objective comparison of four widely used N-protecting groups in pyrrolidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl or Ts). This analysis is supported by experimental data to facilitate an informed choice for your synthetic strategy.

At a Glance: Key Characteristics of N-Protecting Groups

The ideal N-protecting group should be easy to introduce and remove, stable under various reaction conditions, and orthogonal to other protecting groups present in the molecule.[1] The choice among Boc, Cbz, Fmoc, and Ts often depends on the overall synthetic plan, particularly the conditions required for subsequent steps and the final deprotection.

  • tert-Butoxycarbonyl (Boc): * A popular choice due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1]

  • Carboxybenzyl (Cbz): Offers good stability to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, providing orthogonality to the acid-labile Boc group.[1]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily used when base-lability is required for deprotection, offering orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1]

  • p-Toluenesulfonyl (Tosyl or Ts): A highly robust group, suitable for syntheses involving harsh conditions like strong acids, bases, and organometallic reagents. However, its removal often requires harsh reductive or strongly acidic conditions.[1]

Comparative Data

The following tables summarize quantitative data for the introduction (protection) and removal (deprotection) of these N-protecting groups, as well as their performance in a representative pyrrolidine synthesis via intramolecular cyclization. It is important to note that yields and reaction times can vary significantly based on the specific substrate and reaction conditions.

Table 1: Comparison of Protection and Deprotection Reactions
Protecting GroupProtection MethodTypical YieldTypical Reaction TimeDeprotection MethodTypical YieldTypical Reaction Time
Boc (Boc)₂O, base (e.g., NEt₃, NaHCO₃)>95%2-4 hoursTFA in DCMQuantitative1 hour
Cbz Cbz-Cl, base (e.g., NaHCO₃, DIPEA)80-90%2-4 hoursH₂, Pd/CHigh3 hours
Fmoc Fmoc-OSu, NaHCO₃High16 hours20% Piperidine in DMFHigh30 minutes
Tosyl (Ts) Ts-Cl, base (e.g., Pyridine, KOH)Good12 hoursMg in MethanolGood4 hours
Table 2: Performance in a Representative Pyrrolidine Synthesis (Intramolecular Cyclization)
N-Protecting GroupCyclization MethodYieldReaction TimeReference Example
Boc Asymmetric lithiation-substitution31-93%Not specifiedN-Boc-N-(3-halopropyl)allylamines
Cbz Enantioselective intramolecular aza-Michael additionHighNot specifiedCbz-protected bis-homoallylic amines
Fmoc Not commonly used for this type of cyclizationN/AN/AN/A
Tosyl (Ts) IodocyclizationGood24 hoursN-Tosyl pent-4-en-1-amine

Experimental Protocols

Detailed methodologies for the protection of an amine with each group and their subsequent removal are provided below. These protocols are generalized and may require optimization for specific substrates.

N-Boc Protection and Deprotection

Protection of Pyrrolidine with (Boc)₂O:

  • Dissolve pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous NaHCO₃ and extract with DCM.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

Deprotection of N-Boc-pyrrolidine with TFA:

  • Dissolve N-Boc-pyrrolidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.[1]

N-Cbz Protection and Deprotection

Protection of Pyrrolidine with Cbz-Cl:

  • Dissolve pyrrolidine (1.0 eq) in a biphasic system of chloroform and water.

  • Add a base such as sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

Deprotection of N-Cbz-pyrrolidine by Catalytic Hydrogenolysis:

  • Dissolve N-Cbz-pyrrolidine (1.0 eq) in methanol.

  • Add 10% palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • Filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.[1]

N-Fmoc Protection and Deprotection

Protection of an Amine with Fmoc-OSu:

  • Dissolve the amine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane.

  • Add the Fmoc-OSu solution to the amine solution and stir at room temperature for 16 hours.

  • Dilute with water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Deprotection of N-Fmoc-pyrrolidine with Piperidine:

  • Dissolve N-Fmoc-pyrrolidine (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the free pyrrolidine.[1]

N-Tosyl (Ts) Protection and Deprotection

Protection of an Amine with Ts-Cl:

  • Dissolve the amine (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (Ts-Cl) (1.1 eq) portionwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to afford the N-tosyl amine.[1]

Deprotection of N-Tosyl-pyrrolidine with Magnesium in Methanol:

  • To a solution of N-tosyl-pyrrolidine (1.0 eq) in anhydrous methanol, add magnesium turnings (10.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the free pyrrolidine.[1]

Visualization of the Synthetic Workflow

The general workflow for the synthesis of a substituted pyrrolidine using an N-protecting group strategy is illustrated below. This process typically involves three key stages: protection of a suitable amine precursor, a cyclization reaction to form the pyrrolidine ring, and finally, deprotection to yield the target molecule.

Pyrrolidine_Synthesis_Workflow Start Amine Precursor Protection N-Protection Start->Protection Protected_Intermediate N-Protected Intermediate Protection->Protected_Intermediate Cyclization Cyclization Reaction (e.g., Intramolecular Nucleophilic Substitution, Reductive Amination, etc.) Protected_Intermediate->Cyclization Protected_Pyrrolidine N-Protected Pyrrolidine Cyclization->Protected_Pyrrolidine Deprotection Deprotection Protected_Pyrrolidine->Deprotection Final_Product Substituted Pyrrolidine Deprotection->Final_Product

Caption: Generalized workflow for N-protected pyrrolidine synthesis.

Conclusion and Recommendations

The selection of an N-protecting group is a strategic decision that should be guided by the overall synthetic route.

  • For general-purpose pyrrolidine synthesis where mild acidic deprotection is tolerable, the N-Boc group is often the protecting group of choice due to its ease of introduction, good stability, and reliable deprotection protocol.[1]

  • The N-Cbz group is an excellent alternative when stability to acidic conditions is required, and the presence of reducible functional groups is not a concern.

  • The N-Fmoc group is indispensable in complex syntheses, such as solid-phase peptide synthesis, where orthogonality to both acid- and hydrogenolysis-labile groups is necessary.

  • The N-Tosyl group offers exceptional stability for multi-step syntheses involving harsh reaction conditions, but its challenging removal limits its application to molecules that can withstand strong reductive or acidic cleavage.

A thorough evaluation of the chemical compatibility of the protecting group with all planned synthetic transformations is paramount for a successful outcome.

References

Biological activity of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of Pyrrolidine Derivatives Related to (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its stereochemical complexity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide focuses on the biological activities of derivatives related to this compound, a chiral building block with significant potential in drug discovery. While specific data on the biological activity of this compound itself is limited in publicly available literature, this guide provides a comparative overview of the biological activities exhibited by a range of structurally related pyrrolidine and pyrrolidone derivatives. The data presented herein, sourced from various scientific publications, highlights the potential of this compound class in anticancer, antiviral, and enzyme inhibitory applications.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various pyrrolidine derivatives, providing a comparative landscape of their potential therapeutic applications.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
Pyrrolidine Chalcone (3IP)MCF-7 (Breast)Not Specified25-30 µg/mL[1]
Pyrrolidine Chalcone (3FP)MDA-MB-468 (Breast)Not Specified25 µg/mL[1]
N-arylsuccinimide derivative 5VariousAntimicrobialMIC: 32–128 μg/mL[2]
N-arylsuccinimide derivative 8VariousAntimicrobialMIC: 16–256 μg/mL[2]
5-Oxopyrrolidine derivatives 18-22A549 (Lung)MTT AssayPotent Activity[3]
5-Oxopyrrolidine derivative 21Multidrug-resistant S. aureusAntimicrobialPromising Activity[3]

Table 2: Antiviral Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesVirus StrainAssay TypeIC50/EC50 (µM)Reference
Pyrrolidine derivative 6eInfluenza A (H3N2)Neuraminidase Inhibition1.56[4]
Pyrrolidine derivative 9cInfluenza A (H3N2)Neuraminidase Inhibition<2.71[4]
Pyrrolidine derivative 9eInfluenza A (H3N2)Neuraminidase Inhibition<2.71[4]
Pyrrolidine derivative 9fInfluenza A (H3N2)Neuraminidase Inhibition<2.71[4]
Pyrrolidine derivative 10eInfluenza A (H3N2)Neuraminidase Inhibition<2.71[4]
Oseltamivir (Reference)Influenza A (H3N2)Neuraminidase Inhibition1.06[4]
Imidazo[1,2-a]pyrimidine derivative 11Influenza A (H1N1)Not Specified0.85[5]
Imidazo[1,2-a]pyrimidine derivative 11SARS-CoV-2Not Specified3.60[5]
Carboxamide-linked pyridopyrrolopyrimidine 29SARS-CoV-2 MProIn vitro inhibitionPotent Activity

Table 3: Enzyme Inhibitory Activity of Pyrrolidine Derivatives

Compound/Derivative SeriesTarget EnzymeAssay TypeIC50 (µM)Reference
Pyrrolidine derivativesα-amylaseIn vitro inhibitionNot Specified[6]
Pyrrolidine derivativesα-glucosidaseIn vitro inhibitionNot Specified[6]
N-Boc-3-amino/hydroxy-pyrrolidinesKinasesNot SpecifiedBuilding Blocks[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrrolidine derivatives.

MTT Cell Viability Assay (for Anticancer Activity)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well microplates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cancer cell lines (e.g., A549, MCF-7)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay (for Antiviral Activity)

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12]

Materials:

  • 24-well or 48-well cell culture plates

  • This compound derivatives

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock (e.g., Influenza A virus)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • Formalin (for fixing)

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour). Then, infect the cells with the diluted virus in the presence of the compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

  • Overlay: After adsorption, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days, or until plaques (zones of cell death) are visible.

  • Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The viable cells will stain purple, while the plaques will appear as clear, unstained areas.[12]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[13]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

  • 96-well black, flat-bottom plates

  • This compound derivatives

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)[14]

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test inhibitors to the desired concentrations.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe to each well.

  • Inhibitor Addition: Add the diluted test inhibitors or a solvent control to the respective wells. Add the positive control inhibitor to its designated wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. Calculate the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This assay is used to screen for compounds that inhibit the activity of specific protein kinases, which are often dysregulated in cancer.

Materials:

  • 384-well white, flat-bottom assay plates[2]

  • This compound derivatives

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer[2]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[2]

  • Known kinase inhibitor as a positive control

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

  • Reaction Setup: Add the kinase, substrate, and test compounds to the wells of the assay plate. Include a "no enzyme" control and a vehicle control.

  • Pre-incubation: Incubate the plate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[2]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the kit's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[15]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of the discussed pyrrolidine derivatives.

experimental_workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Derivatives seed->treat Overnight incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_plaque cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis seed Seed Host Cells prepare Prepare Derivatives & Virus seed->prepare infect Infect Cells with Virus + Derivatives prepare->infect adsorb Adsorption (1-2h) infect->adsorb overlay Add Semi-solid Overlay adsorb->overlay incubate Incubate (2-3 days) overlay->incubate stain Fix & Stain (Crystal Violet) incubate->stain count Count Plaques stain->count calculate Calculate EC50 count->calculate

Caption: Workflow for the Plaque Reduction Assay.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Inhibitor Pyrrolidine Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Inhibitor Pyrrolidine Derivative Inhibitor->IKK Inhibition neuraminidase_inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection & Replication Budding Virus Budding HostCell->Budding Release Virus Release Budding->Release Cleavage of Sialic Acid Neuraminidase Neuraminidase Budding->Neuraminidase Release->Virus Spread of Infection Neuraminidase->Release Blocks Inhibitor Pyrrolidine Derivative (NAI) Inhibitor->Neuraminidase Inhibition

References

Novel Pyrrolidine Carboxamides Demonstrate Potent In Vitro Activity Against Mycobacterium tuberculosis Target InhA

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrrolidine carboxamides has shown significant promise in the search for novel anti-tuberculosis agents, exhibiting potent inhibitory activity against the essential enzyme InhA. In vitro studies reveal that these compounds operate at low micromolar concentrations, presenting a potential new avenue for tackling drug-resistant tuberculosis. This guide provides a comparative analysis of their performance against other InhA inhibitors, supported by experimental data and detailed methodologies.

Researchers have identified a series of pyrrolidine carboxamides that effectively inhibit the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycolic acid biosynthesis pathway, which is crucial for the integrity of the bacterial cell wall.[1][2] The most promising compounds from this class have demonstrated inhibitory concentrations (IC50) in the low micromolar range and have shown activity against M. tuberculosis in culture.[3]

While these novel compounds have yet to be extensively evaluated in in vivo models, their in vitro potency is comparable to or surpasses that of some alternative InhA inhibitors, such as triclosan derivatives. However, other classes of inhibitors, like the diazaborines, have shown efficacy in animal models of tuberculosis.[4][5]

Comparative In Vitro Performance of InhA Inhibitors

The efficacy of the novel pyrrolidine carboxamides was evaluated against the InhA enzyme and whole M. tuberculosis cells. The data is presented below in comparison with other known direct InhA inhibitors.

Compound ClassRepresentative CompoundInhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
Pyrrolidine Carboxamides d12 Not Reported62.5[3]
p67 Not Reported62.5[3]
p37 4.47>125[3]
p9, p20, p63, p65 Not Reported125[3]
DiazaborinesAN12855Sub-micromolarNot Reported[4][5]
Triclosan DerivativesCompound 30.091.5[6]
Triclosan1.443[6]

In Vivo Efficacy of Alternative InhA Inhibitors

To date, in vivo evaluation data for the specific pyrrolidine carboxamides from the study by He et al. is not publicly available. However, data from preclinical models for other classes of InhA inhibitors provide a benchmark for potential future studies.

Compound ClassRepresentative CompoundAnimal ModelDosing RegimenEfficacy (Reduction in CFU)Reference
DiazaborinesAN12855Acute murine model of TBOral deliveryDose-dependent efficacy comparable to Isoniazid[4][5]
AN12855Chronic murine model of TBOral deliveryDose-dependent efficacy comparable to Isoniazid[4][5]
Triclosan DerivativesCompound 3Serum inhibition titration assay100 and 300 mg/kgWeakly active, likely due to low oral bioavailability[6]

Signaling Pathways and Experimental Workflows

The development and evaluation of these novel inhibitors follow a structured workflow, from initial screening to whole-cell activity assays. The mechanism of action is centered on the disruption of the mycolic acid biosynthesis pathway, a critical process for the survival of M. tuberculosis.

experimental_workflow cluster_discovery Compound Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) hts High-Throughput Screening (30,000 compounds) hit_id Hit Identification (30 compounds) hts->hit_id synthesis Microtiter Library Synthesis (Optimization of Ring A & B) hit_id->synthesis inhA_assay InhA Enzyme Inhibition Assay (IC50) synthesis->inhA_assay mic_assay M. tuberculosis MIC Determination inhA_assay->mic_assay pk_studies Pharmacokinetic Studies mic_assay->pk_studies efficacy_models Murine Efficacy Models pk_studies->efficacy_models

Fig. 1: Drug discovery and evaluation workflow for novel pyrrolidine carboxamides.

mycolic_acid_pathway FAS_I Fatty Acid Synthase I (FAS-I) precursors Acyl-CoA Precursors FAS_I->precursors FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles precursors->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Substrate meromycolate Meromycolate Chains FAS_II->meromycolate InhA->FAS_II Product Pks13 Pks13 meromycolate->Pks13 mycolic_acid Mycolic Acids Pks13->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall inhibitor Pyrrolidine Carboxamides & Other Direct Inhibitors inhibitor->InhA

Fig. 2: Inhibition of the mycolic acid biosynthesis pathway by direct InhA inhibitors.

Experimental Protocols

InhA Enzyme Inhibition Assay

The inhibitory activity of the compounds against InhA was determined by monitoring the oxidation of NADH to NAD+ at 340 nm. The assay was performed in 96-well plates. Each well contained a final volume of 200 µL of assay buffer (100 mM Na-phosphate, pH 6.5, 200 mM NaCl, and 10% glycerol) with 50 nM InhA, 200 µM NADH, and varying concentrations of the inhibitor dissolved in DMSO. The reaction was initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA, to a final concentration of 200 µM. The initial velocity of the reaction was measured, and the IC50 values were calculated from the dose-response curves. To identify and eliminate potential false-positive hits from aggregate-forming inhibitors, the potency of each compound was also tested in the presence of 0.01% Triton X-100.[3]

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds against M. tuberculosis strain H37Rv was determined using a microplate-based assay. The bacteria were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). Two-fold serial dilutions of the test compounds in DMSO were added to the wells of a 96-well plate. A standardized inoculum of M. tuberculosis H37Rv was then added to each well. The plates were incubated at 37°C for 7-10 days. The MIC was defined as the lowest concentration of the compound that resulted in no visible growth of the mycobacteria.[3]

References

Pyrrolidine-Based Compounds: A Comparative Analysis of Their Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structure of numerous biologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its non-planar, flexible conformation, allow for effective interaction with a variety of biological targets.[3][4] This guide provides a comparative analysis of the inhibitory potency of various pyrrolidine-based compounds against three key drug targets: Dipeptidyl Peptidase-4 (DPP-4), Acetylcholinesterase (AChE), and the C-X-C Motif Chemokine Receptor 4 (CXCR4). The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and scaffold development.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[5][6] Several pyrrolidine-based compounds have been developed as potent DPP-4 inhibitors.

Comparative Inhibitory Potency of Pyrrolidine-Based DPP-4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine-based compounds against DPP-4. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassDPP-4 IC50 (µM)Reference CompoundDPP-4 IC50 (µM)
17a Pyrrolidine-2-carbonitrile0.017Vildagliptin-
Compound 9 Prolyl-fluoropyrrolidine0.83--
Compound 10 Prolyl-fluoropyrrolidine0.43--
Compound 2 (benzylpyrrolidine) 2-Benzylpyrrolidine0.3Lead Compound (2-benzyl-piperazine)0.019
Compound 23d Pyrrolidine sulfonamide11.32Vildagliptin-

Data sourced from multiple studies for comparative purposes.[5][7][8][9]

Experimental Protocol: DPP-4 Inhibition Assay

The inhibitory activity of the compounds against DPP-4 is typically determined using a fluorometric assay.

Materials:

  • Human or murine plasma as a source of DPP-4

  • Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) as the substrate

  • HEPES buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Test compounds

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, BSA, and plasma in a 96-well plate.

  • Add serial dilutions of the test compounds or reference inhibitor to the wells.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 5 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (without inhibitor).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[10]

DPP4_Inhibition_Assay_Workflow prep Prepare Reaction Mixture (DPP-4 source, buffer, BSA) add_comp Add Test Compounds & Reference prep->add_comp add_sub Add Substrate (Gly-Pro-AMC) add_comp->add_sub incubate Incubate (37°C) add_sub->incubate measure Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->measure analyze Calculate % Inhibition & IC50 Value measure->analyze

DPP-4 Inhibition Assay Workflow

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease.[11] Pyrrolidine-based structures have been explored for their potential as AChE inhibitors.

Comparative Inhibitory Potency of Pyrrolidine-Based AChE Inhibitors

The following table presents the IC50 or Ki values of various pyrrolidine-based compounds against AChE.

Compound IDDerivative ClassAChE IC50 (µM)AChE Ki (nM)Reference CompoundAChE IC50 (µM)AChE Ki (nM)
Compound 7b Dispiro pyrrolidine12.78 (BChE)----
Compound 8e Dispiro[indoline-3,2′-pyrrolidine]3.35-Donepezil0.59-
Compound 8g Dispiro[indoline-3,2′-pyrrolidine]3.15-Donepezil0.59-
Compound 6a Pyrrolidine-benzenesulfonamide-22.34Tacrine--
Compound 6b Pyrrolidine-benzenesulfonamide-27.21Tacrine-103.47
Compound 45a Spirooxindole pyrrolidine69.07-Tacrine--

Data sourced from multiple studies for comparative purposes.[12][13][14][15][16]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Reference inhibitor (e.g., Donepezil or Tacrine)

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare a solution of AChE, DTNB, and the test compound in phosphate buffer in a 96-well plate.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Initiate the reaction by adding the substrate, ATCI.

  • Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the initial reaction rates from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.[17][18]

AChE_Inhibition_Assay_Workflow prep Prepare Mixture (AChE, DTNB, Compound) preincubate Pre-incubate prep->preincubate add_sub Add Substrate (ATCI) preincubate->add_sub measure Monitor Absorbance (412 nm) add_sub->measure analyze Calculate Reaction Rates & IC50 Value measure->analyze

AChE Inhibition Assay Workflow

C-X-C Motif Chemokine Receptor 4 (CXCR4) Antagonism

CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (SDF-1), mediates a range of cellular processes including cell trafficking, proliferation, and survival. The CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV infection, making it an attractive therapeutic target.[1][2][3]

Comparative Inhibitory Potency of Pyrrolidine-Based CXCR4 Antagonists

The following table summarizes the IC50 values of a representative pyrrolidine-based CXCR4 antagonist.

Compound IDDerivative ClassCXCR4 Binding IC50 (nM)CXCL12-induced Ca2+ Flux IC50 (nM)
Compound 46 Pyrrolidine-based790.25

Data sourced from a study on the design and synthesis of novel CXCR4 antagonists.[16][19]

CXCL12/CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 activates several downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, and migration.

CXCL12_CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein G-protein Dissociation CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

CXCL12/CXCR4 Signaling Pathway
Experimental Protocol: CXCR4 Competition Binding Assay

The ability of compounds to inhibit the binding of CXCL12 to CXCR4 can be assessed using a flow cytometry-based competition binding assay.[20]

Materials:

  • CXCR4-expressing cells (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Test compounds

  • Reference antagonist (e.g., AMD3100)

  • Assay buffer (e.g., HBSS with HEPES and BSA)

  • 96-well round-bottom plate

  • Flow cytometer

Procedure:

  • Dispense serial dilutions of the test compounds or reference antagonist into a 96-well plate.

  • Add a suspension of CXCR4-expressing cells to each well.

  • Incubate for a short period (e.g., 15 minutes) at room temperature in the dark.

  • Add a fixed concentration of fluorescently labeled CXCL12 to all wells.

  • Incubate for a further period (e.g., 30 minutes) at room temperature in the dark.

  • Wash the cells to remove unbound ligand.

  • Analyze the fluorescence of the cells using a flow cytometer.

  • The displacement of the fluorescently labeled CXCL12 by the test compound is measured as a decrease in the mean fluorescence intensity.

  • Calculate the IC50 value from the resulting dose-response curve.[20][21]

CXCR4_Binding_Assay_Workflow prep_cells Prepare CXCR4+ Cell Suspension add_cells Add Cells to Plate prep_cells->add_cells add_comp Add Test Compounds to Plate add_comp->add_cells incubate1 Incubate add_cells->incubate1 add_ligand Add Fluorescent CXCL12 incubate1->add_ligand incubate2 Incubate add_ligand->incubate2 wash Wash Cells incubate2->wash analyze Analyze by Flow Cytometry wash->analyze calc Calculate IC50 analyze->calc

CXCR4 Binding Assay Workflow

References

A Comparative Guide to the Validation of Stereochemistry in Synthesized Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of synthesized chiral pyrrolidines is a critical step. The spatial arrangement of atoms in these molecules can profoundly influence their biological activity, making stereochemical validation an indispensable part of the research and development process. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the nature of the sample, the information required (enantiomeric excess vs. absolute configuration), and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Derivatizing Agents)X-ray CrystallographyVibrational Circular Dichroism (VCD)
Primary Output Chromatogram showing separated enantiomers.¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Three-dimensional crystal structure.VCD spectrum.
Information Provided Enantiomeric excess (ee), relative retention times.Enantiomeric excess (ee), can infer absolute configuration (e.g., Mosher's method).Unambiguous absolute configuration, solid-state conformation.Absolute configuration in solution.
Quantitative Data High accuracy and precision for ee determination (>99%). Resolution factor (Rs) > 1.5 is typically desired for baseline separation.[1]Good accuracy for ee determination by integration of diastereomeric signals. Chemical shift differences (Δδ) are key for analysis.[2]Provides precise atomic coordinates and bond angles. The Flack parameter is a key indicator of the correctness of the absolute structure assignment.[3]Comparison of experimental and calculated spectra allows for confident assignment of absolute configuration.[4]
Sample Requirements Soluble sample, typically in the mobile phase.Soluble sample in a suitable deuterated solvent. Requires derivatization with a chiral agent (e.g., Mosher's acid).[5]High-quality single crystal.[6]Soluble sample in a suitable solvent.[7]
Throughput High, suitable for screening.Moderate, requires reaction and purification steps.Low, crystal growth can be a bottleneck.Moderate.
Advantages - High accuracy and precision for ee determination.[8]- Wide applicability to a range of pyrrolidine derivatives.[9]- Both analytical and preparative scales are possible.- Provides structural information in addition to chiral purity.[2]- Can be used to determine absolute configuration.[5]- Widely available instrumentation.- "Gold standard" for unambiguous determination of absolute configuration.[10]- Provides detailed three-dimensional structural information.- Determines absolute configuration in solution, avoiding crystallization issues.[4]- Sensitive to subtle conformational changes.
Limitations - Indirectly determines absolute configuration.- Method development can be time-consuming.[11]- Requires a suitable functional group for derivatization.[12]- The chiral derivatizing agent must be enantiomerically pure.[12]- Potential for kinetic resolution or racemization during derivatization.- Dependent on the ability to grow high-quality single crystals, which can be challenging.[6]- The solid-state conformation may not be the same as in solution.- Requires specialized instrumentation.- Relies on accurate quantum chemical calculations for interpretation.[13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the separation of chiral pyrrolidine enantiomers using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel® OD-H is often effective for pyrrolidine derivatives.[14]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting ratio is 90:10 (v/v). The addition of a small amount of an additive like trifluoroacetic acid (TFA) or triethylamine (TEA) (e.g., 0.1-0.2%) can improve peak shape and resolution.[1][14]

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the synthesized chiral pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume of the sample (e.g., 10 µL) onto the column and record the chromatogram.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with Mosher's Acid Derivatization

This protocol describes the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to determine the enantiomeric excess and absolute configuration of a chiral pyrrolidine containing a primary or secondary amine.

Materials:

  • Chiral pyrrolidine sample (containing an -NH or -NH₂ group).

  • (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride.

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • Anhydrous pyridine or a non-nucleophilic base.

  • NMR tubes.

Procedure:

  • Derivatization (in two separate NMR tubes):

    • Tube 1 ((R)-MTPA amide): Dissolve approximately 2-5 mg of the chiral pyrrolidine in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add a small excess of anhydrous pyridine. To this solution, add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[5]

    • Tube 2 ((S)-MTPA amide): Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.[5]

  • Reaction: Cap the NMR tubes and gently mix the contents. Allow the reactions to proceed at room temperature for 1-4 hours or until completion, which can be monitored by TLC.[5]

  • NMR Analysis:

    • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.

    • For enantiomeric excess determination, identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra and integrate them. Calculate the ee as described for HPLC.

    • For absolute configuration determination, assign the proton signals for both diastereomers. This may require 2D NMR techniques for complex molecules. Create a table of chemical shifts for assigned protons in both spectra and calculate the chemical shift differences (Δδ = δS - δR). The sign of the Δδ values for protons on either side of the newly formed stereocenter can be used to deduce the absolute configuration based on the established Mosher's method model.[15]

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the stereochemistry of a synthesized chiral pyrrolidine and the decision-making process involved.

G cluster_0 Stereochemical Validation Workflow for a Chiral Pyrrolidine start Synthesized Chiral Pyrrolidine chiral_hplc Chiral HPLC Analysis start->chiral_hplc ee_determination Determine Enantiomeric Excess (ee) chiral_hplc->ee_determination high_ee High ee (>95%) ee_determination->high_ee ee sufficient? low_ee Low ee (<95%) ee_determination->low_ee ee insufficient? absolute_config Determine Absolute Configuration high_ee->absolute_config purification Purification / Chiral Resolution low_ee->purification purification->chiral_hplc xray X-ray Crystallography absolute_config->xray nmr_mosher NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) absolute_config->nmr_mosher vcd Vibrational Circular Dichroism (VCD) absolute_config->vcd crystal Good Crystal? xray->crystal final_structure Validated Stereochemistry nmr_mosher->final_structure vcd->final_structure no_crystal No Crystal crystal->no_crystal No crystal->final_structure Yes no_crystal->nmr_mosher

Caption: Workflow for stereochemical validation.

G cluster_1 Decision Logic for Absolute Configuration Determination start Need Absolute Configuration can_crystallize Can the compound be crystallized? start->can_crystallize xray Perform X-ray Crystallography can_crystallize->xray Yes functional_group Suitable functional group for derivatization? can_crystallize->functional_group No validated Absolute Configuration Determined xray->validated mosher Use NMR with Chiral Derivatizing Agents functional_group->mosher Yes vcd_spectrometer VCD spectrometer available? functional_group->vcd_spectrometer No mosher->validated vcd_analysis Perform VCD Analysis vcd_spectrometer->vcd_analysis Yes other_methods Consider other chiroptical methods vcd_spectrometer->other_methods No vcd_analysis->validated

Caption: Decision tree for absolute configuration.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Boc-Pyrrolidine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its potential success. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic profiles, leading to low bioavailability and short half-lives. The N-Boc-pyrrolidine moiety is a common structural motif in medicinal chemistry, valued for its role as a versatile building block. This guide provides an objective comparison of the metabolic stability of N-Boc-pyrrolidine containing compounds against relevant alternatives, supported by experimental data, to inform the rational design of more robust therapeutic agents.

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during synthesis to mask the reactivity of the pyrrolidine nitrogen. Understanding the metabolic fate of this combined scaffold is crucial for predicting a compound's in vivo behavior.

At a Glance: N-Boc-Pyrrolidine vs. Alternatives

In the realm of saturated nitrogen heterocycles, the piperidine ring, a six-membered analogue of pyrrolidine, is a common alternative. While both are prevalent in approved drugs, subtle structural differences can significantly impact their metabolic stability. Comparative studies of nitroxide derivatives have shown that five-membered pyrrolidine rings are generally more resistant to bioreduction compared to their six-membered piperidine counterparts, suggesting a potential intrinsic stability advantage for the pyrrolidine scaffold in certain chemical contexts.[1]

Metabolic degradation of these cyclic amines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For piperidine-containing compounds, metabolism often occurs via oxidation at the carbon atoms adjacent to the nitrogen.[1] Similarly, the pyrrolidine ring is also susceptible to oxidation. The N-Boc group, however, is generally stable under metabolic conditions and its removal is typically a chemical process requiring acidic conditions, not enzymatic cleavage.

Quantitative Comparison of Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Key parameters determined from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Table 1: In Vitro Metabolic Stability of a Piperidine-Containing Compound and its Bicyclic Bioisosteres in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Piperidine Analog (57) Amide of piperidine-14
2-Azaspiro[3.3]heptane (58) Bicyclic bioisostere3153
1-Azaspiro[3.3]heptane (59) Bicyclic bioisostere5232

Data sourced from a study on bicyclic bioisosteres of piperidine.

This data illustrates how structural modifications to a core scaffold can significantly impact metabolic stability. While not a direct comparison to an N-Boc-pyrrolidine, it highlights the range of stabilities that can be observed with different saturated heterocyclic systems.

Table 2: In Vitro Metabolic Stability of UNC10201652 (A non-N-Boc-pyrrolidine containing compound) in Liver Microsomes

Speciest½ (min)CLint (µL/min/mg protein)
Human 28.848.1
Mouse 12.0115
Rat 7.14194

Data from a study on the in vitro metabolism of UNC10201652, a bacterial β-glucuronidase inhibitor.[2]

This data for a different heterocyclic compound provides context for the typical range of metabolic stability values observed in preclinical species and humans.

Metabolic Pathways and Experimental Workflow

The primary route of metabolism for pyrrolidine-containing compounds involves the oxidation of the pyrrolidine ring, catalyzed by CYP enzymes, most notably CYP3A4. This can lead to the formation of various hydroxylated metabolites.

cluster_workflow Experimental Workflow: In Vitro Metabolic Stability Assay A Compound Incubation (Liver Microsomes, NADPH) B Time-Point Sampling A->B C Reaction Quenching (e.g., Acetonitrile) B->C D Sample Analysis (LC-MS/MS) C->D E Data Analysis (t½, CLint Calculation) D->E

A typical experimental workflow for assessing metabolic stability.

The workflow for an in vitro microsomal stability assay is a standardized process designed to determine the rate of metabolic degradation of a test compound.

cluster_pathway Postulated Metabolic Pathway for N-Boc-Pyrrolidine Parent N-Boc-Pyrrolidine Derivative Metabolite1 Hydroxylated Metabolite (C2-position) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Hydroxylated Metabolite (C3-position) Parent->Metabolite2 CYP450 Oxidation Metabolite3 Further Oxidation Products Metabolite1->Metabolite3 Metabolite2->Metabolite3

A postulated metabolic pathway for N-Boc-pyrrolidine derivatives.

This diagram illustrates the likely initial steps in the metabolic degradation of an N-Boc-pyrrolidine containing compound, where oxidation occurs at various positions on the pyrrolidine ring. The N-Boc group itself is not depicted as being metabolized.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol outlines the key steps for assessing the metabolic stability of a test compound using liver microsomes.

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffer.

  • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding the ice-cold quenching solution.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL)

Conclusion

The metabolic stability of N-Boc-pyrrolidine containing compounds is a crucial parameter in drug discovery. While direct quantitative comparisons with all possible alternatives are not always available, the existing data suggests that the pyrrolidine scaffold can offer favorable metabolic properties. The primary route of metabolism is through CYP450-mediated oxidation of the pyrrolidine ring, while the N-Boc group remains stable. By employing standardized in vitro assays, researchers can effectively assess the metabolic liabilities of their N-Boc-pyrrolidine derivatives and make data-driven decisions to guide the optimization of new therapeutic agents.

References

Pyrrolidine Carboxamides in Drug Discovery: A Comparative Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of pyrrolidine carboxamides against various enzymatic targets. Supported by experimental data from peer-reviewed studies, this document summarizes key findings, details experimental protocols, and visualizes essential biological pathways and computational workflows.

Pyrrolidine carboxamides represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in diseases such as tuberculosis, Alzheimer's disease, and cancer. Molecular docking studies are a cornerstone in the rational design of these inhibitors, providing crucial insights into their binding modes and affinities. This guide synthesizes findings from multiple studies to offer a comparative perspective on their potential.

Performance Against Key Enzyme Targets

The efficacy of pyrrolidine carboxamides has been evaluated against several critical enzymes. This section presents a comparative summary of their inhibitory activities and docking scores alongside established alternative inhibitors.

InhA (Enoyl-Acyl Carrier Protein Reductase) in Mycobacterium tuberculosis

InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a key target for anti-tuberculosis drugs. Pyrrolidine carboxamides have emerged as a novel class of potent InhA inhibitors.

Compound IDTypeTargetIC50 (µM)Docking Score (kcal/mol)Reference
d6 Pyrrolidine CarboxamideInhA10.05-[1]
p20 Pyrrolidine CarboxamideInhA< 1-[1]
p21 Pyrrolidine CarboxamideInhA< 1-[1]
p24 Pyrrolidine CarboxamideInhA< 1-[1]
p31 Pyrrolidine CarboxamideInhA1.39-[1]
p33 Pyrrolidine CarboxamideInhA2.57-[1]
Triclosan Alternative InhibitorInhA--7.33[2]
Gravacridonediol Alternative InhibitorInhA--10.80[2]

Table 1: Comparison of Pyrrolidine Carboxamides and Alternative Inhibitors Targeting InhA.

Acetylcholinesterase (AChE) in Alzheimer's Disease

Acetylcholinesterase inhibitors are a primary therapeutic strategy for managing Alzheimer's disease. Pyrrolidine-based compounds have been investigated as potential AChE inhibitors.

Compound IDTypeTargetKᵢ (nM)Docking ScoreReference
Compound 6a Pyrrolidine-benzenesulfonamideAChE22.34 ± 4.53-[3]
Compound 6b Pyrrolidine-benzenesulfonamideAChE27.21 ± 3.96-[3]
Compound 14a Pyrrolidin-2-one derivativeAChE--18.59[4][5]
Compound 14d Pyrrolidin-2-one derivativeAChE--18.057[4][5]
Donepezil Alternative InhibitorAChE--17.257[4][5]
Tacrine Alternative InhibitorAChE--[3]

Table 2: Comparison of Pyrrolidine Derivatives and Alternative Inhibitors Targeting Acetylcholinesterase.

Tubulin in Cancer

Tubulin is a critical protein involved in cell division, and its inhibition is a key mechanism for many anticancer drugs. Pyrrole-based carboxamides have been shown to target the colchicine-binding site of tubulin.

Compound IDTypeTargetIC50 (µM) for Tubulin PolymerizationDocking Score (kcal/mol)Reference
CA-61 Pyrrole-based CarboxamideTubulin--9.390[6][7]
CA-84 Pyrrole-based CarboxamideTubulin--9.910[6][7]
Colchicine Alternative InhibitorTubulin8.1-[8]

Table 3: Comparison of Pyrrole-based Carboxamides and an Alternative Inhibitor Targeting Tubulin.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the detailed protocols for the key experiments.

Molecular Docking Workflow

A general workflow for molecular docking studies involves several key steps, from preparing the protein and ligand to analyzing the results. This process is essential for predicting the binding mode and affinity of a ligand to its target protein.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Ligand Docking Ligand Docking Ligand Preparation->Ligand Docking Grid Generation->Ligand Docking Pose Scoring Pose Scoring Ligand Docking->Pose Scoring Binding Mode Analysis Binding Mode Analysis Pose Scoring->Binding Mode Analysis

A typical workflow for a molecular docking study.

Specific Docking Protocols

InhA Docking (Pyrrolidine Carboxamides):

  • Software: Not specified in the primary text, but related studies often use AutoDock or Glide.

  • Protein Preparation: The crystal structure of InhA complexed with an inhibitor (PDB ID: not explicitly stated for all compounds, but 4TZK is a common reference) was used.[9]

  • Ligand Preparation: Pyrrolidine carboxamide structures were generated and optimized.

  • Docking: The study highlights a hydrogen-bonding network between the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD+ cofactor as a key feature governing the orientation of the compounds within the active site.[1]

Acetylcholinesterase Docking (Pyrrolidin-2-one derivatives):

  • Software: Glide module of the Schrödinger suite.[4][5]

  • Protein Preparation: The crystal structure of AChE (PDB ID: 4EY7) was used.[4][5]

  • Docking Mode: Extra-precision (XP) mode was employed.[4][5]

  • Validation: Molecular dynamics (MD) simulations were carried out for 100 ns to assess the stability of the docked complexes.[4][5]

Tubulin Docking (Pyrrole-based Carboxamides):

  • Software: Glide Docking XP mode (Schrödinger).

  • Protein Preparation: The tubulin structure (PDB ID: 4O2B) was prepared using the Protein Preparation Wizard.

  • Ligand Preparation: Ligands were prepared using the LigPrep module.

  • Grid Generation: A receptor grid was generated around the colchicine-binding site.

Signaling Pathway Visualizations

Understanding the broader biological context is essential for appreciating the significance of enzyme inhibition. The following diagrams illustrate the relevant signaling pathways.

InhA in Mycobacterial Mycolic Acid Synthesis

The InhA enzyme is a critical component of the Type II Fatty Acid Synthase (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

G FAS-I FAS-I Acyl-ACP Acyl-ACP FAS-I->Acyl-ACP FAS-II Elongation Cycles FAS-II Elongation Cycles Acyl-ACP->FAS-II Elongation Cycles trans-2-Enoyl-ACP trans-2-Enoyl-ACP FAS-II Elongation Cycles->trans-2-Enoyl-ACP Mycolic Acids Mycolic Acids FAS-II Elongation Cycles->Mycolic Acids InhA InhA trans-2-Enoyl-ACP->InhA NADH -> NAD+ InhA->FAS-II Elongation Cycles Cell Wall Cell Wall Mycolic Acids->Cell Wall G cluster_polymerization Polymerization cluster_depolymerization Depolymerization cluster_inhibitors Inhibitors Tubulin Dimers Tubulin Dimers Microtubule (+ end) Microtubule (+ end) Tubulin Dimers->Microtubule (+ end) Microtubule (- end) Microtubule (- end) Tubulin Dimers_de Tubulin Dimers Microtubule (- end)->Tubulin Dimers_de Polymerization Inhibitors (e.g., Colchicine, Pyrrolidine Carboxamides) Polymerization Inhibitors (e.g., Colchicine, Pyrrolidine Carboxamides) Polymerization Inhibitors (e.g., Colchicine, Pyrrolidine Carboxamides)->Tubulin Dimers Depolymerization Inhibitors (e.g., Taxol) Depolymerization Inhibitors (e.g., Taxol) Depolymerization Inhibitors (e.g., Taxol)->Microtubule (+ end)

References

A Head-to-Head Comparison of Synthetic Routes to Chiral 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Chiral 3-aminopyrrolidine is a highly sought-after building block in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to introduce stereospecificity. The development of efficient and stereoselective synthetic routes to this valuable scaffold is a critical focus for researchers in drug discovery and process development. This guide provides a head-to-head comparison of prominent synthetic strategies, evaluating them based on starting materials, overall yield, enantioselectivity, and operational complexity.

Key Synthetic Strategies

Four principal strategies have emerged for the synthesis of chiral 3-aminopyrrolidine:

  • Synthesis from Chiral Pool Precursors: Utilizing readily available, enantiomerically pure starting materials such as trans-4-hydroxy-L-proline and L-aspartic acid.

  • Chemo-enzymatic Synthesis: Employing enzymes for key stereoselective transformations, often a kinetic resolution of a racemic intermediate.

  • One-Pot Photo-enzymatic Synthesis: A modern approach combining photochemical activation with enzymatic stereoselective amination in a single reaction vessel.

  • Asymmetric Cycloaddition Reactions: Constructing the pyrrolidine ring through stereocontrolled cycloaddition reactions.

The following sections will delve into the details of each route, presenting quantitative data in a comparative table and providing detailed experimental protocols for key transformations.

Comparative Data of Synthetic Routes

Synthetic Route Starting Material Key Steps Overall Yield Enantiomeric Excess (ee) Number of Steps Advantages Disadvantages
From trans-4-hydroxy-L-proline trans-4-hydroxy-L-prolineDecarboxylation, N-protection, Mesylation, Azide substitution (SN2), ReductionModerate to High>99% (chirality from starting material)~5Readily available chiral starting material, well-established chemistry.Can be lengthy, some steps may have moderate yields, use of hazardous reagents (e.g., sodium azide).
From L-aspartic acid L-aspartic acidRing formation, Reduction of carboxylic acids, N-allyl cleavageHigh>99% (chirality from starting material)~4-5High overall yields, enantiomerically pure starting material.Requires specific reagents for efficient ring formation and deprotection.
Chemo-enzymatic Synthesis N-protected D,L-asparagine methyl esterEnzymatic kinetic resolution, Cyclization, Reduction>40% (for resolution step)>95%~4High enantioselectivity from enzymatic step, milder reaction conditions.Overall yield can be limited by the resolution step (max 50% theoretical yield for the desired enantiomer), requires enzyme screening and optimization.
One-Pot Photo-enzymatic Synthesis N-Boc-pyrrolidinePhotochemical C-H oxyfunctionalization, in situ enzymatic transaminationUp to 90% conversion>99%1 (one-pot)Highly efficient, excellent enantioselectivity, reduced workup and purification.Requires specialized photochemical equipment, enzyme availability and stability can be a factor.

Logical Flow of Synthetic Strategies

The diverse approaches to chiral 3-aminopyrrolidine can be visualized as a decision tree, starting from the choice of a chiral or achiral precursor.

Synthetic Strategies for Chiral 3-Aminopyrrolidine Start Choice of Precursor ChiralPool Chiral Pool Start->ChiralPool Achiral Achiral/Racemic Precursors Start->Achiral Hydroxyproline trans-4-hydroxy-L-proline ChiralPool->Hydroxyproline AsparticAcid L-aspartic acid ChiralPool->AsparticAcid Asparagine D,L-Asparagine Derivative Achiral->Asparagine NBocPyrrolidine N-Boc-pyrrolidine Achiral->NBocPyrrolidine Route1 Functional Group Interconversion (Decarboxylation, SN2, Reduction) Hydroxyproline->Route1 Route2 Ring Formation & Reduction AsparticAcid->Route2 Route3 Chemo-enzymatic Resolution & Cyclization Asparagine->Route3 Route4 One-Pot Photo-enzymatic C-H Amination NBocPyrrolidine->Route4 Product Chiral 3-Aminopyrrolidine Route1->Product Route2->Product Route3->Product Route4->Product

Caption: Synthetic pathways to chiral 3-aminopyrrolidine.

Experimental Protocols

Route 1: Key Step - Synthesis of (S)-1-Boc-3-azidopyrrolidine from (R)-1-Boc-3-hydroxypyrrolidine

This protocol is adapted from a patented procedure and represents the crucial stereoinversion step.

  • Mesylation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0°C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0°C for 1 hour.

  • Work-up: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

  • Azide Substitution: The crude mesylate is dissolved in dimethylformamide (DMF). Sodium azide (3 equivalents) is added, and the mixture is heated to 80°C for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-1-Boc-3-azidopyrrolidine.

Route 2: Key Step - Enzymatic Kinetic Resolution of N-Boc-D,L-asparagine methyl ester

This procedure highlights the enzymatic resolution to separate the desired D-enantiomer.

  • Reaction Setup: Racemic N-Boc-D,L-asparagine methyl ester is suspended in a phosphate buffer (pH 6.5) containing a co-solvent such as THF (16% v/v).

  • Enzymatic Hydrolysis: A protease, such as Alcalase, is added to the suspension. The reaction is stirred at room temperature and monitored by HPLC for the conversion of the L-ester to the corresponding carboxylic acid.

  • Work-up: Once approximately 50% conversion is reached, the reaction is stopped by adjusting the pH and extracting the unreacted D-ester with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting N-Boc-D-asparagine methyl ester is purified by column chromatography to achieve high enantiomeric purity (>95% ee).

Route 3: One-Pot Photo-enzymatic Synthesis of N-Boc-3-aminopyrrolidine

This protocol outlines the streamlined one-pot synthesis from N-Boc-pyrrolidine.[1]

  • Photochemical Oxyfunctionalization: N-Boc-pyrrolidine (1 equivalent) is dissolved in a mixture of acetonitrile and water. A photocatalyst, such as sodium decatungstate, is added. The mixture is irradiated with a UV lamp (e.g., 254 nm) under an oxygen atmosphere for 3-6 hours to form N-Boc-3-pyrrolidinone.[1]

  • Enzymatic Transamination: The reaction mixture is diluted with a suitable buffer (e.g., HEPES buffer, pH 8). An amine transaminase (ATA) and an amino donor (e.g., isopropylamine) are added. The reaction is stirred at room temperature until complete conversion of the ketone to the amine is observed by GC or LC-MS analysis.

  • Work-up and Purification: The reaction mixture is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude N-Boc-3-aminopyrrolidine is purified by column chromatography.

Conclusion

The choice of synthetic route to chiral 3-aminopyrrolidine depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

  • The synthesis from chiral pool precursors like trans-4-hydroxy-L-proline or L-aspartic acid remains a reliable and well-understood strategy, particularly for large-scale production where the cost of the starting material is justifiable.

  • Chemo-enzymatic synthesis offers an excellent method for achieving high enantiopurity, though the overall yield is inherently limited by the resolution step. This approach is well-suited for laboratory-scale synthesis where high optical purity is paramount.

  • The one-pot photo-enzymatic synthesis represents the state-of-the-art in terms of efficiency and atom economy.[1] Its high conversion and enantioselectivity in a single pot make it an attractive option for sustainable and rapid synthesis, although it requires specialized equipment.

For drug development professionals and researchers, a thorough evaluation of these routes against their specific project goals will enable the selection of the most appropriate and efficient method for obtaining this critical chiral building block.

References

The Acetamido Substituent: A Key Player in Modulating Target Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the impact of the acetamido group on the binding affinity of ligands to their biological targets. This guide provides a comparative overview of experimental data, detailed methodologies, and visual representations of key concepts.

The strategic incorporation of an acetamido (-NHCOCH₃) group is a frequently employed tactic in medicinal chemistry to enhance the binding affinity and overall pharmacological profile of drug candidates. This substituent's ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) allows it to form crucial interactions within the binding pockets of proteins, thereby increasing the potency and specificity of the ligand. This guide delves into the quantitative impact of the acetamido group on target binding affinity, supported by experimental data and detailed protocols.

Comparative Analysis of Binding Affinity

The introduction of an acetamido substituent can significantly alter the binding affinity of a compound. The following tables summarize quantitative data from various studies, comparing acetamido-substituted compounds with their unsubstituted or otherwise modified analogs.

TargetCompoundSubstituent at RIC50 (nM)Fold Change vs. Unsubstituted/ReferenceReference
EGFR 1a -H>10,000-[1]
1b -NHCOCH₃25>400x improvement[1]
BTK 2a -CH₃500-[2]
2b -NHCOCH₃17~29x improvement[2]

Table 1: Comparison of IC50 values for compounds with and without an acetamido substituent targeting Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

TargetCompoundModificationKᵢ (nM)Fold Change vs. ReferenceReference
Cryptosporidium 3a (SLU-2633) 3,4-dichloro170-[3]
3b (SLU-10482) 3,4-difluoro702.4x improvement[3]

Table 2: Comparison of Kᵢ values for aryl acetamide triazolopyridazines against Cryptosporidium. While not a direct comparison of the presence versus absence of the acetamido group, this demonstrates how modifications to the scaffold containing the acetamido moiety can fine-tune binding affinity.

The Role of the Acetamido Group in Molecular Interactions

The acetamido group's influence on binding affinity stems from its capacity to engage in specific non-covalent interactions within the target's binding site. A primary contributor is its ability to form hydrogen bonds. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions help to anchor the ligand in the optimal orientation for binding, leading to a more stable ligand-protein complex.

The following diagram illustrates the logical relationship of how an acetamido group can enhance binding affinity through hydrogen bonding.

Ligand_Backbone Ligand Backbone Acetamido_Group Acetamido Group (-NHCOCH₃) Ligand_Backbone->Acetamido_Group Covalent Bond Amino_Acid_Residue_1 Amino Acid Residue (H-bond Acceptor) Acetamido_Group->Amino_Acid_Residue_1 Enhanced_Binding_Affinity Enhanced Binding Affinity (Lower IC50/Ki) Amino_Acid_Residue_2 Amino Acid Residue (H-bond Donor) Amino_Acid_Residue_2->Acetamido_Group

Acetamido group enhancing binding affinity through hydrogen bonds.

Experimental Protocols

Accurate determination of binding affinity is paramount in structure-activity relationship (SAR) studies. Below are detailed methodologies for common assays used to quantify the impact of substituents like the acetamido group.

Enzyme Inhibition Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Inhibitor compounds (with and without acetamido group)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor compounds.

  • Assay Setup: To each well of the microplate, add a fixed amount of the enzyme solution.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the wells. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the rate of the enzymatic reaction using a microplate reader (e.g., by monitoring absorbance or fluorescence changes over time).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the maximal reaction rate.

The following diagram illustrates the general workflow for an enzyme inhibition assay.

Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serially Diluted Inhibitor Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Measure_Activity Measure Enzymatic Activity (e.g., Absorbance) Initiate_Reaction->Measure_Activity Analyze_Data Plot Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Workflow for IC50 determination using an enzyme inhibition assay.

Signaling Pathway Context: The PI3K/Akt Pathway

The biological effect of a ligand is often mediated through complex signaling pathways. For instance, Epidermal Growth Factor Receptor (EGFR) inhibitors, whose binding affinity can be enhanced by an acetamido group, act on the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[4][5][6][7][8]

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets Akt->Downstream_Targets Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Leads to Inhibitor EGFR Inhibitor (with Acetamido Group) Inhibitor->RTK Inhibits

Simplified PI3K/Akt signaling pathway showing the point of intervention for EGFR inhibitors.

Conclusion

The acetamido substituent is a valuable functional group in drug design, capable of significantly enhancing target binding affinity. Its ability to participate in hydrogen bonding networks within the active site of a protein often translates to a measurable increase in potency, as evidenced by lower IC₅₀ and Kᵢ values. The strategic placement of this group, guided by structure-activity relationship studies and an understanding of the target's binding pocket, is a powerful tool for the optimization of lead compounds in the drug discovery process. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to evaluate and understand the impact of the acetamido group in their own drug development endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate should be handled with care, assuming potential hazards based on its chemical family. Pyrrolidine derivatives can be flammable and corrosive, while Boc-protected amines, though generally stable, can decompose under acidic conditions to release flammable byproducts.[1][2][3]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Minor Spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the contaminated absorbent material into a designated, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Major Spills:

  • Evacuate the area immediately.

  • Notify your institution's Environmental Health and Safety (EHS) department or the relevant emergency response team.

  • Restrict access to the affected area until it has been deemed safe by trained personnel.

Step-by-Step Disposal Procedure

The proper disposal of this compound requires careful segregation and labeling of waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts in containers, contaminated materials, and spill cleanup debris, in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, tight-fitting lid.[4]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong acids, as this could lead to the decomposition of the Boc group and the generation of flammable gases.[3][5]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any relevant hazard symbols (e.g., flammable, irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of heat, ignition, and incompatible materials.[2][6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7]

    • Provide the disposal service with all available information regarding the waste's composition and potential hazards.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes general hazard information for related compounds to inform a cautious approach to its handling and disposal.

Hazard CategoryRelated Compound/ClassTypical GHS ClassificationNotes
Flammability Pyrrolidine DerivativesFlammable Liquid (Category 2 or 3)Assumed to be flammable. Keep away from all sources of ignition.[1][2]
Acute Toxicity (Oral) Pyrrolidine DerivativesHarmful if swallowed (Category 4)Avoid ingestion. Do not eat, drink, or smoke when handling this compound.[8][9]
Skin Corrosion/Irritation Pyrrolidine DerivativesCauses skin irritation (Category 2)Avoid contact with skin. Wear appropriate protective gloves and clothing.[8][9]
Eye Damage/Irritation Pyrrolidine DerivativesCauses serious eye irritation/damage (Category 2/1)Wear safety goggles or a face shield.[8][9]
Reactivity Boc-Protected AminesStable under normal conditions. Reacts with strong acids.Avoid contact with strong oxidizing agents and strong acids. Decomposition can produce isobutylene and carbon dioxide.[3][10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

A Waste Generation This compound B Is the container empty? A->B G Spill or Leak Occurs A->G C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes D Collect waste in a dedicated, properly labeled hazardous waste container. B->D No C->D E Store in a designated satellite accumulation area. D->E F Arrange for pickup by EHS or a licensed waste disposal contractor. E->F L Final Disposal (Incineration or other approved method) F->L H Minor Spill G->H I Absorb with inert material. Collect and dispose of as hazardous waste. H->I Yes J Major Spill H->J No I->D K Evacuate the area. Contact EHS/Emergency Response. J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following safety and handling information is based on data for structurally similar compounds, including tert-butyl 3-aminopyrrolidine-1-carboxylate and tert-butyl 3-acetylpyrrolidine-1-carboxylate. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin and eye irritation and may lead to respiratory irritation. The following table summarizes the recommended personal protective equipment.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or damage from splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation.
Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or vapors.

  • Ensure adequate ventilation in the handling area.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • For long-term stability, consider refrigeration.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Experimental Protocols

Protocol for Safe Handling of this compound
  • Risk Assessment: Before beginning any work, perform a risk assessment specific to the planned experiment, considering the quantities to be used and the potential for exposure.

  • PPE Adornment: Put on all required personal protective equipment as outlined in the table above.

  • Preparation: Work in a well-ventilated chemical fume hood. Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use appropriate tools for transfer.

  • Reaction Setup: If used in a reaction, add the compound to the reaction vessel within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the established disposal plan.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Risk Assessment PPE 2. Adorn PPE RiskAssessment->PPE Proceed if safe Preparation 3. Prepare Workspace PPE->Preparation Weighing 4. Weigh & Transfer Preparation->Weighing Decontamination 5. Decontaminate Weighing->Decontamination After use WasteDisposal 6. Waste Disposal Decontamination->WasteDisposal

Caption: Workflow for the safe handling of chemical compounds.

PPE_Logic cluster_hazard Potential Hazards cluster_ppe Required Personal Protective Equipment SkinIrritation Skin Irritation Gloves Chemical Resistant Gloves SkinIrritation->Gloves EyeIrritation Eye Irritation Goggles Safety Goggles EyeIrritation->Goggles RespiratoryIrritation Respiratory Irritation Ventilation Fume Hood / Ventilation RespiratoryIrritation->Ventilation

Caption: Relationship between hazards and required PPE.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。